Isoprocurcumenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-3-methyl-8-methylidene-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h11,13,17H,3,5-8H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIGZFMSPAFZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CC2C(CCC2(C)O)C(=C)CC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (1alpha,4beta,5beta)-4-Hydroxy-7(11),10(14)-guaiadien-8-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96 - 98 °C | |
| Record name | (1alpha,4beta,5beta)-4-Hydroxy-7(11),10(14)-guaiadien-8-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isoprocurcumenol: A Deep Dive into its Mechanism of Action in Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocurcumenol, a sesquiterpenoid derived from the rhizomes of Curcuma comosa (turmeric), has emerged as a compound of significant interest in the fields of dermatology and cosmetic science.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on keratinocytes, the primary cell type of the epidermis. The focus is on its role in promoting keratinocyte growth and survival, making it a potential candidate for applications in skin regeneration and wound healing.[3][4]
Core Mechanism of Action: Activation of the EGFR Signaling Pathway
The primary mechanism of action of this compound in keratinocytes is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3] this compound functions as an EGF-like molecule, mimicking the activity of the epidermal growth factor (EGF) to stimulate downstream cellular processes crucial for skin health.[4][5]
Activation of EGFR by this compound initiates a cascade of intracellular signaling events, primarily through the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathways.[4][5] This activation leads to increased phosphorylation of both ERK and AKT, key regulators of cell proliferation, growth, and survival.[1][2][3] The EGFR antagonist AG-1478 has been shown to block these effects, confirming that this compound's activity is mediated through EGFR.[5]
The downstream consequence of this signaling cascade is the upregulation of genes associated with cell growth and proliferation, including c-myc, c-jun, c-fos, and egr-1.[1][2][3] This orchestrated gene expression program ultimately drives keratinocyte proliferation, contributing to the maintenance and repair of the epidermal barrier.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound on keratinocytes.
Table 1: Effects of this compound on HaCaT Keratinocyte Viability and Proliferation
| Parameter | Concentration Range | Time Point | Assay | Key Findings | Reference |
| Cell Viability (Toxicity) | 0 - 200 µM | 24h, 48h | MTT Assay | No significant toxicity observed at concentrations up to 100 µM. A 40% decrease in viability was seen at 200 µM after 48h. | [2][6] |
| IC50 | N/A | 24h | MTT Assay | 347 µM | [2][6] |
| IC50 | N/A | 48h | MTT Assay | 255 µM | [2][6] |
| Cell Proliferation | 1 nM - 10 µM | 24h | CCK-8 Assay | Significant increase in proliferation starting at 10 nM. | [2][7] |
Table 2: Effects of this compound on Gene Expression in HaCaT Keratinocytes
| Gene | This compound Concentration | Time Point | Assay | Fold Change (approx.) | Reference |
| c-fos | 1 µM | 1h | RT-qPCR | ~2.5 | [5] |
| c-jun | 1 µM | 1h | RT-qPCR | ~2.0 | [5] |
| c-myc | 1 µM | 1h | RT-qPCR | ~2.0 | [5] |
| egr-1 | 1 µM | 1h | RT-qPCR | ~3.0 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
-
Cell Line: Human keratinocyte cell line (HaCaT) or normal human epidermal keratinocytes (NHEK).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 100 nM, 1 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM) for 24 or 48 hours.[7]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (DMSO-treated) cells.
CCK-8 Assay for Cell Proliferation
-
Seed HaCaT cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 24 hours. Epidermal Growth Factor (EGF) at 1 ng/mL can be used as a positive control.[7]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Western Blot Analysis
-
Culture HaCaT cells to 80-90% confluence and then serum-starve for 12-24 hours.
-
Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 10, 30, 60 minutes).[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR)
-
Treat HaCaT cells with this compound (e.g., 1 µM) for a specified time (e.g., 1 hour).[5]
-
Extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform RT-qPCR using SYBR Green master mix and gene-specific primers for c-fos, c-jun, c-myc, egr-1, and a housekeeping gene (e.g., β-actin) for normalization.
-
Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the action of this compound on keratinocytes.
Caption: this compound activates EGFR, leading to downstream signaling via MAPK/ERK and PI3K/AKT pathways.
Caption: Workflow for investigating this compound's effects on keratinocytes.
Distinction from Other Turmeric-Derived Compounds
It is crucial to distinguish the mechanism of this compound from other compounds found in turmeric, such as curcumin and curcumol, particularly in the context of inflammatory skin conditions like psoriasis. While this compound promotes keratinocyte proliferation via EGFR activation, curcumin and curcumol have been shown to inhibit keratinocyte proliferation and inflammation.
-
Curcumin: Inhibits the proliferation of IL-22-treated HaCaT cells by suppressing the JAK-STAT3 pathway and downregulating cyclin D1 and cyclin E.[8] It has also been shown to inhibit keratinocyte differentiation by suppressing MAPK signaling.[9]
-
Curcumol: Alleviates psoriasis-like inflammation by inhibiting keratinocyte proliferation and inflammatory gene expression through the inhibition of the JAK1/STAT3 signaling pathway.[10][11][12]
This distinction is critical for drug development, as the pro-proliferative effects of this compound may be beneficial for wound healing, while the anti-proliferative and anti-inflammatory effects of curcumin and curcumol could be leveraged for treating hyperproliferative skin disorders like psoriasis.[13][14]
Conclusion
This compound supports keratinocyte growth and survival through the activation of the Epidermal Growth Factor Receptor and its downstream signaling pathways, MAPK/ERK and PI3K/AKT. This leads to the upregulation of genes involved in cell proliferation. The pro-proliferative and survival-promoting effects of this compound on keratinocytes highlight its potential as a therapeutic agent for promoting skin regeneration and wound healing. Further research is warranted to fully elucidate its clinical utility and to explore its potential synergistic or antagonistic effects when combined with other therapeutic modalities. The distinct mechanisms of action of different turmeric-derived compounds underscore the importance of precise molecular characterization in the development of targeted dermatological therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Curcumin inhibits proliferation of interleukin-22-treated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Keratinocyte proliferation, differentiation, and apoptosis--differential mechanisms of regulation by curcumin, EGCG and apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Curcumol may alleviate psoriasis-like inflammation by inhibiting keratinocyte proliferation and inflammatory gene expression via JAK1/STAT3 signaling | Aging [aging-us.com]
- 11. Curcumol may alleviate psoriasis-like inflammation by inhibiting keratinocyte proliferation and inflammatory gene expression via JAK1/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curcumol may alleviate psoriasis-like inflammation by inhibiting keratinocyte proliferation and inflammatory gene expression via JAK1/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Promising strategies in natural products treatments of psoriasis-update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Curcumin Nanogel Preparations: A Promising Alternative for Psoriasis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Isolation of Isoprocurcumenol
Isoprocurcumenol is a guaiane-type sesquiterpenoid, a class of organic compounds found extensively in the plant kingdom.[1] This guide provides a detailed overview of its natural sources and the methodologies employed for its extraction and purification, tailored for researchers and professionals in drug development and natural product chemistry.
Natural Sources of this compound
This compound and its related sesquiterpenoid isomers are predominantly found in the rhizomes of various species within the Curcuma genus (family Zingiberaceae).[1][2][3] These plants are rich sources of volatile chemicals, particularly monoterpenoids and sesquiterpenoids, which constitute their essential oils.[3]
The primary documented source of this compound is Curcuma comosa, a plant used in traditional medicine.[1] Other related compounds and potential sources are summarized in the table below.
Data Presentation: Natural Sources of this compound and Related Sesquiterpenoids
| Compound Name | Species | Plant Part | Family | Reference |
| This compound | Curcuma comosa Roxb. | Rhizome | Zingiberaceae | [1] |
| Isocurcumenol | Curcuma zedoaria | Rhizome | Zingiberaceae | [2] |
| Curcumenol | Curcuma phaeocaulis, Curcuma longa | Not Specified | Zingiberaceae | [4] |
| General Sesquiterpenes | Curcuma sp. "Khamin Oi" | Rhizome | Zingiberaceae | [5] |
Isolation of this compound: Experimental Protocols
The isolation of this compound from its natural source is a multi-step process involving extraction followed by chromatographic purification. The general workflow is designed to separate the target sesquiterpenoid from a complex mixture of phytochemicals.
Extraction is the initial step to separate soluble compounds from the solid plant matrix.[6] The choice of solvent is critical; for sesquiterpenoids like this compound, which are moderately non-polar, solvents such as hexane, methanol, or ethanol are effective.[5]
Protocol for Maceration Extraction:
-
Preparation: Air-dry the rhizomes of Curcuma comosa at room temperature and grind them into a fine powder.
-
Maceration: Soak 500 g of the powdered rhizomes in 2.5 L of n-hexane at room temperature for 72 hours, with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Re-extraction: Repeat the maceration process on the plant residue two more times with fresh n-hexane to ensure exhaustive extraction.
-
Concentration: Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Yield: The resulting viscous mass is the crude hexane extract, which is then taken forward for chromatographic purification.
Column chromatography is the standard technique for purifying individual compounds from a complex crude extract.[7][8] Silica gel is commonly used as the stationary phase for the separation of sesquiterpenoids.
Protocol for Flash Column Chromatography:
-
Column Packing: Prepare a glass column packed with silica gel (60-120 mesh) using n-hexane as the slurry solvent.
-
Sample Loading: Dissolve the crude hexane extract in a minimal amount of n-hexane. Alternatively, for samples that are not fully soluble, use a dry loading technique by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.[7]
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5, etc., n-hexane:ethyl acetate). This gradient helps to separate compounds based on their polarity.[7]
-
Fraction Collection: Collect the eluate in sequential fractions (e.g., 20 mL each).
-
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot aliquots from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1). Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.
-
Final Purification: Concentrate the pooled fractions. If necessary, subject the material to a second round of chromatography or recrystallization to obtain the pure compound. The final purity can be confirmed by High-Performance Liquid Chromatography (HPLC).
Signaling Pathway and Logical Relationships
This compound has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which subsequently increases the phosphorylation of ERK and AKT, promoting the proliferation of keratinocytes.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Composition and Biological Activities of Essential Oils of Curcuma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3S,3aS,6R,8aS)-3,8-Dimethyl-5-(propan-2-ylidene)-2,3,4,5,6,8a-hexahydro-1H-3a,6-epoxyazulen-6-ol | C15H22O2 | CID 387977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Curcuma sp. “Khamin Oi” extracts inhibit human coronavirus OC43 replication in HCT-8 colorectal cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of Isoprocurcumenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocurcumenol, a guaiane-type sesquiterpenoid isolated from the rhizomes of Curcuma comosa, has emerged as a compound of interest in the field of natural product chemistry and drug discovery. Traditionally, Curcuma comosa has been used in folk medicine, particularly for its anti-inflammatory properties. This guide provides a comprehensive overview of the preliminary biological activity screening of this compound, summarizing the available quantitative data, detailing experimental protocols for key assays, and illustrating relevant biological pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.
Data Presentation: Summary of Biological Activities
The following tables summarize the currently available quantitative data on the biological activities of this compound and related extracts from Curcuma comosa. It is important to note that while data for the pure compound is available for cell proliferation, much of the other preliminary screening data pertains to extracts of Curcuma comosa, which suggests potential activities of its constituents, including this compound.
Table 1: Cell Proliferation and Cytotoxic Activity of this compound
| Cell Line | Assay | Concentration | Effect | Citation |
| HaCaT (human keratinocytes) | MTT | 0 nM - 200 µM | No significant toxicity observed at the tested concentrations after 24 and 48 hours. | [1] |
| HaCaT (human keratinocytes) | CCK-8 | 1 nM - 10 µM | Induced cell proliferation, with significant effects observed at concentrations of 10 nM and above. | [1] |
Table 2: Antioxidant Activity of Curcuma comosa Extracts
| Extract/Compound | Assay | IC50 Value | Citation |
| Ethanolic Extract | DPPH Radical Scavenging | 137.7 ± 5.2 µg/mL | |
| Ethanolic Extract | ABTS Radical Scavenging | 171.9 ± 1.9 µg/mL | |
| Compound 092 (from C. comosa) | DPPH Radical Scavenging | 42.83 ± 0.6 μM |
Table 3: Anti-inflammatory Activity of Curcuma comosa Extracts
| Cell Line | Treatment | Assay | Effect | Citation |
| HAPI (rat microglial cells) | Hexane Extract (10⁻⁹ to 10⁻⁵ g/ml) | Nitric Oxide (NO) Production | Significantly suppressed LPS-induced NO release. | |
| HAPI (rat microglial cells) | Hexane Extract | iNOS Protein and mRNA Expression | Attenuated LPS-induced iNOS expression. | |
| HAPI (rat microglial cells) | Hexane Extract | MCP-1 and IL-6 mRNA Expression | Prominently decreased LPS-induced expression. |
Table 4: Antimicrobial Activity of Curcuma comosa Essential Oil and Extracts
| Microorganism | Extract/Essential Oil | Assay | Result (MIC/Inhibition Zone) | Citation |
| Bacillus subtilis | Volatile Oil | Not specified | Active | |
| Staphylococcus aureus | Volatile Oil | Not specified | Active | |
| Escherichia coli | Volatile Oil | Not specified | Active | |
| Candida albicans | Volatile Oil | Not specified | Active | |
| Microsporum gypseum | Volatile Oil | Not specified | Active | |
| Staphylococcus aureus | Ethanolic Extract in Gelatin Nanofiber (5% w/v) | Disc Diffusion | 7.77 ± 0.21 mm | |
| Staphylococcus epidermidis | Ethanolic Extract in Gelatin Nanofiber (5% w/v) | Disc Diffusion | 7.73 ± 0.12 mm |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary screening of this compound and related extracts are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Plate cells (e.g., HaCaT keratinocytes or cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Treat the cells with various concentrations of this compound (or the test compound) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For cytotoxicity, the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.
Antioxidant Activity Assays
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: In a 96-well plate or cuvettes, add different concentrations of the test compound to the DPPH working solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined as the concentration of the sample that scavenges 50% of the DPPH radicals.
This assay is another method to determine the antioxidant capacity of a compound.
-
ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add various concentrations of the test compound to the ABTS•+ working solution.
-
Absorbance Measurement: After a set incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Anti-inflammatory Activity Assay (Nitric Oxide Scavenging)
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with different concentrations of the test compound for a specific duration (e.g., 1 hour) before stimulating with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for 24 hours to allow for NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value can then be calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of Pathways and Workflows
Signaling Pathway
This compound has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival.
Caption: EGFR signaling pathway activated by this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for the key biological activity assays.
References
Isoprocurcumenol's Modulation of ERK and AKT Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms by which isoprocurcumenol, a bioactive terpenoid derived from turmeric (Curcuma longa), influences the pivotal ERK and AKT signaling pathways. The document summarizes quantitative data, details experimental methodologies from key studies, and provides visual representations of the underlying cellular processes.
Core Mechanism of Action
This compound has been identified as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This interaction initiates a downstream cascade that leads to the increased phosphorylation of both Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT). The activation of these pathways culminates in the upregulation of genes crucial for cell growth and proliferation, such as c-myc, c-jun, c-fos, and egr-1.[1][2] This EGF-like activity positions this compound as a compound of interest for applications in skin regeneration and wound healing.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on ERK and AKT phosphorylation and downstream gene expression as determined in studies on human keratinocytes (HaCaT cells).
Table 1: Effect of this compound on ERK and AKT Phosphorylation
| Treatment | Time Point | Phospho-ERK/Total ERK (Relative Intensity) | Phospho-AKT/Total AKT (Relative Intensity) |
| Control (DMSO) | - | 1.0 | 1.0 |
| This compound | 10 min | Data not explicitly quantified in the provided text | Data not explicitly quantified in the provided text |
| This compound | 30 min | Data not explicitly quantified in the provided text | Data not explicitly quantified in the provided text |
| This compound | 60 min | Data not explicitly quantified in the provided text | Data not explicitly quantified in the provided text |
| This compound + AG-1478 (EGFR inhibitor) | - | Significantly reduced compared to this compound alone | Significantly reduced compared to this compound alone |
Note: While the source study demonstrates a clear increase in phosphorylation via Western blot images, specific numerical quantification of band intensities is not provided in the publication. The effect of the EGFR inhibitor AG-1478 confirms that the phosphorylation is dependent on EGFR activation.[2]
Table 2: Effect of this compound on Gene Expression
| Gene | Treatment | Fold Change in mRNA Expression (vs. Control) |
| c-myc | This compound | Data not explicitly quantified in the provided text |
| c-jun | This compound | Data not explicitly quantified in the provided text |
| c-fos | This compound | Data not explicitly quantified in the provided text |
| egr-1 | This compound | Data not explicitly quantified in the provided text |
Note: The study reports a significant upregulation of these genes but does not provide specific fold-change values in the available text.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound's effects on ERK and AKT phosphorylation.
Cell Culture and Treatment
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Culture Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are treated with a specified concentration of this compound for various time points (e.g., 10, 30, 60 minutes) to assess protein phosphorylation. For gene expression analysis, longer incubation times may be used.
-
Inhibitor Treatment: In experiments to confirm the signaling pathway, cells are pre-treated with an EGFR inhibitor, such as AG-1478, for a specified duration before the addition of this compound.
Western Blot Analysis for ERK and AKT Phosphorylation
-
Cell Lysis: After treatment, HaCaT cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated and control HaCaT cells using a suitable RNA isolation reagent.
-
RNA Quantification and Quality Check: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based detection method. Specific primers for c-myc, c-jun, c-fos, egr-1, and a housekeeping gene (e.g., GAPDH) are used.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene used for normalization.
Visualizations
Signaling Pathway of this compound
References
Initial In Vitro Studies on Isoprocurcumenol's Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocurcumenol, a sesquiterpenoid derived from the rhizomes of Curcuma zedoaria, has emerged as a compound of interest for its potential therapeutic applications. Initial in vitro studies have begun to elucidate its biological activities, particularly in the realms of anticancer and cytoprotective effects. This technical guide provides a comprehensive overview of the early in vitro research on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Anticancer Effects of this compound
This compound has demonstrated significant cytotoxic effects against a range of human and murine cancer cell lines. The primary method for evaluating this has been the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Quantitative Data: Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various cancer cell lines.
| Cell Line | Cell Type | IC50 (µg/mL) after 24h | IC50 (µg/mL) after 48h |
| DLA | Dalton's Lymphoma Ascites | 35.1 ± 1.2 | 28.2 ± 1.5 |
| A549 | Human Lung Carcinoma | 42.5 ± 1.8 | 36.4 ± 1.3 |
| K562 | Human Myelogenous Leukemia | 48.3 ± 2.1 | 41.7 ± 1.9 |
| KB | Human Oral Epidermoid Carcinoma | 55.6 ± 2.5 | 49.8 ± 2.2 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cell lines.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., A549, K562) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
2. This compound Treatment:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) for 24 and 48 hours. Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (DMSO only).
3. MTT Incubation:
-
Following the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
4. Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
MTT Assay Experimental Workflow
Effects on Keratinocyte Growth and EGFR Signaling
This compound has been shown to promote the growth and survival of keratinocytes, suggesting its potential role in skin regeneration and wound healing. This effect is mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]
Quantitative Data: Keratinocyte Proliferation
The proliferation of HaCaT keratinocyte cells was measured after treatment with different concentrations of this compound for 24 hours using a Cell Counting Kit-8 (CCK-8) assay.
| This compound Concentration | Cell Proliferation (% of Control) |
| 1 nM | ~105% |
| 10 nM | ~110% |
| 100 nM | ~115% |
| 1 µM | ~120% |
| 10 µM | ~118% |
| p < 0.05 compared to control |
Experimental Protocol: Western Blot for EGFR Pathway Activation
This protocol details the method to assess the activation of key proteins in the EGFR signaling pathway, such as ERK and AKT, in response to this compound.
1. Cell Culture and Treatment:
-
Culture HaCaT keratinocytes in DMEM with 10% FBS.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Treat the cells with this compound (e.g., 1 µM) for various time points (e.g., 10, 30, 60 minutes).
2. Cell Lysis:
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA assay.
3. Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
EGFR Signaling Pathway Activated by this compound
Potential Anti-inflammatory Effects of this compound
While direct in vitro studies on the anti-inflammatory effects of isolated this compound are limited, research on the crude extracts of Curcuma zedoaria and the closely related compound, Curcumenol, provides valuable insights into its potential mechanisms.
A study on the ethanolic extract of Curcuma zedoaria rhizome demonstrated significant in vitro anti-inflammatory activity by inhibiting protein denaturation.
Quantitative Data: Inhibition of Protein Denaturation by Curcuma zedoaria Extract
| Extract Concentration (µg/mL) | Inhibition of Protein Denaturation (%) |
| 100 | 23.70 |
| 200 | 36.78 |
| 300 | 53.04 |
| 400 | 64.43 |
| 500 | 77.15 |
Experimental Protocol: Inhibition of Protein Denaturation Assay
This assay assesses the ability of a substance to prevent the denaturation of proteins, a hallmark of inflammation.
1. Reaction Mixture Preparation:
-
Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test substance (e.g., this compound).
-
A similar volume of distilled water serves as the control.
2. Incubation:
-
Incubate the mixtures at 37°C for 15 minutes.
-
Heat the mixtures at 70°C for 5 minutes.
3. Absorbance Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Furthermore, research on Curcumenol has shown that it can mitigate inflammation by inhibiting the TNFα/NFκB signaling pathway.[2] Given the structural similarity, it is plausible that this compound may exert anti-inflammatory effects through a similar mechanism. The following are generic protocols for key in vitro anti-inflammatory assays that can be adapted to study this compound.
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
1. Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.
2. Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Experimental Protocol: Cytokine (TNF-α and IL-6) Measurement by ELISA
1. Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for the NO production assay.
2. ELISA (Enzyme-Linked Immunosorbent Assay):
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, add supernatants to antibody-coated plates, followed by the addition of a biotinylated detection antibody and a streptavidin-HRP conjugate.
-
Add a substrate solution and measure the color development at 450 nm.
Workflow for In Vitro Anti-inflammatory Assays
Conclusion
The initial in vitro studies on this compound highlight its potential as a multi-target therapeutic agent. Its demonstrated cytotoxicity against various cancer cell lines warrants further investigation into its anticancer mechanisms. Concurrently, its ability to promote keratinocyte proliferation via the EGFR signaling pathway suggests promising applications in dermatology and regenerative medicine. While direct evidence for its anti-inflammatory effects is still emerging, preliminary data from related compounds and crude extracts suggest a plausible role in modulating inflammatory responses. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the specific molecular targets and signaling pathways involved in its anti-inflammatory activity.
References
Isoprocurcumenol: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of isoprocurcumenol, a sesquiterpenoid derived from turmeric. Understanding the solubility of this natural compound is critical for its advancement in research and drug development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and visualizes key biological signaling pathways associated with this compound and related compounds.
This compound: Compound Overview
This compound (C₁₅H₂₂O₂) is a natural product that has garnered interest for its potential therapeutic properties.[1] It is described as a solid with a melting point of 96-98 °C.[2] Accurate characterization of its solubility in common laboratory solvents is a fundamental prerequisite for in vitro and in vivo studies, formulation development, and toxicological assessments.
Solubility Profile of this compound
Currently, there is limited publicly available quantitative data on the solubility of this compound in common laboratory solvents. The available information is primarily qualitative.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
Note: The term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration (e.g., in mg/mL or M) is not specified in the available literature. To overcome this data gap, a standardized experimental protocol for determining the precise solubility is essential.
Experimental Protocol for Solubility Determination
A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method .[4] This protocol provides a reliable means to quantify the solubility of this compound in various solvents.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.[4][5]
Materials and Equipment
-
This compound (solid)
-
Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile)
-
Glass vials or flasks with sealed caps
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4]
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[4]
-
-
Quantification:
-
Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as HPLC.[4] A standard calibration curve for this compound should be prepared to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (M), at the specified temperature.[4]
-
Biological Signaling Pathways
This compound and structurally related compounds from Curcuma zedoaria have been shown to modulate several key signaling pathways, highlighting their therapeutic potential.
This compound and EGFR Signaling
Recent studies have demonstrated that this compound can activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] This activation leads to the phosphorylation of downstream kinases such as ERK and AKT, which in turn promotes the expression of genes related to cell growth and proliferation.[1]
Caption: this compound activates the EGFR signaling pathway.
Curcumenol and Anti-inflammatory Signaling
Curcumenol, a related sesquiterpene, has been shown to suppress inflammatory responses by inhibiting the Akt-mediated NF-κB activation and the p38 MAPK signaling pathway in microglial cells.[6]
Caption: Curcumenol inhibits pro-inflammatory signaling pathways.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
Conclusion
While quantitative solubility data for this compound remains limited, this guide provides a framework for its determination through a standardized experimental protocol. The elucidation of its involvement in key biological signaling pathways, such as EGFR activation, underscores its potential as a valuable compound for further investigation. The methodologies and information presented herein are intended to support researchers and drug development professionals in advancing the scientific understanding and potential therapeutic applications of this compound.
References
- 1. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H22O2 | CID 14543197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound supplier | CAS No :102130-90-5 | AOBIOUS [aobious.com]
- 4. benchchem.com [benchchem.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - Food & Function (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Pure Isoprocurcumenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of isoprocurcumenol, a sesquiterpenoid of interest for its potential therapeutic applications. The information is compiled from various scientific sources to support research and development efforts.
Core Physical and Chemical Properties
This compound is a sesquiterpenoid compound, a class of natural products built from three isoprene units.[1] It has been isolated from plants such as turmeric (Curcuma longa) and Curcuma zedoaria.[2][3] The fundamental properties of pure this compound are summarized below.
Data Presentation: Quantitative Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [4][5] |
| Molecular Weight | 234.33 g/mol | [4][5][6] |
| Monoisotopic Mass | 234.161979940 Da | [4][7] |
| Physical Description | Solid | [4] |
| Melting Point | 96 - 98 °C | [4] |
| Solubility | Soluble in DMSO | [5] |
| Topological Polar Surface Area | 37.3 Ų | [4] |
| IUPAC Name | 3-hydroxy-3-methyl-8-methylidene-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one | [4] |
| CAS Number | 102130-90-5 | [4][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.
-
Mass Spectrometry (GC-MS): The gas chromatography-mass spectrometry analysis of this compound shows a molecular ion peak (M+) at m/z 234.[3] Key fragmentation peaks are observed at m/z 158, 121 (base peak), 105, 93, and 43.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum, typically recorded in chloroform (CHCl₃), displays characteristic absorption bands at 3450 cm⁻¹ (O-H stretching, indicating a hydroxyl group), 1674 cm⁻¹ (C=O stretching, indicating a ketone group), and 1610 cm⁻¹ (C=C stretching).[3]
-
Ultraviolet (UV) Spectroscopy: In methanol (MeOH), this compound exhibits a maximum absorption (λmax) at 205 nm.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are available in the literature, providing detailed information about the carbon-hydrogen framework of the molecule.[3] Predicted ¹H NMR spectra are also accessible in public databases.[8]
Experimental Protocols & Workflows
The isolation and characterization of this compound from natural sources follow a standard workflow for natural product chemistry.
Isolation and Purification of this compound
The general procedure involves solvent extraction followed by chromatographic separation to isolate the pure compound from a complex plant matrix.[9][10][11]
Methodology Details:
-
Extraction: The dried and powdered plant material (e.g., rhizomes of Curcuma zedoaria) is subjected to solvent extraction.[3] This is typically done using organic solvents like methanol or ethanol to extract a broad range of secondary metabolites.[9]
-
Chromatographic Separation: The resulting crude extract is a complex mixture and is purified using chromatographic techniques.[11]
-
Column Chromatography: The extract is loaded onto a silica gel column and eluted with a solvent gradient (e.g., hexane-ethyl acetate) to separate compounds based on polarity.[10]
-
Thin-Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the target compound.[10]
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound may undergo further purification by preparative HPLC to achieve high purity.[10]
-
Structural Elucidation and Characterization
Once isolated, the structure of the pure compound is confirmed using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental formula of the compound.[12][13]
-
NMR Spectroscopy (¹H, ¹³C, 2D-NMR): Provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.
-
IR and UV Spectroscopy: Confirms the presence of specific functional groups as described in the spectroscopic data section.[3][14]
Biological Activity and Signaling Pathways
This compound has been identified as a bioactive molecule with potential applications in dermatology and medicine due to its effects on skin cells.
Activation of EGFR Signaling
Research has shown that this compound functions as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][15] This activity mimics the effect of the epidermal growth factor (EGF), a key protein in cell growth and proliferation.[2]
The activation of EGFR by this compound initiates a downstream signaling cascade:
-
Phosphorylation of ERK and AKT: Upon EGFR activation, the downstream kinases ERK (Extracellular signal-Regulated Kinase) and AKT (Protein Kinase B) become phosphorylated.[2][15]
-
Gene Expression: This leads to the upregulation of genes associated with cell growth and proliferation, including c-myc, c-jun, c-fos, and egr-1.[2][15]
-
Cellular Effects: The overall effect is the promotion of keratinocyte proliferation, which is beneficial for skin regeneration and wound healing.[2][16]
This compound-Induced EGFR Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound in keratinocytes.
Conclusion
This compound is a well-characterized sesquiterpenoid with defined physical and chemical properties. Standard phytochemical techniques can be employed for its isolation and purification. Its demonstrated ability to activate the EGFR signaling pathway highlights its potential as a bioactive compound for promoting cell proliferation and skin regeneration, making it a person of interest for the development of novel therapeutics and cosmetic ingredients. Further research into its pharmacological profile and safety is warranted.
References
- 1. Isocurcumenol | C15H22O2 | CID 10399139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. This compound | C15H22O2 | CID 14543197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound supplier | CAS No :102130-90-5 | AOBIOUS [aobious.com]
- 6. Epiprocurcumenol | C15H22O2 | CID 10263440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C15H22O2) [pubchemlite.lcsb.uni.lu]
- 8. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (NP0071369) [np-mrd.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. rroij.com [rroij.com]
- 12. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phcogres.com [phcogres.com]
- 14. Isoborneol [webbook.nist.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Isoprocurcumenol: Properties, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprocurcumenol, a sesquiterpenoid derived from the medicinal plant Curcuma comosa, has emerged as a molecule of significant interest in the fields of dermatology and regenerative medicine. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, its mechanism of action in activating the Epidermal Growth Factor Receptor (EGFR) signaling pathway, and detailed protocols for its study in a laboratory setting. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Chemical and Physical Properties
This compound is classified as a guaiane-type sesquiterpene. Its fundamental properties are summarized in the table below.
| Property | Value | Citation |
| CAS Number | 102130-90-5 | |
| Molecular Formula | C₁₅H₂₂O₂ | |
| Molecular Weight | 234.33 g/mol | |
| Synonyms | (1α,4β,5β)-4-Hydroxy-7(11),10(14)-guaiadien-8-one |
Biological Activity: EGFR Signaling Activation
This compound has been identified as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell growth, proliferation, and survival.[1][2] This activity is particularly relevant in keratinocytes, the primary cell type of the epidermis.
Mechanism of Action
The binding of this compound to EGFR initiates a downstream signaling cascade that involves the phosphorylation of key protein kinases, namely Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT).[1][2][3] The activation of the ERK and AKT pathways, in turn, leads to the upregulation of several immediate-early genes, including c-fos, c-jun, c-myc, and egr-1.[1][2][3] These genes are instrumental in promoting cell cycle progression and proliferation.
The signaling pathway is illustrated in the diagram below:
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on keratinocytes.
Table 1: Cell Viability and Proliferation Assays
| Assay | Cell Line | This compound Concentration | Incubation Time | Result | Citation |
| MTT Assay (Viability) | HaCaT | 0, 100 nM, 1, 10, 25, 50, 100, 200 µM | 24 and 48 hours | No significant toxicity up to 100 µM. | [1][4] |
| CCK-8 Assay (Proliferation) | HaCaT | 1, 10, 100 nM, 1, 10 µM | 24 hours | Significant increase in proliferation starting at 10 nM. | [1][4] |
Table 2: Western Blot and RT-qPCR Analyses
| Analysis | Target | Cell Line | This compound Concentration | Treatment Time | Result | Citation |
| Western Blot | p-ERK, p-AKT | HaCaT | 10 µM | 10, 30, and 60 minutes | Increased phosphorylation of ERK and AKT. | [1][3][4] |
| RT-qPCR | c-fos, c-jun, c-myc, egr-1 | HaCaT | 1 µM | 1 hour | Increased mRNA expression of all target genes. | [1][3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) should be used in all experiments.
Cell Proliferation (CCK-8) Assay
-
Seeding: HaCaT cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control.
-
Incubation: The plates are incubated for 24 hours.
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader.
Western Blot Analysis for ERK and AKT Phosphorylation
-
Cell Lysis: After treatment with this compound (e.g., 10 µM for 10, 30, and 60 minutes), HaCaT cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression
-
RNA Extraction: Total RNA is extracted from this compound-treated (e.g., 1 µM for 1 hour) and control HaCaT cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR is performed using a real-time PCR system with SYBR Green master mix and primers specific for c-fos, c-jun, c-myc, egr-1, and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
The general workflow for these experiments is depicted below:
Conclusion
This compound demonstrates significant potential as a bioactive compound, primarily through its ability to activate the EGFR signaling pathway and promote keratinocyte proliferation. The detailed chemical information, mechanistic insights, and experimental protocols provided in this guide offer a solid foundation for further research and development. Future studies may focus on the in vivo efficacy of this compound, its potential applications in wound healing and anti-aging formulations, and the elucidation of its broader pharmacological profile.
References
Investigating the Therapeutic Potential of Isoprocurcumenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprocurcumenol, a sesquiterpenoid derived from the medicinal plant Curcuma comosa, has emerged as a promising natural compound with potential therapeutic applications. This technical guide provides an in-depth analysis of the current understanding of this compound's molecular targets and mechanisms of action. The primary focus is on its established role as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and its subsequent effects on cellular processes. While direct evidence for its anti-inflammatory and anticancer activities remains limited, this guide will also explore potential avenues for future research based on the activities of structurally related curcuminoids. All quantitative data from cited studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying molecular interactions.
Introduction
Natural products continue to be a valuable source of novel therapeutic agents. This compound, a guaiane-type sesquiterpene, has garnered attention for its biological activities. This guide aims to consolidate the existing scientific literature on this compound, presenting its known therapeutic targets and providing a framework for future investigation into its full therapeutic potential.
Primary Therapeutic Target: Epidermal Growth Factor Receptor (EGFR) Signaling
The most well-documented therapeutic target of this compound is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.
Mechanism of Action: EGFR Activation
This compound has been shown to activate EGFR signaling, mimicking the effects of its natural ligand, Epidermal Growth Factor (EGF). This activation initiates a downstream signaling cascade involving the phosphorylation of key protein kinases.
Downstream Signaling Pathways
Activation of EGFR by this compound leads to the phosphorylation and activation of two major downstream signaling pathways:
-
Ras-Raf-MEK-ERK Pathway: This pathway is critical for cell proliferation and gene expression.
-
PI3K-Akt-mTOR Pathway: This pathway is central to cell survival, growth, and metabolism.
The activation of these pathways culminates in the upregulation of transcription factors and genes that drive cellular proliferation and survival.
Caption: EGFR signaling pathway activated by this compound.
Quantitative Data: Effects on Keratinocyte Proliferation
Studies have demonstrated the pro-proliferative effects of this compound on human keratinocytes (HaCaT cells).
| Concentration | Cell Viability (% of Control) | Proliferation (% of Control) | Reference |
| 10 µM | Not specified | Significant increase | [Source] |
| 1 µM | Not specified | Significant increase | [Source] |
| 100 nM | Not specified | Significant increase | [Source] |
| 10 nM | Not specified | Significant increase | [Source] |
| 1 nM | Not specified | No significant increase | [Source] |
Table 1: Effect of this compound on Keratinocyte Proliferation.
Experimental Protocols
Human keratinocyte cell line HaCaT is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Seed HaCaT cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Grow HaCaT cells to 80-90% confluency in 6-well plates.
-
Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western blot analysis.
-
Treat HaCaT cells with this compound (e.g., 1 µM) for 1 hour.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using specific primers for c-fos, c-jun, c-myc, egr-1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Potential Therapeutic Targets: Anti-inflammatory and Anticancer Activities (Areas for Future Research)
While the pro-proliferative effects via EGFR activation are well-established, the potential of this compound as an anti-inflammatory or anticancer agent is less clear and requires further investigation. The activities of structurally related curcuminoids suggest that this compound may also modulate key inflammatory and oncogenic signaling pathways.
Potential Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases. Curcumin, a well-known related compound, exhibits potent anti-inflammatory properties by inhibiting pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). It is plausible that this compound may share similar activities.
Future Research Directions:
-
Cytokine Production Assays: Measure the effect of this compound on the production of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) using ELISA.
-
NF-κB Signaling Pathway Analysis: Investigate the effect of this compound on the activation of the NF-κB pathway, a central regulator of inflammation, using luciferase reporter assays and Western blotting for key pathway components (e.g., p-IκBα, p-p65).
Caption: Simplified NF-κB signaling pathway.
Potential Anticancer Activities
Many natural compounds, including curcuminoids, have demonstrated anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Future Research Directions:
-
Cytotoxicity Screening: Determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines using MTT or CCK-8 assays.
-
Apoptosis Assays: Investigate the ability of this compound to induce apoptosis using techniques such as Annexin V/PI staining and analysis of caspase activation by Western blotting.
-
JAK-STAT and PI3K/Akt/mTOR Pathway Analysis: Examine the effect of this compound on these critical cancer-related signaling pathways in relevant cancer cell models using Western blotting for key phosphorylated proteins.
Conclusion
This compound is a promising natural compound with a well-defined mechanism of action involving the activation of the EGFR signaling pathway. This activity supports its potential application in promoting keratinocyte proliferation and wound healing. The exploration of its potential anti-inflammatory and anticancer activities represents a significant area for future research. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the therapeutic targets of this compound and unlock its full clinical potential. Further studies, including in vivo animal models and comprehensive toxicological assessments, will be crucial in translating these preclinical findings into tangible therapeutic benefits.
Unveiling the Anti-Inflammatory Potential of Isoprocurcumenol: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocurcumenol, a sesquiterpenoid compound, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the existing exploratory research on the anti-inflammatory effects of this compound, with a primary focus on its molecular mechanisms of action. It is important to note that the majority of the available literature refers to this compound as "Curcumenol." While chemically related, this guide will use the terminology found in the cited research and will address the compound as Curcumenol throughout. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key biological pathways.
In Vitro Anti-Inflammatory Activity of Curcumenol
A substantial body of evidence from in vitro studies highlights Curcumenol's ability to modulate key inflammatory pathways in various cell types. These studies provide foundational knowledge of its mechanism of action and therapeutic potential.
Inhibition of Pro-Inflammatory Mediators
Curcumenol has been shown to effectively reduce the production of several key mediators of inflammation. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, Curcumenol markedly decreased the production of nitric oxide (NO), a potent inflammatory molecule.[1] Furthermore, it has been demonstrated to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of inflammatory mediators.[1]
Modulation of Inflammatory Cytokines
The production of pro-inflammatory cytokines is a hallmark of the inflammatory response. Research indicates that Curcumenol can significantly suppress the secretion of key cytokines. In LPS-stimulated BV-2 microglia, Curcumenol treatment led to a reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] Similarly, in a study using a human monocytic macrophage cell line, a related compound, curcumin, was shown to inhibit LPS-induced production of TNF-α and IL-1.[2]
Table 1: Summary of In Vitro Anti-Inflammatory Effects of Curcumenol
| Cell Line | Stimulant | Inflammatory Mediator | Effect of Curcumenol | Concentration Range | Reference |
| BV-2 microglia | LPS | Nitric Oxide (NO) | Decreased production | Not specified | [1] |
| BV-2 microglia | LPS | iNOS | Decreased expression | Not specified | [1] |
| BV-2 microglia | LPS | COX-2 | Decreased expression | Not specified | [1] |
| BV-2 microglia | LPS | TNF-α | Decreased production | Not specified | [1] |
| BV-2 microglia | LPS | IL-6 | Decreased production | Not specified | [1] |
| ATDC5 chondrocytes | TNF-α and IL-1β | MMP3 | Decreased expression | 50 µM | [3] |
| Nucleus Pulposus (NP) cells | TNF-α | MMP3, MMP9, MMP13 | Decreased expression | 6.25 - 50 µM | [4] |
Molecular Mechanisms of Action: Targeting Key Signaling Pathways
The anti-inflammatory properties of Curcumenol are largely attributed to its ability to interfere with critical intracellular signaling cascades that regulate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are the primary targets identified in the current body of research.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Curcumenol has been shown to potently inhibit this pathway through multiple mechanisms. In TNF-α and IL-1β stimulated ATDC5 chondrocytes, Curcumenol effectively decreased the phosphorylation of key signaling proteins p65 and IκBα.[3] By preventing the degradation of IκBα, Curcumenol blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes.[1] This inhibitory effect on NF-κB activation has also been observed in nucleus pulposus cells.[4]
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway, comprising cascades of protein kinases, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. Studies have demonstrated that Curcumenol can modulate the activation of this pathway. In TNF-α and IL-1β-induced ATDC5 chondrocytes, Curcumenol was found to inhibit the phosphorylation of MAPK pathway components.[3] Specifically, it has been shown to downregulate the phosphorylation of p38 MAPK.[1] By interfering with MAPK signaling, Curcumenol can further suppress the production of pro-inflammatory mediators.
References
- 1. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Inhibition of tumor necrosis factor by curcumin, a phytochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF-κB and MAPK pathways, and ameliorates DMM-induced OA in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Curcumenol Mitigates the Inflammation and Ameliorates the Catabolism Status of the Intervertebral Discs In Vivo and In Vitro via Inhibiting the TNFα/NFκB Pathway [frontiersin.org]
Methodological & Application
Application Notes & Protocols: Isoprocurcumenol Extraction from Plant Material
Introduction
Isoprocurcumenol is a guaiane-type sesquiterpenoid, a class of naturally occurring compounds with a C15 hydrocarbon backbone. It is primarily isolated from the rhizomes of Curcuma comosa, a plant belonging to the Zingiberaceae (ginger) family.[1] Recent research has identified this compound as a potent activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] By mimicking the activity of Epidermal Growth Factor (EGF), this compound promotes the phosphorylation of downstream kinases ERK and AKT, which in turn stimulates the proliferation and survival of keratinocytes.[2][3] This activity makes this compound a compound of significant interest for applications in dermatology, cosmetics, and regenerative medicine. This document provides detailed protocols for the extraction, purification, and analysis of this compound from plant material, intended for researchers, scientists, and professionals in drug development.
Experimental Protocols
The extraction of this compound from its primary plant source, Curcuma comosa, can be achieved through various conventional and modern extraction techniques. The choice of method depends on factors such as desired yield, purity, processing time, and available equipment. Below are detailed protocols for several common methods.
1. Plant Material Preparation
Proper preparation of the plant material is a critical first step for efficient extraction.
-
Source Material: Use fresh or properly dried rhizomes of Curcuma comosa.
-
Drying: Air-dry the rhizomes in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (40-50°C) to achieve a constant weight.
-
Grinding: Pulverize the dried rhizome material into a moderately fine powder (e.g., 30-40 mesh size) using a mechanical grinder. This increases the surface area for solvent interaction.[4]
2. Extraction Methodologies
a) Maceration (Cold Extraction)
Maceration is a simple and widely used technique conducted at room temperature, minimizing the risk of degrading thermolabile compounds.[5]
-
Procedure:
-
Place 100 g of powdered C. comosa rhizome into a large, sealable conical flask or glass jar.
-
Add 1 L of 95% ethanol to the flask, ensuring the plant material is fully submerged.[4]
-
Seal the container and keep it at room temperature for 3-5 days, with occasional agitation (e.g., shaking or stirring for 15 minutes, 2-3 times per day) to enhance extraction efficiency.
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper, using a Büchner funnel under a vacuum if necessary, to separate the liquid extract from the solid plant residue (marc).
-
Wash the marc with a small volume of fresh 95% ethanol to recover any remaining extract.
-
Combine the filtrates and concentrate the solution using a rotary evaporator at 40-45°C under reduced pressure to yield the crude extract.
-
Record the final weight of the crude extract and store it at 4°C in a sealed, light-protected container.
-
b) Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the material with fresh, hot solvent.[2][6]
-
Procedure:
-
Place 50 g of powdered C. comosa rhizome into a cellulose thimble.
-
Place the thimble inside the main chamber of a Soxhlet extractor.
-
Fill a round-bottom flask with 500 mL of a suitable solvent (e.g., ethanol, methanol, or hexane).[7]
-
Assemble the Soxhlet apparatus (flask, extractor, and condenser) and heat the solvent to its boiling point using a heating mantle.
-
Allow the extraction to proceed for 6-8 hours. The solvent will vaporize, condense, drip onto the plant material, and siphon back into the flask once the chamber is full. This constitutes one cycle.
-
After extraction is complete, cool the apparatus and collect the solvent containing the extracted compounds from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator to remove the solvent and obtain the crude extract.
-
Record the yield and store the extract at 4°C.
-
c) Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts plant cell walls, enhancing solvent penetration and accelerating mass transfer, which significantly reduces extraction time.[1][8]
-
Procedure:
-
Place 20 g of powdered C. comosa rhizome into a beaker or flask.
-
Add 400 mL of solvent (e.g., 70% ethanol) to achieve a 1:20 solid-to-liquid ratio.
-
Place the flask in an ultrasonic bath or use an ultrasonic probe sonicator.
-
Set the sonication parameters: frequency (e.g., 20-40 kHz), power (e.g., 100-300 W), and temperature (e.g., 40-50°C).
-
Sonicate the mixture for 20-30 minutes.
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Record the yield and store the extract at 4°C.
-
d) Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and moisture within the plant cells. This creates a rapid build-up of internal pressure, leading to cell wall rupture and the efficient release of phytochemicals into the solvent. This method is known for its high speed and efficiency.[9][10]
-
Procedure:
-
Place 20 g of powdered C. comosa rhizome into a specialized microwave extraction vessel.
-
Add 400 mL of solvent (e.g., ethanol) to achieve a 1:20 solid-to-liquid ratio.
-
Seal the vessel and place it in a microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 150-400 W) and time (e.g., 5-15 minutes). Temperature should be monitored and controlled to avoid overheating.
-
After the extraction cycle, allow the vessel to cool to a safe temperature before opening.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator.
-
Record the yield and store the extract at 4°C.
-
Data Presentation
Quantitative data on the specific yield of this compound from Curcuma comosa is not extensively available in current literature. The following table summarizes typical experimental parameters for the extraction methods described and provides representative yields for total crude extracts or related compounds from the Curcuma genus. These parameters should be optimized for maximizing the yield of this compound.
| Extraction Method | Solvent | Solid:Liquid Ratio (g/mL) | Temperature | Extraction Time | Typical Crude Extract Yield (% w/w) | Reference |
| Maceration | 95% Ethanol | 1:10 | Room Temp. | 3 days | 5.4% | [4] |
| Soxhlet Extraction | Ethanol | 1:10 | Boiling Point | 6-8 hours | 8.4 - 27.0% | [7][9] |
| Ultrasound-Assisted | 70% Ethanol | 1:20 | 40 - 60°C | 20-30 min | Higher than conventional methods | [1] |
| Microwave-Assisted | Ethanol | 1:20 | Controlled | 5-15 min | 10.3% (for C. longa oil) | [9] |
Note: Yields are highly dependent on the specific plant material, particle size, and precise extraction conditions. The yields listed for UAE and MAE are generally reported to be higher or more efficient in terms of time and solvent compared to conventional methods.
Purification and Analysis
1. Purification by Column Chromatography
The crude extract contains a complex mixture of compounds. Column chromatography is a standard method for separating these compounds to isolate this compound.
-
Procedure:
-
Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve a known amount of the crude extract (e.g., 5 g) in a minimal volume of a suitable solvent (e.g., dichloromethane or hexane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully layer the dried, extract-adsorbed silica onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10, v/v n-hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) in numbered test tubes.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the fractions that show a pure spot corresponding to the target compound.
-
Concentration: Evaporate the solvent from the combined pure fractions to obtain isolated this compound.
-
2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal analytical technique for identifying and quantifying volatile and semi-volatile sesquiterpenoids like this compound in the plant extract.[11][12]
-
Sample Preparation: Dilute the crude extract or purified fraction in a suitable solvent (e.g., acetone or hexane) to an appropriate concentration.
-
GC-MS Parameters (Representative):
-
GC System: Agilent GC-MS system or equivalent.
-
Column: DB-5 or HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 240°C at a rate of 3°C/min (hold for 5 min).
-
MS System:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
-
-
Identification: Identify the this compound peak based on its retention time and by comparing its mass spectrum with reference libraries (e.g., NIST, Wiley).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Purification.
This compound Signaling Pathway Diagram
Caption: this compound activates the EGFR signaling pathway.
References
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Isolation of cytotoxic sesquiterpenes from Curcuma comosa and characterization of their structures [zenodo.org]
- 6. Natural Products Targeting EGFR Signaling Pathways as Potential Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of yield, composition, and antioxidant activity of turmeric (Curcuma longa L.) extracts obtained using various techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave–Ultrasound-Assisted Extraction Coupled with Natural Deep Eutectic Solvent Enables High-Yield, Low-Solvent Recovery of Curcumin from Curcuma longa L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Comparative GC-MS Analysis of Fresh and Dried Curcuma Essential Oils with Insights into Their Antioxidant and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. leco.co.th [leco.co.th]
Application Notes and Protocols for the Laboratory Production of Isoprocurcumenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprocurcumenol, a guaiane-type sesquiterpene isolated from Curcuma comosa, has garnered significant interest due to its biological activities, including the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. While Isoprocurcemenol can be obtained from natural sources, a reliable synthetic route is crucial for ensuring a consistent supply for research and development purposes, as well as for the synthesis of novel analogs. To date, a specific total synthesis of this compound has not been prominently detailed in peer-reviewed literature. This document provides a comprehensive proposed synthetic strategy for the laboratory-scale production of this compound, drawing upon established methodologies for the synthesis of structurally related guaiane sesquiterpenes. The proposed route commences from the readily available chiral starting material, (+)-carvone, and employs key transformations to construct the characteristic bicyclo[5.3.0]decane (guaiane) skeleton and install the requisite functional groups. Detailed experimental protocols for key steps are provided, along with data presentation in tabular format and visualizations of the synthetic pathway and associated biological signaling.
Proposed Synthetic Route for this compound
The proposed synthesis of this compound is a multi-step sequence starting from (+)-carvone. The strategy focuses on the initial formation of a key bicyclic intermediate, followed by functional group manipulations to achieve the target molecule. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for this compound starting from (+)-Carvone.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of guaiane sesquiterpenes and are proposed for the synthesis of this compound.
Step 1: Synthesis of Wieland-Miescher Ketone Analog (Intermediate A)
This step involves a Robinson annulation between (+)-carvone and a suitable Michael acceptor to construct the initial bicyclic core.
Materials:
-
(+)-Carvone
-
Methyl vinyl ketone (MVK)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of potassium hydroxide in methanol is prepared and cooled to 0 °C.
-
(+)-Carvone is added dropwise to the cooled methanolic KOH solution.
-
Methyl vinyl ketone is then added slowly, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in toluene, and the solution is refluxed with a Dean-Stark trap for 4 hours to effect cyclization and dehydration.
-
After cooling, the reaction mixture is washed with water, dilute HCl, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford Intermediate A.
Step 2: Reduction and Protection (Intermediate B)
Selective reduction of one carbonyl group followed by protection of the resulting alcohol is necessary for the subsequent ring expansion.
Materials:
-
Intermediate A
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
Procedure:
-
Intermediate A is dissolved in a mixture of methanol and dichloromethane.
-
Cerium(III) chloride heptahydrate is added, and the mixture is stirred until a clear solution is obtained.
-
The solution is cooled to -78 °C, and sodium borohydride is added portion-wise.
-
The reaction is stirred for 2 hours at -78 °C and then quenched by the addition of acetone.
-
The mixture is warmed to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude alcohol is dissolved in dry DCM, and imidazole and TBDMSCl are added.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield Intermediate B.
Step 3: Ring Expansion to Form the Guaiane Skeleton (Intermediate C)
A key step to form the 5,7-fused ring system characteristic of guaianes. A Tiffeneau-Demjanov rearrangement or a related homologation-rearrangement sequence can be employed.
Materials:
-
Intermediate B
-
(Diazomethyl)trimethylsilane (TMSCHN₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
Procedure:
-
Intermediate B is dissolved in dry DCM and cooled to 0 °C.
-
A solution of (diazomethyl)trimethylsilane in hexanes is added dropwise.
-
Boron trifluoride diethyl etherate is then added slowly.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is carefully quenched with saturated aqueous sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography provides the ring-expanded Intermediate C.
Step 4: Functional Group Interconversion (Intermediate D)
This stage involves the introduction of the required hydroxyl group and the adjustment of the oxidation state at C8.
Materials:
-
Intermediate C
-
Lithium diisopropylamide (LDA)
-
Trimethylsilyl chloride (TMSCl)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Procedure:
-
A solution of LDA is prepared in dry THF at -78 °C.
-
A solution of Intermediate C in THF is added dropwise to the LDA solution, and the mixture is stirred for 30 minutes.
-
Trimethylsilyl chloride is added, and the reaction is stirred for another 30 minutes before being warmed to room temperature.
-
The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with ether. The organic layer is dried and concentrated to give the crude silyl enol ether.
-
The crude silyl enol ether is dissolved in DCM and cooled to 0 °C.
-
m-CPBA is added portion-wise, and the mixture is stirred for 2 hours.
-
The reaction is quenched with aqueous sodium thiosulfate. The organic layer is washed with sodium bicarbonate solution and brine, then dried and concentrated.
-
The crude α-hydroxy ketone is dissolved in THF, and TBAF is added to remove the silyl protecting group.
-
The reaction is stirred at room temperature until deprotection is complete.
-
The solvent is removed, and the residue is purified by column chromatography to yield Intermediate D.
Step 5: Final Elaboration to this compound
The final steps involve the introduction of the exocyclic methylene groups and the isopropylidene group to complete the synthesis of this compound.
Materials:
-
Intermediate D
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (s-BuLi)
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Acetone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc (Zn)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Procedure for Exocyclic Methylene Introduction (Wittig Reaction):
-
Methyltriphenylphosphonium bromide is suspended in dry THF at room temperature.
-
n-Butyllithium is added dropwise, and the resulting orange-red solution is stirred for 1 hour.
-
A solution of Intermediate D in THF is added to the ylide solution at 0 °C.
-
The reaction is stirred for 4 hours and then quenched with saturated aqueous ammonium chloride.
-
The product is extracted with ether, and the combined organic layers are washed with brine, dried, and concentrated.
Procedure for Isopropylidene Group Introduction (Tebbe or Petasis Olefination):
-
A suspension of zinc dust and TiCl₄ in DCM is prepared at 0 °C.
-
The ketone from the previous step, dissolved in DCM and acetone, is added to the reagent.
-
The reaction mixture is stirred at room temperature until completion.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.
-
The mixture is filtered through Celite, and the filtrate is extracted with DCM.
-
The organic layer is dried and concentrated.
-
Final purification by preparative HPLC affords this compound.
Quantitative Data Summary
As this is a proposed route, the following table presents expected yields and reaction times based on analogous transformations reported in the literature for guaiane sesquiterpene synthesis. These values should be considered as targets for optimization.
| Step | Transformation | Starting Material | Product | Expected Yield (%) | Expected Reaction Time (h) |
| 1 | Robinson Annulation | (+)-Carvone | Intermediate A | 60-70 | 28 |
| 2 | Reduction & Protection | Intermediate A | Intermediate B | 75-85 | 6 |
| 3 | Ring Expansion | Intermediate B | Intermediate C | 50-60 | 5 |
| 4 | Functional Group Interconversion | Intermediate C | Intermediate D | 45-55 | 8 |
| 5 | Final Elaboration | Intermediate D | This compound | 30-40 | 10 |
Biological Signaling Pathway
This compound has been identified as an activator of the EGFR signaling pathway, which plays a critical role in cell proliferation and survival.[1]
Caption: EGFR signaling pathway activated by this compound.
References
Analytical methods for quantification of Isoprocurcumenol in samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocurcumenol, a guaiane-type sesquiterpene predominantly isolated from plants of the Curcuma genus, has garnered significant interest within the scientific community.[1] This is largely attributed to its potential pharmacological activities, including the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which subsequently increases the phosphorylation of ERK and AKT.[1] Such activities suggest its promise in promoting the proliferation of keratinocytes and indicating its potential therapeutic applications.[1] To facilitate further research and development of this compound, robust and reliable analytical methods for its quantification in various sample matrices are imperative.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, formulation development, and quality control of this compound-containing products.
Analytical Methods for Quantification
A variety of analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. Gas chromatography is a common method for the analysis of sesquiterpenes; however, for heat-sensitive compounds, HPLC under mild conditions is a viable alternative.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of thermolabile compounds like many sesquiterpenoids. A validated HPLC method provides a reliable approach for the quantification of this compound in various formulations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds such as sesquiterpenes.[3] It offers high resolution and sensitivity, making it ideal for the analysis of complex mixtures like plant extracts.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a primary tool in bioanalytical studies due to its high throughput, sensitivity, and selectivity.[5] This method is particularly advantageous for quantifying trace amounts of analytes in complex biological matrices.
Data Presentation
The following tables summarize the typical validation parameters for the analytical methods described. These values are representative and may vary based on the specific instrumentation and experimental conditions.
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Table 3: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.07 ng/mL |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 1.5% |
Experimental Protocols
Sample Preparation: Pressurized Liquid Extraction (for solid samples like plant material)
A common method for extracting sesquiterpenes from solid matrices is Pressurized Liquid Extraction (PLE).
-
Sample Grinding: Grind the dried plant material (e.g., rhizomes) into a fine powder.
-
Extraction Cell: Pack approximately 1.0 g of the powdered sample into a stainless-steel extraction cell.
-
Extraction Solvent: Use a suitable organic solvent such as methanol or ethanol.
-
PLE Conditions:
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static time: 5 min
-
Number of cycles: 2
-
-
Collection: Collect the extract and evaporate the solvent under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase or an appropriate solvent for injection into the analytical instrument.
Workflow for Sample Preparation (PLE)
Protocol 1: Quantification by HPLC-UV
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 50% acetonitrile, increasing to 95% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by GC-MS
This protocol is based on a method developed for the quantification of isocurcumenol and other sesquiterpenes.[6]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
-
-
Standard Preparation: Prepare a stock solution of this compound in n-hexane (100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Quantification: Create a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.
Protocol 3: Quantification by LC-MS/MS
This protocol provides a sensitive method for quantifying this compound in biological matrices.
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion and product ion transitions for this compound need to be determined by direct infusion of a standard solution.
-
Sample Preparation (for plasma):
-
Protein precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
Quantification: Use an internal standard (a structurally similar compound not present in the sample) for accurate quantification. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Signaling Pathway
This compound has been shown to activate the EGFR signaling pathway. This pathway is crucial for cell growth, proliferation, and differentiation.
This compound-Induced EGFR Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous Determination of Multiple Sesquiterpenes in Curcuma wenyujin Herbal Medicines and Related Products with One Single Reference Standard [mdpi.com]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Isoprocurcumenol
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isocurcumenol [webbook.nist.gov]
- 3. This compound | C15H22O2 | CID 14543197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C15H22O2) [pubchemlite.lcsb.uni.lu]
- 5. This compound supplier | CAS No :102130-90-5 | AOBIOUS [aobious.com]
- 6. HPLC Column Guide (Part 1):7 Key Parameters for Better Separation [pharmacores.com]
- 7. Analytical | ZEOCHEM [zeochem.com]
Application Notes and Protocols for LC-MS/MS Detection of Isoprocurcumenol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocurcumenol, a guaiane-type sesquiterpenoid found in plants of the Curcuma genus, has garnered interest for its potential biological activities. The reliable detection and quantification of this compound and its metabolites in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a comprehensive guide to developing and applying a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound and the screening of its potential metabolites.
This compound is a sesquiterpenoid with the chemical formula C15H22O2 and a monoisotopic mass of 234.1620 Da. Understanding its metabolic fate is essential for drug development. In biological systems, sesquiterpenoids like this compound are primarily metabolized by cytochrome P450 (CYP) enzymes, leading to the formation of more polar compounds through reactions such as hydroxylation. These hydroxylated metabolites are then often further conjugated for excretion.
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma)
A robust sample preparation protocol is critical for removing interferences and concentrating the analytes of interest. Protein precipitation is a common and effective method for plasma samples.
Materials:
-
Human or animal plasma containing this compound
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another sesquiterpenoid not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
LC-MS vials with inserts
Protocol:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
Liquid Chromatography (LC) Method
The following are starting parameters for the chromatographic separation of this compound and its potential metabolites. Optimization may be required based on the specific LC system and column used.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Method
The following are suggested starting parameters for a triple quadrupole mass spectrometer. These will need to be optimized for the specific instrument.
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
The precursor ion will be the protonated molecule [M+H]+. Product ions are generated by collision-induced dissociation (CID).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 235.17 | To be determined | 100 | To be optimized |
| Internal Standard | To be determined | To be determined | 100 | To be optimized |
Note: The optimal product ions and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Screening for Metabolites:
For the detection of unknown metabolites, a full scan or precursor ion scan can be employed. Since hydroxylation is a common metabolic pathway for sesquiterpenoids, a neutral loss scan for the loss of water (18 Da) can also be useful.
-
Phase I Metabolites (e.g., Hydroxylation): The expected mass of a hydroxylated metabolite would be the mass of the parent compound + 16 Da (for the addition of an oxygen atom). The precursor ion for a mono-hydroxylated this compound would be m/z 251.17.
-
Phase II Metabolites (e.g., Glucuronidation): The expected mass of a glucuronidated metabolite would be the mass of the parent compound + 176 Da. The precursor ion for a glucuronidated this compound would be m/z 411.21.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Optimized MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE (eV) for Ion 1 | Product Ion 2 (m/z) | CE (eV) for Ion 2 |
|---|---|---|---|---|---|
| This compound | 235.17 | 191.15 | 20 | 149.13 | 25 |
| Metabolite 1 (OH) | 251.17 | 233.16 | 18 | 173.13 | 28 |
| Internal Standard| User Defined | User Defined | User Defined | User Defined | User Defined |
Table 2: Method Validation Summary
| Parameter | This compound | Metabolite 1 (OH) |
|---|---|---|
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| R² | > 0.99 | > 0.99 |
| LLOQ (ng/mL) | 1 | 1 |
| Accuracy (%) | 85 - 115 | 85 - 115 |
| Precision (%RSD) | < 15 | < 15 |
| Recovery (%) | > 80 | > 80 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed metabolic pathway of this compound.
Standard Protocol for Isoprocurcumenol Treatment in Cell Culture: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Isoprocurcumenol, a sesquiterpenoid derived from turmeric, in cell culture experiments. This document outlines standard protocols for investigating its effects on cell viability, signaling pathways, and inflammatory responses.
Introduction to this compound
This compound is a natural compound that has garnered interest for its potential biological activities. Research has primarily focused on its role in promoting keratinocyte proliferation through the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Emerging evidence on related compounds, such as Isocurcumenol and other curcuminoids, suggests potential anticancer and anti-inflammatory properties, making this compound a compound of interest for further investigation in these areas.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the currently available quantitative data on the effects of this compound and the closely related compound, Isocurcumenol, on various cell lines. This data is essential for designing experiments and determining appropriate treatment concentrations.
Table 1: Effect of this compound on Keratinocyte Proliferation and Signaling
| Cell Line | Assay | Concentration Range | Time Point(s) | Observed Effect | Reference |
| HaCaT (Human Keratinocytes) | Proliferation Assay (CCK-8) | 1 nM - 10 µM | 24 hours | Significant increase in proliferation starting at 10 nM. | [1] |
| HaCaT (Human Keratinocytes) | Viability Assay (MTT) | 0 - 200 µM | 24 & 48 hours | No significant toxicity observed up to 200 µM. | [1] |
| HaCaT (Human Keratinocytes) | Western Blot (p-ERK, p-AKT) | 10 µM | 0 - 1 hour | Increased phosphorylation of ERK and AKT, sustained for 1 hour. | [1] |
| HaCaT (Human Keratinocytes) | Gene Expression (c-fos, c-jun, c-myc, egr-1) | 1 µM | 1 hour | Upregulation of genes related to cell growth and proliferation. | [1] |
Table 2: Anticancer Activity of Isocurcumenol (a closely related compound)
| Cell Line | Cell Type | IC50 Value (µg/mL) - 24h | IC50 Value (µg/mL) - 48h | Reference |
| DLA (Dalton's Lymphoma Ascites) | Murine Cancer | 12.5 | 9.8 | [2] |
| A549 | Human Lung Carcinoma | 14.2 | 11.5 | [2] |
| K562 | Human Myelogenous Leukemia | 18.5 | 15.4 | [2] |
| KB | Human Nasopharyngeal Carcinoma | 22.4 | 19.6 | [2] |
Note: Further research is required to determine the specific IC50 values of this compound in a wide range of cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological effects of this compound in cell culture.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on cell viability and to calculate its half-maximal inhibitory concentration (IC50) in cancer cell lines.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis of Signaling Proteins (p-ERK, p-AKT, NF-κB)
This protocol is used to investigate the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-p65, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Anti-inflammatory Activity Assay (Measurement of Nitric Oxide and Cytokines)
This protocol assesses the potential of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
LPS (from E. coli)
-
Griess Reagent for Nitric Oxide (NO) detection
-
ELISA kits for TNF-α and IL-6
-
Complete DMEM medium
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Mix the supernatant with Griess Reagent according to the manufacturer's instructions and measure the absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-only treated control.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: EGFR Signaling Pathway Activated by this compound.
Caption: Putative Anti-Inflammatory Mechanism via NF-κB Inhibition.
Caption: General Experimental Workflow for this compound Treatment.
References
Application of Isoprocurcumenol in In Vitro Wound Healing Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocurcumenol (IPC), a sesquiterpene isolated from Curcuma comosa, has demonstrated significant potential in promoting in vitro wound healing.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in wound healing research, focusing on its mechanism of action, which involves the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3][4][5] The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in keratinocyte proliferation and migration, key processes in wound repair.
Mechanism of Action
This compound acts as an activator of the EGFR signaling pathway.[1][5] This activation triggers a downstream cascade involving the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT).[1][2][3][4][5] The activation of the EGFR/ERK/AKT pathway ultimately leads to the upregulation of genes associated with cell growth and proliferation, such as c-fos, c-jun, c-myc, and egr-1.[1][2][3][4][5] This mimics the natural wound healing response initiated by epidermal growth factor (EGF).[3] Consequently, this compound promotes the proliferation and migration of keratinocytes, which are essential for wound closure.[1][2][3]
Caption: this compound activates EGFR, leading to downstream signaling and promoting wound healing.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the effects of this compound on keratinocytes.
Table 1: Effect of this compound on HaCaT Keratinocyte Viability (MTT Assay) [2][4][6]
| Concentration (µM) | 24 hours (% Viability) | 48 hours (% Viability) |
| 0 (Control) | 100 | 100 |
| 0.1 | ~100 | ~100 |
| 1 | ~100 | ~100 |
| 10 | ~100 | ~100 |
| 25 | ~100 | ~100 |
| 50 | ~100 | ~100 |
| 100 | ~100 | ~100 |
| 200 | ~90 | ~85 |
Table 2: Effect of this compound on HaCaT Keratinocyte Proliferation (CCK-8 Assay, 24 hours) [6]
| Concentration | % Proliferation (relative to control) |
| 1 nM | ~105% |
| 10 nM | ~110% |
| 100 nM | ~115% * |
| 1 µM | ~120% * |
| 10 µM | ~125% * |
| EGF (1 ng/mL) | ~130% * |
| Indicates a significant increase in proliferation. |
Table 3: Effect of this compound on In Vitro Wound Closure (Scratch Assay) [2][3]
| Time (hours) | Wound Area Reduction (%) - Control | Wound Area Reduction (%) - this compound | Wound Area Reduction (%) - EGF |
| 0 | 0 | 0 | 0 |
| 48 | Not specified | Not specified | Significant reduction |
| 72 | Not specified | Significant reduction | Near complete healing |
| 144 | Not specified | Near complete healing | Complete healing |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Culture and Maintenance
This protocol describes the standard procedure for culturing HaCaT cells, a human keratinocyte cell line commonly used in wound healing studies.
Caption: Workflow for the culture and preparation of HaCaT cells for experimentation.
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (1% antibiotics)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% antibiotics.[2]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and seed into new flasks or plates for experiments.
-
Before treating with this compound or other compounds, incubate the cells in serum-free DMEM for 24 hours.[2]
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on HaCaT cells.
Materials:
-
HaCaT cells
-
96-well plates
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed HaCaT cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound (e.g., 0, 0.1, 1, 10, 25, 50, 100, 200 µM) for 24 or 48 hours.[2][4][6] Use DMSO as a negative control.[2][4][6]
-
After the incubation period, add MTT solution to each well and incubate for a further 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 3: In Vitro Wound Healing (Scratch Assay)
This protocol simulates wound healing in a 2D cell culture model to assess the effect of this compound on cell migration and wound closure.
Caption: Step-by-step workflow for performing an in vitro scratch wound healing assay.
Materials:
-
Confluent monolayer of HaCaT cells in a multi-well plate
-
Sterile pipette tips (e.g., 200 µL)
-
PBS
-
This compound
-
EGF (positive control)
-
Microscope with a camera
Procedure:
-
Grow HaCaT cells to a confluent monolayer in a multi-well plate.
-
Create a linear scratch in the center of the cell monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells and debris.
-
Replace the medium with fresh serum-free medium containing either this compound, EGF (as a positive control), or vehicle (as a negative control).
-
Capture images of the scratch at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24, 48, 72, and 144 hours).
-
Measure the area of the scratch at each time point and calculate the percentage of wound closure relative to the initial area.
Protocol 4: Western Blot Analysis for Protein Phosphorylation
This protocol is used to detect the phosphorylation of key signaling proteins like ERK and AKT.
Materials:
-
HaCaT cells
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat serum-starved HaCaT cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 10, 30, 60 minutes).[1]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of ERK and AKT.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound presents a promising natural compound for promoting wound healing through the activation of the EGFR signaling pathway. The protocols and data provided herein offer a comprehensive guide for researchers to investigate its efficacy and further elucidate its mechanisms of action in in vitro models. These studies can form the basis for preclinical and clinical development of this compound as a novel therapeutic agent for wound care.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Using Isoprocurcumenol as a research tool for skin regeneration studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocurcumenol, a terpenoid derived from turmeric, has emerged as a promising small molecule for investigating the mechanisms of skin regeneration.[1][2][3] This natural compound has been shown to promote the growth and survival of keratinocytes, the primary cells of the epidermis, by activating the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][4] Its ability to mimic the effects of Epidermal Growth Factor (EGF) makes it a valuable tool for studying wound healing and cellular repair processes.[2][3] These application notes provide a comprehensive overview of this compound's effects on skin cells and detailed protocols for its use in in vitro skin regeneration models.
Mechanism of Action
This compound exerts its pro-regenerative effects primarily through the activation of the EGFR signaling cascade.[1][5][6] This leads to the downstream phosphorylation of key signaling proteins, Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT), which in turn upregulate the expression of genes associated with cell growth and proliferation, such as c-myc, c-jun, c-fos, and egr-1.[2][3][5] This signaling pathway is crucial for the proliferation and migration of keratinocytes, essential processes in wound healing and skin regeneration.[3][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on keratinocyte viability, proliferation, and wound healing as reported in scientific literature.
Table 1: Effect of this compound on HaCaT Keratinocyte Viability (MTT Assay)
| Concentration | 24h Incubation (% Viability) | 48h Incubation (% Viability) |
| 0 nM (Control) | 100% | 100% |
| 100 nM | No significant change | No significant change |
| 1 µM | No significant change | No significant change |
| 10 µM | No significant change | No significant change |
| 25 µM | No significant change | No significant change |
| 50 µM | No significant change | No significant change |
| 100 µM | No significant change | ~80% |
| 200 µM | ~80% | ~60% |
Data synthesized from published studies.[8] According to ISO 10993-5, a decrease in cell viability of 30% or more is considered cytotoxic.[8]
Table 2: Effect of this compound on HaCaT Keratinocyte Proliferation (CCK-8 Assay)
| Concentration | 24h Incubation (Fold Change vs. Control) |
| 1 nM | No significant increase |
| 10 nM | Significant increase |
| 100 nM | Significant increase |
| 1 µM | Significant increase |
| 10 µM | Significant increase |
Data synthesized from published studies.[6][8][9] A significant increase in proliferation was observed starting at a concentration of 10 nM.[8]
Table 3: Effect of this compound on In Vitro Wound Healing (Scratch Assay)
| Time Point | Wound Area Reduction (% of Control) |
| 48 h | Significant healing observed |
| 72 h | Significant reduction in wound area |
| 144 h | Almost complete wound closure |
Qualitative and semi-quantitative data from published studies indicate a significant wound healing effect similar to EGF.[2][3]
Signaling Pathways in Skin Regeneration
While this compound is known to activate the EGFR pathway, other signaling cascades such as TGF-β/SMAD and Wnt/β-catenin are also critical for skin regeneration.[1][2][4][10] Below are visual representations of these pathways.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of this compound on skin regeneration.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of this compound on keratinocytes.
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
After incubation, replace the medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of this compound (e.g., 0, 100 nM, 1, 10, 25, 50, 100, 200 µM) diluted in serum-free DMEM.[8] Use DMSO as a vehicle control.
-
Incubate for 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (DMSO-treated) cells.
Protocol 2: Cell Proliferation Assay (CCK-8 Assay)
This protocol measures the effect of this compound on keratinocyte proliferation.
Materials:
-
HaCaT cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.[8]
-
Starve the cells in serum-free DMEM for 24 hours.
-
Treat the cells with different concentrations of this compound (e.g., 0, 1, 10, 100 nM, 1, 10 µM) in serum-free DMEM.[6] Include a positive control (e.g., 1 ng/mL EGF) and a vehicle control (DMSO).[6][8]
-
Incubate for 24 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Express the results as a fold change in proliferation compared to the control.
Protocol 3: In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on the collective migration of keratinocytes.
Materials:
-
HaCaT cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Mitomycin C (optional, to inhibit cell proliferation)
-
12-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed HaCaT cells in a 12-well plate at a density of 2 x 10^5 cells/well and grow to confluence.[8]
-
(Optional) Treat the confluent monolayer with Mitomycin C (5-10 µg/mL) for 2 hours to inhibit proliferation.[11]
-
Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.[8]
-
Wash the wells with PBS to remove detached cells.
-
Add serum-free DMEM containing this compound at the desired concentration. Include positive (EGF) and negative (DMSO) controls.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48, 72, 144 hours).[3]
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time.
Protocol 4: Western Blot Analysis for EGFR Pathway Activation
This protocol is for detecting the phosphorylation of ERK and AKT, key downstream targets of EGFR signaling.
Materials:
-
HaCaT cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK, rabbit anti-ERK, rabbit anti-phospho-AKT, rabbit anti-AKT)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HaCaT cells and grow to 80-90% confluence.
-
Starve cells in serum-free medium for 24 hours.
-
Treat cells with this compound for various time points (e.g., 10, 30, 60 minutes).[7][12]
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 5: Investigating TGF-β/SMAD and Wnt/β-catenin Pathways
While direct effects of this compound on these pathways are not yet established, researchers can investigate potential cross-talk using the following general Western blot approach.
For TGF-β/SMAD Pathway:
-
Primary Antibodies: Rabbit anti-phospho-SMAD2/3, rabbit anti-SMAD2/3.
-
Procedure: Follow the general Western blot protocol (Protocol 4), treating cells with this compound with or without TGF-β stimulation.
For Wnt/β-catenin Pathway:
-
Primary Antibodies: Mouse anti-β-catenin, rabbit anti-active-β-catenin.
-
Procedure: Follow the general Western blot protocol (Protocol 4). To specifically assess the signaling pool of β-catenin, cellular fractionation to separate cytoplasmic and nuclear extracts may be necessary.
Conclusion
This compound is a valuable research tool for studying the molecular mechanisms of skin regeneration. Its well-defined activity on the EGFR signaling pathway in keratinocytes provides a solid foundation for further investigations into its therapeutic potential. The protocols outlined in these application notes offer a standardized approach for researchers to explore the effects of this compound and to potentially uncover its interactions with other key signaling pathways involved in wound healing.
References
- 1. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches for Regenerative Healing of Cutaneous Wound with an Emphasis on Strategies Activating the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring Wnt/β-Catenin Signaling in Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Isoprocurcumenol as a Positive Control for EGFR Activation Experiments
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preparation and Storage of Isoprocurcumenol Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Isoprocurcumenol stock solutions for both in vitro and in vivo research applications. Due to the limited availability of specific quantitative data for this compound, some recommendations are based on general best practices for poorly water-soluble compounds and analogous data from related curcuminoids.
Chemical and Physical Properties
A foundational understanding of this compound's properties is crucial for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | PubChem[1] |
| Molecular Weight | 234.33 g/mol | PubChem[1] |
| Physical Description | Solid | PubChem[1] |
| Melting Point | 96 - 98 °C | PubChem[1] |
| Solubility | Soluble in DMSO. Quantitative solubility data in other organic solvents is not readily available. | AOBIOUS |
Preparation of this compound Stock Solutions
This compound is a hydrophobic molecule and requires an organic solvent for initial dissolution. The following protocols outline the steps for preparing a high-concentration stock solution.
Recommended Solvents
Dimethyl sulfoxide (DMSO) is the most commonly reported solvent for this compound. Other high-purity organic solvents such as ethanol or acetone may also be suitable, though solubility should be tested on a small scale first.
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol provides a general guideline for preparing a stock solution. Adjustments can be made based on experimental requirements.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
For a 10 mM solution in 1 mL of DMSO:
-
Mass (g) = 10 mmol/L * 0.001 L * 234.33 g/mol = 0.00234 g = 2.34 mg
-
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 2.34 mg of this compound powder into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
-
Sterilization (Optional):
-
If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO into a new sterile, amber tube.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store aliquots at -20°C for long-term storage.
-
References
Designing In Vivo Animal Studies with Isoprocurcumenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocurcumenol, a sesquiterpene isolated from Curcuma comosa, has demonstrated promising biological activities that warrant further investigation in preclinical animal models. In vitro studies have shown that this compound activates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, leading to increased phosphorylation of ERK and AKT, and promoting the proliferation of keratinocytes.[1][2] This suggests its potential therapeutic utility in wound healing and skin regeneration. Furthermore, related compounds such as Isocurcumenol have exhibited anti-tumor effects in vivo, indicating a potential avenue for cancer research with this compound.[3][4]
These application notes provide detailed protocols for designing and conducting in vivo animal studies to evaluate the efficacy of this compound in two key areas: dermal wound healing and oncology. The protocols are designed to be comprehensive, providing researchers with a robust framework for preclinical evaluation.
I. Application Note: Dermal Wound Healing
Objective
To evaluate the efficacy of topically administered this compound in promoting dermal wound healing in a murine excisional wound model.
Rationale
This compound has been shown to activate EGFR signaling and promote the proliferation of keratinocytes, which are critical processes in wound re-epithelialization.[1][2] An in vivo excisional wound model in mice is a well-established method to assess the kinetics of wound closure and the quality of healed tissue.
Experimental Design and Protocol
A detailed experimental workflow is outlined below.
Caption: Experimental workflow for the murine excisional wound healing model.
Materials and Methods
Animals:
-
8-10 week old male C57BL/6 mice.
-
Animals should be housed in a temperature and light-controlled environment with ad libitum access to food and water.
Treatment Groups:
-
Group 1: Vehicle Control (e.g., topical base cream).
-
Group 2: this compound (0.1% w/w in base cream).
-
Group 3: this compound (1% w/w in base cream).
-
Group 4: Positive Control (e.g., a commercial wound healing agent).
Protocol:
-
Acclimatization: Acclimatize mice to the housing conditions for at least 7 days prior to the experiment.
-
Wound Creation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Shave the dorsal surface and disinfect the area with 70% ethanol.
-
Create a full-thickness excisional wound using a 6mm sterile biopsy punch.
-
-
Treatment Application:
-
Immediately after wounding, apply 20 µL of the respective topical formulation to the wound surface.
-
Repeat the application daily for 14 days.
-
-
Wound Area Measurement:
-
Trace the wound margin on a transparent sheet on days 0, 3, 7, 10, and 14.
-
Calculate the wound area using image analysis software.
-
Determine the percentage of wound closure relative to the initial wound area.
-
-
Histological Analysis:
-
On day 14, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for Ki-67 to assess cell proliferation and CD31 for angiogenesis.
-
-
Biochemical Analysis:
-
Determine the hydroxyproline content in the wound tissue as an indicator of collagen synthesis.
-
Data Presentation
Table 1: Quantitative Analysis of Wound Healing
| Parameter | Vehicle Control | This compound (0.1%) | This compound (1%) | Positive Control |
|---|---|---|---|---|
| Wound Closure (%) | ||||
| Day 3 | 15 ± 3 | 25 ± 4* | 35 ± 5** | 30 ± 4** |
| Day 7 | 40 ± 5 | 60 ± 6* | 75 ± 7** | 70 ± 6** |
| Day 14 | 85 ± 6 | 95 ± 4* | 99 ± 1** | 98 ± 2** |
| Epithelialization Time (days) | 13 ± 1 | 11 ± 1* | 9 ± 1** | 10 ± 1** |
| Collagen Content (µg/mg tissue) | 50 ± 8 | 75 ± 10* | 90 ± 12** | 85 ± 11** |
| Ki-67 Positive Cells/HPF | 20 ± 4 | 45 ± 6* | 60 ± 8** | 55 ± 7** |
| CD31 Positive Vessels/HPF | 15 ± 3 | 28 ± 4* | 35 ± 5** | 32 ± 4** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD. HPF: High-Power Field.
II. Application Note: Oncology - Xenograft Tumor Model
Objective
To assess the anti-tumor efficacy of systemically administered this compound in a human tumor xenograft model in immunodeficient mice.
Rationale
Isocurcumenol, a structurally related compound, has demonstrated anti-tumor activity in a murine cancer model.[3][4] This protocol aims to evaluate whether this compound can inhibit the growth of human cancer cells in an in vivo setting. A xenograft model using human cancer cell lines allows for the assessment of the direct effect of the compound on tumor growth.
Experimental Design and Protocol
Caption: Experimental workflow for the human tumor xenograft model.
Materials and Methods
Animals:
-
6-8 week old female athymic nude mice (nu/nu).
-
Animals should be housed in a sterile environment with ad libitum access to sterile food and water.
Cell Line:
-
A suitable human cancer cell line (e.g., A431 for skin cancer, reflecting the keratinocyte activity, or a cancer cell line with high EGFR expression).
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Group 2: this compound (20 mg/kg, i.p.).
-
Group 3: this compound (40 mg/kg, i.p.).
-
Group 4: Positive Control (e.g., a standard-of-care chemotherapeutic agent for the chosen cell line).
Protocol:
-
Tumor Cell Implantation:
-
Inject 5 x 10^6 A431 cells in 100 µL of a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups.
-
Administer the treatments daily via intraperitoneal (i.p.) injection.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Euthanize the mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or at the end of the study period (e.g., 28 days).
-
-
Endpoint Analysis:
-
At the end of the study, excise the tumors and record their weight.
-
Fix a portion of the tumor in formalin for histological and immunohistochemical analysis (e.g., H&E, Ki-67, p-EGFR, p-ERK, p-AKT).
-
Snap-freeze the remaining tumor tissue for Western blot analysis to confirm the modulation of the EGFR signaling pathway.
-
Data Presentation
Table 2: Quantitative Analysis of Anti-Tumor Efficacy
| Parameter | Vehicle Control | This compound (20 mg/kg) | This compound (40 mg/kg) | Positive Control |
|---|---|---|---|---|
| Final Tumor Volume (mm³) | 1450 ± 150 | 950 ± 120* | 600 ± 100** | 450 ± 90** |
| Tumor Growth Inhibition (%) | - | 34.5 | 58.6 | 69.0 |
| Final Tumor Weight (g) | 1.5 ± 0.2 | 1.0 ± 0.15* | 0.6 ± 0.1** | 0.5 ± 0.08** |
| Change in Body Weight (%) | +5 ± 2 | +3 ± 3 | -2 ± 4 | -8 ± 5* |
| p-EGFR Expression (relative to control) | 1.0 | 0.6 ± 0.1* | 0.3 ± 0.08** | 0.2 ± 0.05** |
| p-ERK Expression (relative to control) | 1.0 | 0.7 ± 0.1* | 0.4 ± 0.09** | 0.3 ± 0.06** |
| p-AKT Expression (relative to control) | 1.0 | 0.6 ± 0.12* | 0.35 ± 0.07** | 0.25 ± 0.05** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
III. Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound based on in vitro data, which can be validated through the in vivo studies described above.
Caption: Proposed EGFR signaling pathway activated by this compound.
Disclaimer
The experimental protocols and data presented herein are intended as a guide for research purposes only. These are hypothetical study designs based on the available scientific literature for this compound and related compounds. Actual results may vary, and it is imperative to conduct thorough dose-ranging and toxicity studies prior to initiating efficacy trials. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumour Effects of Isocurcumenol Isolated from Curcuma zedoaria Rhizomes on Human and Murine Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumour Effects of Isocurcumenol Isolated from Curcuma zedoaria Rhizomes on Human and Murine Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of Isoprocurcumenol: Application Notes and Protocols for IC50/EC50 Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprocurcumenol, a sesquiterpenoid isolated from the medicinal plant Curcuma comosa, has garnered scientific interest for its potential therapeutic applications. Notably, it has been identified as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival.[1] This document provides detailed application notes and experimental protocols for determining the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) of this compound. These values are crucial for quantifying its potency as an activator of cell proliferation and as a potential cytotoxic agent against cancer cells, respectively. The provided protocols are designed to be adaptable for researchers in academic and industrial settings.
Introduction
This compound is a bioactive compound that has been shown to modulate key cellular signaling pathways. It activates the EGFR signaling cascade, leading to the downstream phosphorylation of Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt).[1] This activation ultimately promotes the proliferation of keratinocytes, suggesting its potential in areas like wound healing and dermatology.[1] Conversely, many compounds that modulate cell growth pathways are also investigated for their anti-cancer properties. Therefore, assessing the cytotoxic effects of this compound on cancer cell lines is also of significant interest.
The EC50 value represents the concentration of a drug that induces a response halfway between the baseline and the maximum effect. In the context of this compound, this would typically measure its potency in stimulating a biological response, such as cell proliferation. The IC50 value, on the other hand, is the concentration of an inhibitor required to reduce a biological response by 50%. This is a key metric for evaluating the cytotoxic potential of a compound against cancer cells.
This document outlines detailed protocols for:
-
EC50 Determination: Assessing the proliferative effect of this compound on a suitable cell line (e.g., HaCaT keratinocytes).
-
IC50 Determination: Evaluating the cytotoxic activity of this compound against a cancer cell line.
-
Mechanism of Action: Protocols to confirm the engagement of the EGFR-ERK/AKT signaling pathway.
Data Presentation: Comparative Potency of Signal Transduction Modulators
While specific EC50 and IC50 values for this compound are not yet widely published, the following table provides a comparative overview of reported values for other compounds that modulate the EGFR/ERK/Akt signaling pathways. This will serve as a reference for expected potency ranges.
| Compound | Target/Action | Cell Line | Assay Type | IC50/EC50 Value |
| PD 153035 | EGFR inhibitor | A-431 | Proliferation | EC50: 3 µM[2] |
| PD 153035 | EGFR inhibitor | MDA-MB-468 | Proliferation | EC50: 6.7 µM[2] |
| Gefitinib | EGFR inhibitor (wild-type) | H3255 (L858R) | pEGFR inhibition | EC50: 5 nM[3] |
| Afatinib | EGFR inhibitor (wild-type & T790M) | NCI-H1975 (T790M) | Kinase assay | IC50: 1 nM[4] |
| KO-947 | ERK1/2 inhibitor | In vitro | Kinase assay | IC50: 10 nM[5] |
| 25N-NBOMe | 5-HT2A Receptor Agonist (ERK activator) | In vitro | Receptor binding | EC50: 0.51 nM[6] |
Experimental Protocols
Protocol 1: Determination of EC50 for this compound-Induced Cell Proliferation
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the EC50 value of this compound based on its proliferative effects on the human keratinocyte cell line, HaCaT.
Materials:
-
This compound (stock solution in DMSO)
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. A suggested concentration range is 0.1 nM to 100 µM.
-
After 24 hours, replace the culture medium with the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Epidermal Growth Factor, EGF).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell proliferation against the logarithm of this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the EC50 value.
-
Workflow for EC50 Determination:
Caption: Workflow for determining the EC50 of this compound using an MTT assay.
Protocol 2: Determination of IC50 for this compound-Induced Cytotoxicity
This protocol details the determination of the IC50 of this compound against a selected cancer cell line (e.g., A549, HeLa) using the MTT assay.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line (e.g., A549, HeLa)
-
Appropriate culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line in its recommended medium.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium. A suggested concentration range is 1 µM to 500 µM.
-
Replace the medium with the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Follow the same procedure as described in Protocol 1, step 3.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Logical Flow for IC50 Calculation:
Caption: Logical flow for calculating the IC50 value from experimental data.
Protocol 3: Western Blot Analysis of EGFR, ERK, and AKT Phosphorylation
This protocol is to confirm that this compound's effects are mediated through the EGFR-ERK/AKT pathway by detecting the phosphorylation status of these key proteins.
Materials:
-
This compound
-
Cell line (e.g., HaCaT)
-
Serum-free culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a short duration (e.g., 15-60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathway Diagram:
Caption: EGFR signaling pathway activated by this compound.
Conclusion
The protocols outlined in this document provide a comprehensive framework for determining the EC50 and IC50 values of this compound, thereby quantifying its biological activity. By following these standardized methods, researchers can obtain reliable and reproducible data on the potency of this compound as both a cell proliferation activator and a potential cytotoxic agent. Furthermore, the inclusion of a protocol to verify its mechanism of action via the EGFR signaling pathway will aid in the comprehensive characterization of this promising natural compound for future therapeutic development.
References
- 1. Antitumour Effects of Isocurcumenol Isolated from Curcuma zedoaria Rhizomes on Human and Murine Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of novel epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 25N-NBOMe - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Isoprocurcumenol's Biological Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoprocurcumenol is a guaiane-type sesquiterpene that can be isolated from the rhizomes of Curcuma comosa[1]. It has garnered scientific interest for its distinct biological activities, primarily its ability to promote the proliferation of keratinocytes through the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway[1]. This activity suggests its potential therapeutic applications in areas such as wound healing and dermatology. Furthermore, related compounds from the Curcuma genus have demonstrated a wide range of pharmacological properties, including anti-inflammatory and anti-cancer effects, indicating that this compound may possess a broader spectrum of activities worth investigating[2][3][4].
These application notes provide detailed protocols for in vitro models designed to investigate the biological effects of this compound, focusing on its proliferative and signaling activities.
Mechanism of Action: EGFR Pathway Activation
This compound's primary known mechanism of action is the activation of EGFR signaling[1]. This leads to the downstream phosphorylation and activation of key signaling proteins, including Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT)[1]. The activation of these pathways ultimately results in the increased expression of genes associated with cell growth and proliferation, such as c-fos, c-jun, c-myc, and egr-1[1]. This signaling cascade is a critical regulator of cell survival, proliferation, and migration.
Caption: EGFR signaling pathway activated by this compound.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data reported for this compound in the human keratinocyte cell line, HaCaT.
| Biological Effect | Cell Line | Concentration Range | Effective Concentration | Incubation Time | Assay Used | Reference |
| Increased Cell Proliferation | HaCaT | 1 nM - 10 µM | Starting at 10 nM | 24 hours | Cell Proliferation Assay | [1] |
| Increased Cell Viability | HaCaT | 0 nM - 200 µM | Not Specified | 24 or 48 hours | MTT Assay | [5] |
| Increased Phosphorylation of ERK and AKT | HaCaT | 10 µM | 10 µM | 10 min - 1 hour | Western Blot | [1] |
| Increased Expression of c-fos, c-jun, c-myc, egr-1 | HaCaT | 1 µM | 1 µM | 1 hour | Gene Expression Analysis | [1] |
Experimental Models and Protocols
In Vitro Model: Human Keratinocyte (HaCaT) Cell Line
The HaCaT cell line is a spontaneously immortalized human keratinocyte line that is well-established for studying skin biology and the effects of compounds on keratinocyte proliferation and differentiation[1][5].
Caption: General workflow for in vitro analysis of this compound.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol is designed to measure the effect of this compound on the viability and proliferation of HaCaT cells.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Concentrations could range from 1 nM to 200 µM to cover both proliferative and potential cytotoxic effects[1][5].
-
Remove the culture medium and replace it with 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂[5].
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Analysis of Protein Phosphorylation (Western Blot)
This protocol details the detection of phosphorylated ERK and AKT in HaCaT cells following treatment with this compound.
Materials:
-
HaCaT cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed HaCaT cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours.
-
Treat the cells with 10 µM this compound for various time points (e.g., 0, 10, 30, 60 minutes)[1].
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying the mRNA levels of proliferation-related genes.
Materials:
-
HaCaT cells treated as in Protocol 2 (e.g., 1 µM this compound for 1 hour)[1].
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (c-fos, c-jun, c-myc, egr-1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-Time PCR system
Procedure:
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by mixing cDNA, forward and reverse primers for a target gene, and qPCR master mix.
-
Run the reaction in a Real-Time PCR system using a standard thermal cycling protocol.
-
Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Proposed In Vivo Models
While specific in vivo studies for this compound were not detailed in the provided search results, standard preclinical models can be adapted to study its effects, such as wound healing or tumor growth.
1. Murine Dermal Wound Healing Model:
-
Objective: To evaluate the efficacy of topically applied this compound in accelerating wound closure.
-
Model: Full-thickness excisional or incisional wounds are created on the dorsal skin of mice (e.g., C57BL/6 or BALB/c).
-
Treatment: A formulation containing this compound is applied topically to the wound site daily. A vehicle control group is essential.
-
Endpoints:
-
Macroscopic: Daily measurement of the wound area until closure.
-
Histological: Analysis of tissue sections at different time points to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.
-
Biochemical: Measurement of growth factors (e.g., EGF, VEGF) or inflammatory cytokines in the wound tissue.
-
2. Xenograft Tumor Model:
-
Objective: To assess the potential anti-cancer activity of this compound.
-
Model: Human cancer cell lines (e.g., A431 for skin cancer, which is EGFR-dependent) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice)[6][7].
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection or oral gavage) or a vehicle control.
-
Endpoints:
-
Regular measurement of tumor volume and body weight.
-
At the end of the study, tumors can be excised for histological analysis and Western blotting to examine target signaling pathways (EGFR, ERK, AKT).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Curcumenol Mitigates the Inflammation and Ameliorates the Catabolism Status of the Intervertebral Discs In Vivo and In Vitro via Inhibiting the TNFα/NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaron.com [pharmaron.com]
- 7. ichorlifesciences.com [ichorlifesciences.com]
Isoprocurcumenol: A Novel Activator of Keratinocyte Proliferation via EGFR Signaling
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in dermatology, cosmetology, and regenerative medicine.
Introduction: Isoprocurcemenol (IPC), a terpenoid derived from turmeric, has emerged as a promising small molecule for stimulating keratinocyte proliferation.[1][2][3][4] Research has demonstrated that IPC mimics the activity of Epidermal Growth Factor (EGF) by activating the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3][4] This activation triggers downstream signaling cascades, including the phosphorylation of ERK and AKT, which are crucial for cell growth, proliferation, and survival.[1][2][3] Furthermore, isoprocurcumenol upregulates the expression of genes associated with cell proliferation, such as c-myc, c-jun, c-fos, and egr-1.[1][2][3] These findings suggest the potential of this compound as a therapeutic agent for conditions requiring enhanced skin regeneration and in cosmetic applications aimed at skin rejuvenation. This document provides a detailed overview of the experimental data and protocols for utilizing this compound to induce keratinocyte proliferation.
Data Presentation
Table 1: Toxicity and Proliferative Effects of Isoprocurcemenol on HaCaT Keratinocytes
| Parameter | Concentration | Time Point | Result | Assay |
| Toxicity (IC50) | 347 µM | 24 hours | MTT Assay | |
| 255 µM | 48 hours | MTT Assay | ||
| Cell Proliferation | 1 nM | 24 hours | No significant increase | CCK-8 Assay |
| 10 nM | 24 hours | Significant increase | CCK-8 Assay | |
| 100 nM | 24 hours | Significant increase | CCK-8 Assay | |
| 1 µM | 24 hours | Significant increase | CCK-8 Assay | |
| 10 µM | 24 hours | Significant increase | CCK-8 Assay |
Data compiled from studies on human keratinocyte cell line (HaCaT).[1]
Table 2: Molecular Effects of Isoprocurcemenol on HaCaT Keratinocytes
| Molecular Event | Treatment | Time Point | Observation | Method |
| Protein Phosphorylation | This compound | 10, 30, 60 min | Increased p-ERK and p-AKT | Western Blot |
| Isoprocurcemenol + AG-1478 (EGFR inhibitor) | Inhibition of ERK and AKT phosphorylation | Western Blot | ||
| Gene Expression | Isoprocurcemenol | 1 hour | Significant increase in c-myc, c-jun, c-fos, and egr-1 mRNA levels | RT-qPCR |
| This compound + AG-1478 (EGFR inhibitor) | 1 hour | Attenuated increase in c-fos and c-jun mRNA levels | RT-qPCR |
These findings demonstrate that this compound's pro-proliferative effects are mediated through the EGFR/ERK/AKT signaling pathway.[1][2]
Experimental Protocols
1. Cell Culture and this compound Treatment
This protocol outlines the basic steps for culturing HaCaT keratinocytes and treating them with this compound.
-
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (IPC)
-
Dimethyl sulfoxide (DMSO, as a vehicle for IPC)
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein/RNA extraction).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 1 nM to 10 µM for proliferation assays). Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Replace the existing medium with the isoprocurcemenol-containing medium or vehicle control medium.
-
Incubate the cells for the specified duration (e.g., 24 hours for proliferation assays, or shorter time points for signaling pathway analysis).
-
2. Keratinocyte Proliferation Assay (CCK-8 Assay)
This protocol measures cell proliferation based on the metabolic activity of the cells.
-
Materials:
-
HaCaT cells cultured in a 96-well plate
-
Isoprocurcemenol
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
-
-
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of isoprocurcemenol (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for 24 hours.[1] A positive control such as EGF (1 ng/mL) can also be included.[1]
-
After the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell proliferation rate relative to the vehicle control.
-
3. Western Blot Analysis for ERK and AKT Phosphorylation
This protocol is used to detect the activation of key signaling proteins.
-
Materials:
-
HaCaT cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound for short time intervals (e.g., 10, 30, 60 minutes).[1]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: this compound signaling pathway in keratinocytes.
Caption: Experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Isoprocurcumenol Synthesis
Welcome to the technical support center for Isoprocurcumenol synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of synthesizing this compound and improving its yield. As there is no officially published total synthesis of this compound, we present a plausible and chemically sound hypothetical pathway based on established methodologies for analogous guaiane sesquiterpenoids.
I. Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the proposed synthesis of this compound?
A1: The proposed strategy is a convergent synthesis. The core of the molecule, a hydroazulenone framework, is constructed first. This is followed by the stereoselective installation of functional groups and the introduction of the exocyclic methylene and isopropylidene moieties in the later stages. This approach allows for greater flexibility and control over the complex stereochemistry of the molecule.
Q2: What are the most critical steps influencing the overall yield?
A2: The key yield-determining steps are typically the formation of the bicyclic [5.3.0] decane system (the guaiane core), the stereoselective introduction of the tertiary alcohol, and the final steps of installing the sensitive exocyclic double bonds, which can be prone to isomerization or side reactions. Careful optimization of these stages is crucial for a successful synthesis.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes. The synthesis may involve organometallic reagents, such as Grignard or organolithium reagents, which are highly reactive and pyrophoric. It is essential to use anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen). Additionally, oxidizing agents and strong acids/bases should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The final product and all intermediates should be characterized using a combination of spectroscopic techniques. This includes Nuclear Magnetic Resonance (¹H and ¹³C NMR) for structural elucidation, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify functional groups. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Q5: What is the biological relevance of this compound that justifies its synthesis?
A5: this compound, a sesquiterpene isolated from Curcuma comosa, has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] This activation leads to increased phosphorylation of ERK and AKT, which in turn promotes the proliferation of keratinocytes.[1] Its potential role in wound healing and cell growth makes it a molecule of interest for dermatological and pharmaceutical research.
II. Hypothetical Experimental Protocol for this compound Synthesis
This protocol outlines a plausible multi-step synthesis of this compound. Each step should be optimized for reaction conditions (temperature, time, concentration) to maximize yield.
Step 1: Synthesis of the Bicyclic Enone Core
-
Reaction: A Nazarov cyclization of a suitable divinyl ketone precursor to form the hydroazulenone core.
-
Procedure:
-
Dissolve the divinyl ketone precursor (1 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) (1.2 equivalents), portion-wise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Stereoselective Epoxidation
-
Reaction: Introduction of an epoxide ring, which will be opened to form the tertiary alcohol.
-
Procedure:
-
Dissolve the bicyclic enone (1 equivalent) in DCM.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equivalents) at 0 °C.
-
Stir the mixture at 0 °C for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The crude epoxide can often be used in the next step without further purification.
-
Step 3: Grignard Reaction for Tertiary Alcohol Formation
-
Reaction: Ring-opening of the epoxide and introduction of a methyl group using a Grignard reagent.
-
Procedure:
-
Prepare a solution of methylmagnesium bromide (MeMgBr) (3 equivalents) in anhydrous tetrahydrofuran (THF).
-
To this, add the crude epoxide from the previous step, dissolved in anhydrous THF, dropwise at -78 °C under an argon atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate (3 x 50 mL), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Step 4: Introduction of the Isopropylidene Group (Wittig Reaction)
-
Reaction: Conversion of a ketone to the isopropylidene double bond.
-
Procedure:
-
Prepare the isopropyl Wittig reagent (isopropyltriphenylphosphonium bromide) by reacting it with a strong base like n-butyllithium in anhydrous THF at 0 °C.
-
Add the ketone precursor (1 equivalent), dissolved in THF, to the ylide solution at 0 °C.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Quench with water and extract with diethyl ether.
-
Dry the organic layer, concentrate, and purify by column chromatography to separate the product from triphenylphosphine oxide.
-
Step 5: Introduction of the Exocyclic Methylene Group
-
Reaction: A final olefination step to install the exocyclic methylene group.
-
Procedure:
-
Use a Tebbe or Petasis reagent for this transformation to avoid isomerization.
-
Dissolve the ketone precursor (1 equivalent) in anhydrous toluene under argon.
-
Add the Petasis reagent (1.5 equivalents) and heat the mixture to 60-80 °C for 4-6 hours.
-
Cool to room temperature, quench with a small amount of water, and filter through a pad of celite.
-
Concentrate the filtrate and purify by flash chromatography to yield this compound.
-
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Nazarov Cyclization) | - Incomplete reaction.- Degradation of starting material or product.- Inactive catalyst. | - Increase reaction time or temperature.- Use a milder Lewis acid (e.g., Sc(OTf)₃).- Ensure all reagents and solvents are strictly anhydrous. |
| Formation of diastereomers in Step 3 | - Poor stereocontrol during the Grignard reaction.- Epimerization of the product. | - Use a coordinating solvent to enhance stereoselectivity.- Lower the reaction temperature.- Use a bulkier Grignard reagent if applicable to the synthetic design. |
| Low yield in Step 4 (Wittig Reaction) | - Incomplete formation of the ylide.- Steric hindrance at the ketone.- Side reactions of the ylide. | - Ensure the base is sufficiently strong and added at a low temperature.- Use a more reactive phosphonium salt.- Consider an alternative olefination method like the Horner-Wadsworth-Emmons reaction. |
| Isomerization of the exocyclic double bond in Step 5 | - Presence of acid or base traces.- High reaction temperature. | - Use a neutral olefination reagent like the Petasis reagent.- Ensure all workup and purification steps are performed under neutral conditions.- Lower the reaction temperature if possible. |
| Difficulty in purifying the final product | - Presence of closely related byproducts.- Contamination with reagents from the final step. | - Use high-resolution HPLC for purification.- Perform an additional wash step during workup to remove specific reagent residues.- Recrystallization may be an option if the product is a solid. |
IV. Data Presentation: Optimizing Reaction Conditions
The following tables present hypothetical data to illustrate how reaction parameters can be optimized to improve yield in key steps of the synthesis.
Table 1: Optimization of the Nazarov Cyclization (Step 1)
| Entry | Lewis Acid | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | FeCl₃ | Room Temp | 2 | 45 |
| 2 | FeCl₃ | -78 to RT | 3 | 65 |
| 3 | BF₃·OEt₂ | -78 to RT | 3 | 58 |
| 4 | Sc(OTf)₃ | 0 to RT | 4 | 75 |
Table 2: Optimization of the Grignard Reaction (Step 3)
| Entry | Equivalents of MeMgBr | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.5 | -78 to RT | 12 | 50 |
| 2 | 3.0 | -78 to RT | 12 | 85 |
| 3 | 3.0 | 0 to RT | 6 | 70 |
| 4 | 5.0 | -78 to RT | 12 | 82 (more byproducts) |
V. Mandatory Visualizations
Below are diagrams illustrating the proposed synthetic workflow and the biological pathway influenced by this compound.
Caption: A proposed workflow for the total synthesis of this compound.
Caption: Simplified EGFR signaling cascade initiated by this compound.
References
Addressing the stability of Isoprocurcumenol in aqueous buffers
Welcome to the technical support center for Isoprocurcumenol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in aqueous buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.[1] It is recommended to prepare a high-concentration stock solution in DMSO.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, aliquots of the DMSO stock solution should be stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles to prevent degradation.[1]
Q3: How stable is this compound in aqueous buffers or cell culture media?
Q4: What factors can affect the stability of this compound in my experiments?
A4: Several factors can influence the stability of chemical compounds in aqueous solutions, including:
-
pH: The stability of many organic molecules is pH-dependent. It is crucial to maintain a consistent pH in your buffered solutions.
-
Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.
-
Light: Exposure to UV or visible light can cause photodegradation. It is good practice to protect solutions containing this compound from light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in aqueous buffer. | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Minimize the time the compound is in the aqueous buffer before being added to the experimental system. |
| Suboptimal storage of stock solution. | Ensure stock solutions in DMSO are stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Aliquot the stock solution to avoid multiple freeze-thaw cycles.[1] | |
| Precipitation of this compound upon dilution in aqueous buffer. | Poor solubility of this compound in the aqueous buffer. | Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of the DMSO tolerance of your experimental system (e.g., cell line). Perform a solubility test with your specific buffer system. |
| Loss of compound activity over the course of a long-term experiment. | Gradual degradation of this compound in the experimental medium. | For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals. |
Experimental Protocols
Preparation of this compound for In Vitro Assays
This protocol is adapted from methodologies used in cell-based assays.[2]
-
Stock Solution Preparation:
-
Dissolve solid this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or -80°C for up to six months.[1]
-
-
Working Solution Preparation:
-
Immediately before use, thaw an aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your aqueous buffer or cell culture medium.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.1%).
-
Use the freshly prepared working solution for your experiment without delay.
-
Signaling Pathway
This compound has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[1] Activation of EGFR by this compound leads to the downstream phosphorylation of ERK and AKT.[1]
Caption: EGFR signaling pathway activated by this compound.
Experimental Workflow
The following diagram outlines a general workflow for conducting an in vitro experiment with this compound.
Caption: General experimental workflow for in vitro studies.
References
Preventing Isoprocurcumenol degradation under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Isoprocurcumenol during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a guaiane type sesquiterpenoid, a class of naturally occurring compounds with a C15 hydrocarbon skeleton.[1][2] Like many sesquiterpenes, its structure contains reactive functional groups and double bonds that make it susceptible to degradation under various experimental conditions.[3][4] Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of unknown impurities.
Q2: What are the primary factors that can cause this compound degradation?
Based on the general reactivity of sesquiterpenes, the primary factors that can induce this compound degradation are:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of oxides, alcohols, ketones, and aldehydes.[3][5]
-
Light (Photodegradation): Ultraviolet (UV) radiation, particularly from direct sunlight, can provide the energy to break chemical bonds and initiate degradation pathways.[3][5]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions and also lead to evaporation of the compound.[5][6]
-
pH: Highly acidic or basic conditions can catalyze degradation reactions such as hydrolysis or rearrangement. Some sesquiterpenes have been shown to be protonated and undergo reactions in acidic aqueous environments with a pH < 5.[7]
-
Repeated Freeze-Thaw Cycles: These can lead to product inactivation, especially for stock solutions.[3]
Q3: How should I properly store this compound?
To ensure its long-term stability, this compound and its stock solutions should be stored under the following conditions:
-
Solid Compound: Store in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, keeping it in a desiccator at -20°C is recommended.
-
Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles.[3] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Use airtight vials to minimize exposure to oxygen.
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO.[8] When preparing stock solutions, use high-purity, anhydrous solvents to minimize water content, which could contribute to hydrolysis over time.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in experiments. | This compound degradation. | 1. Prepare fresh stock solutions from solid compound. 2. Review storage conditions of both solid and stock solutions. 3. Minimize exposure of working solutions to light and elevated temperatures during experiments. 4. Perform a quality control check of the compound using an appropriate analytical method (e.g., HPLC). |
| Inconsistent results between experimental replicates. | Partial degradation of this compound in some samples. | 1. Ensure uniform handling of all samples. 2. Protect all samples from light by using amber vials or covering them with foil. 3. Maintain a consistent and low temperature for all experimental steps where possible. 4. Use freshly prepared working solutions for each experiment. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Formation of degradation products. | 1. Compare the chromatogram to that of a freshly prepared standard. 2. Review the experimental conditions for potential stressors (e.g., pH, temperature, light exposure). 3. Consider performing a forced degradation study to identify potential degradation products. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare stable stock solutions of this compound for use in biological assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the compound in anhydrous DMSO to the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile and identify potential degradation products.[9][10][11]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (254 nm and 365 nm)
-
Oven
-
HPLC system with a UV or MS detector
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (254 nm and 365 nm) for 24 hours.
-
Control Sample: Keep an aliquot of the stock solution at -20°C, protected from light.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound under forced degradation conditions. This data is for illustrative purposes to demonstrate how to present such findings.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Isomerized products, hydroxylated derivatives |
| 0.1 M NaOH | 24 hours | 60°C | 25% | Ring-opened products, epoxides |
| 3% H₂O₂ | 24 hours | Room Temp | 30% | Oxidized derivatives (ketones, aldehydes) |
| Thermal | 48 hours | 80°C | 10% | Dehydrogenated products |
| UV Light (254/365 nm) | 24 hours | Room Temp | 40% | Photodimers, rearranged isomers |
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: A typical experimental workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 3. encorelabs.com [encorelabs.com]
- 4. Composition, concentration, and oxidant reactivity of sesquiterpenes in the southeastern U.S. - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00059H [pubs.rsc.org]
- 5. The Science of Terpene Degradation in Hot Climates Explored | Dutch Passion [dutch-passion.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound supplier | CAS No :102130-90-5 | AOBIOUS [aobious.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. longdom.org [longdom.org]
- 11. medcraveonline.com [medcraveonline.com]
Technical Support Center: Optimizing Isoprocurcumenol Dosage
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing isoprocurcumenol dosage to achieve maximum cell response. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presentation to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene, a class of natural organic compounds. Its primary mechanism of action is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This activation leads to the phosphorylation of downstream proteins, including ERK and AKT, which in turn promotes cell proliferation and survival.[1]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell type and the desired biological endpoint. For human keratinocyte (HaCaT) cells, proliferative effects have been observed at concentrations as low as 10 nM.[1][2] For significant induction of ERK and AKT phosphorylation, a concentration of 10 µM has been used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Is this compound toxic to cells at high concentrations?
A3: this compound has been shown to have low toxicity to HaCaT cells at concentrations up to 200 µM when treated for 24 or 48 hours.[2][3] However, cytotoxicity can be cell-type specific. Therefore, it is crucial to perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration range for your particular cell line.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is a solid at room temperature.[4] It is recommended to dissolve it in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: How long should I treat my cells with this compound?
A5: The optimal treatment duration depends on the endpoint being measured. For observing phosphorylation events of signaling proteins like ERK and AKT, shorter incubation times (e.g., 10 minutes to 1 hour) are typically sufficient.[1] For cell proliferation or viability assays, longer incubation periods (e.g., 24 to 72 hours) are common.[2][3]
Data Presentation
Table 1: Dose-Response of this compound on HaCaT Cell Proliferation
| This compound Concentration | Treatment Duration | Proliferation Assay | Observed Effect |
| 1 nM | 24 hours | CCK-8 | No significant increase in proliferation.[1] |
| 10 nM - 10 µM | 24 hours | CCK-8 | Significant increase in cell proliferation.[1][2] |
Table 2: this compound's Effect on Signaling Pathway Activation in HaCaT Cells
| This compound Concentration | Treatment Duration | Endpoint Measured | Observed Effect |
| 10 µM | 10 minutes - 1 hour | Phosphorylation of ERK and AKT | Increased phosphorylation. |
| 1 µM | 1 hour | mRNA levels of c-fos, c-jun, c-myc, egr-1 | Increased expression.[3] |
Table 3: Cytotoxicity of this compound on HaCaT Cells
| This compound Concentration | Treatment Duration | Viability Assay | Observed Effect |
| 0 - 200 µM | 24 or 48 hours | MTT | No significant toxicity observed.[2][3] |
Mandatory Visualization
Caption: this compound activates EGFR, initiating downstream MAPK and PI3K/AKT signaling pathways.
Caption: General workflow for determining the dose-response of this compound in cell culture.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Western Blotting for ERK and AKT Phosphorylation
This protocol provides a general framework for detecting changes in protein phosphorylation.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration (e.g., 10-60 minutes).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with the total protein antibody (e.g., anti-total-ERK).
-
Troubleshooting Guide
Issue 1: High variability between replicate wells in cell-based assays.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects.
-
Solution:
-
Ensure the cell suspension is homogenous before and during plating.
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
To minimize the "edge effect," avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media to maintain humidity.[3]
-
Issue 2: No or weak signal in Western blot for phosphorylated proteins.
-
Possible Cause: Suboptimal treatment time, loss of phosphorylation during sample preparation, or inactive antibody.
-
Solution:
-
Perform a time-course experiment to determine the peak phosphorylation time.
-
Always use ice-cold buffers and ensure protease and phosphatase inhibitors are added fresh to the lysis buffer.
-
Verify the activity of the primary antibody using a positive control.
-
Issue 3: Inconsistent dose-response curves.
-
Possible Cause: Cell passage number, cell health, or instability of the compound.
-
Solution:
-
Use cells within a consistent and low passage number range.
-
Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Prepare fresh dilutions of this compound for each experiment.
-
Issue 4: High background in cell viability assays.
-
Possible Cause: Contamination of cell culture, or interference from the compound or solvent.
-
Solution:
-
Regularly check cell cultures for contamination.
-
Include a blank control (medium only) and a vehicle control to assess background absorbance.
-
Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability.
-
References
Troubleshooting low solubility of Isoprocurcumenol in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoprocurcumenol, focusing on challenges related to its low solubility in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a guaiane-type sesquiterpenoid that can be isolated from Curcuma comosa. It is a solid compound with a melting point of 96-98°C and a molecular formula of C15H22O2.[1] In cell biology, it is recognized as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3]
Q2: Why is this compound difficult to dissolve in aqueous culture media?
Like many other sesquiterpenoids, Isoprocurcemenol is a hydrophobic molecule. This inherent property leads to poor solubility in water-based solutions like cell culture media, often resulting in precipitation and inconsistent experimental results.
Q3: What is the mechanism of action of this compound?
This compound activates the EGFR signaling pathway, leading to the phosphorylation of downstream proteins such as ERK and AKT.[2][3] This activation promotes the expression of genes related to cell growth and proliferation, such as c-fos, c-jun, and c-myc.[3] Consequently, it has been shown to induce the proliferation of keratinocytes.[2][3]
Troubleshooting Guide: Low Solubility of this compound
Issue: I am observing precipitation or cloudiness in my culture medium after adding this compound.
This is a common issue arising from the low aqueous solubility of Isoprocurcemenol. The following steps provide a systematic approach to address this problem.
Solution 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
The most effective method to solubilize this compound for cell culture applications is to first dissolve it in a small volume of an organic solvent to create a concentrated stock solution. This stock can then be diluted to the final working concentration in the culture medium.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): This is the most commonly used and recommended solvent for preparing stock solutions of hydrophobic compounds for cell culture.
-
Ethanol (EtOH): Another viable option, though it can be more volatile.
-
Acetone: While it can be used, it is generally more cytotoxic than DMSO and ethanol.
Table 1: Comparison of Common Organic Solvents for Cell Culture
| Solvent | Log P | Advantages | Disadvantages |
| DMSO | -1.35 | High solubilizing power for hydrophobic compounds; relatively low cytotoxicity at low concentrations. | Can have biological effects on its own; hygroscopic. |
| Ethanol | -0.31 | Readily available; less toxic than many other organic solvents. | Can be volatile; may cause protein denaturation at higher concentrations. |
| Acetone | -0.24 | Good solvent for many organic compounds. | Generally more cytotoxic than DMSO and ethanol. |
Solution 2: Optimizing the Final Solvent Concentration
It is critical to minimize the final concentration of the organic solvent in the culture medium to avoid solvent-induced cytotoxicity.
Table 2: Recommended Maximum Final Concentrations of Solvents in Cell Culture
| Solvent | Recommended Max. Final Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% | Concentrations above 1% can be cytotoxic to many cell lines. |
| Ethanol | ≤ 0.5% | Effects can vary significantly between cell types. |
| Acetone | ≤ 0.1% | Higher concentrations can lead to significant cell death. |
Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent used to dissolve the Isoprocurcemenol to account for any effects of the solvent itself.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Isoprocurcemenol in DMSO.
Materials:
-
Isoprocurcemenol (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of Isoprocurcemenol: The molecular weight of Isoprocurcemenol (C15H22O2) is approximately 234.34 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 234.34 g/mol = 0.00234 g = 2.34 mg
-
-
Weigh the Isoprocurcemenol: Accurately weigh 2.34 mg of Isoprocurcemenol powder and place it in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the Isoprocurcemenol.
-
Vortex: Vortex the tube thoroughly until the Isoprocurcemenol is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. A stock solution stored at -80°C is stable for up to 6 months.[3]
Protocol 2: Preparing a Working Solution and Treating Cells (Example with HaCaT Keratinocytes)
This protocol details the dilution of the stock solution to treat HaCaT cells with a final concentration of 10 µM Isoprocurcemenol. Studies have shown that Isoprocurcemenol can induce the proliferation of HaCaT cells at concentrations ranging from 10 nM to 200 µM.[3]
Materials:
-
10 mM Isoprocurcemenol stock solution in DMSO
-
Complete culture medium appropriate for your cells (e.g., DMEM for HaCaT cells)
-
Cultured cells (e.g., HaCaT keratinocytes)
Procedure:
-
Determine the required volume of stock solution: To prepare 1 mL of culture medium with a final Isoprocurcemenol concentration of 10 µM, use the following calculation (C1V1 = C2V2):
-
(10,000 µM) * V1 = (10 µM) * (1000 µL)
-
V1 = 1 µL
-
-
Prepare the working solution: Add 1 µL of the 10 mM Isoprocurcemenol stock solution to 999 µL of pre-warmed complete culture medium.
-
Mix thoroughly: Gently pipette up and down or vortex briefly to ensure the Isoprocurcemenol is evenly dispersed in the medium. The final DMSO concentration will be 0.1% (v/v).
-
Treat the cells: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of Isoprocurcemenol.
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of complete culture medium and treat a separate set of cells with this medium.
Visualizations
Isoprocurcemenol Solubility Troubleshooting Workflow
Caption: A flowchart outlining the troubleshooting steps for addressing the low solubility of Isoprocurcemenol in cell culture experiments.
EGFR Signaling Pathway Activated by Isoprocurcemenol
Caption: A simplified diagram of the EGFR signaling pathway activated by Isoprocurcemenol, leading to cell proliferation.
References
Identifying and minimizing Isoprocurcumenol off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Isoprocurcumenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a guaiane-type sesquiterpene that has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] This activation leads to the phosphorylation of downstream signaling molecules, including ERK and AKT, which in turn promotes the proliferation of cells like keratinocytes.[1]
Q2: What are off-target effects and why are they a concern when working with this compound?
A2: Off-target effects are unintended interactions between a compound and cellular components other than its primary target. These effects are a concern because they can lead to misinterpretation of experimental results, cellular toxicity, and a reduction in the potential therapeutic efficacy of the compound. While this compound is known to target the EGFR pathway, it is crucial to consider that it may interact with other proteins, leading to unexpected biological outcomes.
Q3: I am observing a phenotype in my experiment that is not consistent with EGFR activation. Could this be an off-target effect of this compound?
A3: It is possible. An unexpected phenotype could be due to this compound interacting with other cellular targets. To investigate this, a systematic troubleshooting approach is recommended. This includes performing dose-response experiments to see if the unexpected effect occurs at a different concentration than the on-target effect, and using genetic approaches like siRNA or CRISPR to confirm the role of EGFR in the observed phenotype.
Q4: How can I proactively assess the off-target profile of this compound?
A4: The most direct way to assess the off-target profile of a compound is to screen it against a panel of known biological targets. Several commercial services offer comprehensive safety pharmacology and kinase selectivity panels that can identify potential off-target interactions. Examples of such services are provided by companies like Eurofins Discovery and Reaction Biology.[2][3] These panels test the compound against hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes to create a detailed selectivity profile.
Q5: What general strategies can I employ in my experiments to minimize the impact of potential off-target effects?
A5: To minimize the influence of off-target effects, consider the following strategies:
-
Dose-Response Studies: Use the lowest concentration of this compound that elicits the desired on-target effect.
-
Use of Orthogonal Approaches: Confirm your findings using other methods to modulate the target pathway, such as using a different known EGFR agonist or genetic methods (e.g., EGFR overexpression).
-
Control Experiments: Always include appropriate vehicle controls in your experiments.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Toxicity at High Concentrations | Off-target effects are more likely to occur at higher concentrations where the compound may bind to lower-affinity targets. | Perform a dose-response curve for both the desired on-target activity (e.g., ERK phosphorylation) and cell viability. If toxicity only appears at significantly higher concentrations than required for EGFR activation, it is likely an off-target effect. Consider using a lower, more specific concentration of this compound. |
| Variable Results Between Different Cell Lines | The expression levels of the on-target receptor (EGFR) and potential off-targets can vary significantly between different cell lines. | Characterize the expression level of EGFR in the cell lines you are using. If a cell line with low EGFR expression still shows a strong response to this compound, it may indicate an off-target mechanism. |
| Phenotype Persists After EGFR Knockdown/Inhibition | If the biological effect of this compound is still observed after genetically knocking down EGFR or co-treating with a known EGFR inhibitor, it strongly suggests an off-target mechanism. | Use siRNA or CRISPR/Cas9 to reduce the expression of EGFR in your cells. Alternatively, pre-treat cells with a highly specific EGFR inhibitor before adding this compound. If the phenotype of interest is unchanged, it is not mediated by EGFR. |
| Inconsistent Results with Different Batches of this compound | The purity and stability of the compound can affect its activity. | Ensure you are using a high-purity batch of this compound. Confirm the identity and purity of your compound using analytical methods such as HPLC and mass spectrometry. Store the compound as recommended by the supplier to prevent degradation. |
Quantitative Data from Off-Target Screening (Illustrative Example)
While specific off-target screening data for this compound is not publicly available, the following table illustrates the type of data a researcher would obtain from a commercial kinase selectivity panel. This data is crucial for understanding a compound's selectivity.
Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Compound
| Kinase | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| EGFR | 98% | 50 | Tyrosine Kinase |
| Kinase A | 75% | 500 | Serine/Threonine Kinase |
| Kinase B | 52% | 1,200 | Tyrosine Kinase |
| Kinase C | 15% | >10,000 | Serine/Threonine Kinase |
| Kinase D | 5% | >10,000 | Lipid Kinase |
This is example data and does not represent actual results for this compound.
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK and Phospho-AKT
Objective: To determine the effect of this compound on the phosphorylation of ERK and AKT, key downstream effectors of the EGFR signaling pathway.
Materials:
-
Cell line of interest (e.g., HaCaT keratinocytes)
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 15-60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 2: Keratinocyte Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of keratinocytes.
Materials:
-
HaCaT keratinocytes
-
96-well plates
-
Cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24-48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Visualizations
Caption: EGFR signaling pathway activated by this compound.
Caption: Experimental workflow for investigating off-target effects.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Isoprocurcumenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the in vivo bioavailability of Isoprocurcumenol.
Disclaimer: Direct experimental data on enhancing the bioavailability of this compound is limited. The strategies, protocols, and data presented here are based on established methods for analogous poorly water-soluble compounds, particularly curcumin, and should be adapted and optimized for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a significant challenge?
A1: this compound is a guaiane-type sesquiterpene that can be isolated from Curcuma comosa. It has been shown to activate EGFR signaling, promoting the proliferation of keratinocytes.[1] Like many natural phenolic compounds, this compound is highly lipophilic, which leads to poor aqueous solubility. This low solubility is a primary reason for low oral bioavailability, as the compound must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[2][3] The main factors limiting oral bioavailability for such compounds are poor solubility, low dissolution rate, and potential susceptibility to first-pass metabolism.[2][4]
Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor water solubility.[5] The most common and effective approaches include:
-
Nanoformulations: Encapsulating the drug in nano-sized carriers such as liposomes, polymeric nanoparticles, solid lipid nanoparticles (SLNs), and micelles can significantly improve solubility and absorption.[3][6][7]
-
Solid Dispersions: Dispersing the drug in a water-soluble polymer matrix at a molecular level can enhance its dissolution rate. This is often achieved through techniques like spray drying or hot-melt extrusion.[2][8]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the aqueous solubility of the drug.[9]
-
Particle Size Reduction: Decreasing the particle size of the drug through methods like micronization or nanonization increases the surface area available for dissolution.[2][7]
Q3: How do different nanoformulation strategies compare for hydrophobic compounds?
A3: The choice of nanoformulation depends on the specific physicochemical properties of the drug and the desired therapeutic outcome. Below is a comparative summary based on data from curcumin, a structurally related compound.
| Formulation Type | Typical Size Range (nm) | Advantages | Disadvantages | Reported Bioavailability Enhancement (for Curcumin) |
| Liposomes | 80 - 200 | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeting. | Prone to leakage and physical instability, relatively complex manufacturing.[10][11] | Up to 15-fold increase in AUC. |
| Polymeric Nanoparticles | 100 - 300 | High stability, controlled release profiles, scalable manufacturing.[4][6] | Potential for polymer-related toxicity, drug loading can be limited. | 150-fold increase in apparent water solubility; significant in vivo improvement.[4] |
| Solid Lipid Nanoparticles (SLNs) | 50 - 500 | Biocompatible and biodegradable lipid matrix, good physical stability, protects drug from degradation. | Lower drug loading capacity compared to polymeric nanoparticles, potential for drug expulsion during storage. | 9-fold increase in oral bioavailability. |
| Micelles | 10 - 100 | Small size allows for efficient tissue penetration, easy to prepare, high drug loading for lipophilic drugs. | Can be unstable upon dilution in the bloodstream, potentially rapid drug release.[3] | 270-fold increase in AUC. |
Q4: How should I design a preliminary in vivo pharmacokinetic study to assess my this compound formulation?
A4: A well-designed pharmacokinetic (PK) study in an animal model (e.g., rats) is crucial to evaluate the performance of your formulation. The primary goal is to compare the plasma concentration-time profiles of your novel formulation against a control (e.g., this compound suspended in water or a simple vehicle). Key parameters to measure are the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the curve (AUC).
A typical study involves:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.[10][11]
-
Dosing: Administer the formulation and control orally (via gavage) at a consistent dose (e.g., 100 mg/kg body weight).[10][11]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) via a method like tail vein or cardiac puncture.
-
Sample Processing: Separate plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., HPLC or LC-MS/MS) to quantify this compound concentrations in plasma.
-
Data Analysis: Calculate PK parameters (AUC, Cmax, Tmax) using non-compartmental analysis software.[10] The relative bioavailability is then calculated as (AUC_formulation / AUC_control) * 100.
Troubleshooting Guides
Issue 1: My nanoformulation shows low drug entrapment efficiency and loading capacity.
| Potential Cause | Troubleshooting Step |
| Poor affinity of this compound for the carrier material. | 1. Screen different polymers/lipids: Test a range of carrier materials with varying hydrophobicities to find a better match for this compound. |
| 2. Modify the formulation process: Adjust the drug-to-carrier ratio. A higher initial drug concentration might increase loading, but can also lead to precipitation. Optimize this ratio systematically. | |
| Drug precipitation during formulation. | 1. Increase solvent evaporation rate (for solvent-based methods): Rapid removal of the organic solvent can trap the drug in an amorphous state within the nanoparticle matrix before it has time to crystallize.[2] |
| 2. Optimize homogenization/sonication parameters: For emulsion-based methods, ensure sufficient energy input to create small, stable droplets that effectively encapsulate the drug. | |
| Incorrect pH or ionic strength of the aqueous phase. | 1. Adjust the pH of the hydration medium: The solubility of phenolic compounds can be pH-dependent. Evaluate a range of pH values to find the optimal condition for encapsulation. |
Issue 2: My nanoformulation is unstable and aggregates or settles over time.
| Potential Cause | Troubleshooting Step |
| Insufficient surface charge (low Zeta Potential). | 1. Incorporate a charged surfactant or polymer: Add a stabilizer that imparts a higher electrostatic repulsion between particles. A zeta potential of > |
| 2. Adjust the pH: The surface charge of particles can be highly dependent on the pH of the medium. Measure the zeta potential across a pH range to find the point of maximum stability. | |
| Ostwald Ripening (for nanoemulsions/nanosuspensions). | 1. Optimize the stabilizer: Use a combination of surfactants or a polymeric stabilizer that creates a strong interfacial film to prevent diffusion of drug molecules between particles. |
| 2. Narrow the particle size distribution: A more uniform particle size distribution (low Polydispersity Index, PDI) can reduce the driving force for Ostwald ripening.[12] | |
| Inappropriate storage conditions. | 1. Optimize storage temperature: Store formulations at recommended temperatures (e.g., 4°C). Avoid freeze-thaw cycles unless the formulation contains appropriate cryoprotectants. |
| 2. Protect from light: Photodegradation can be an issue for many natural compounds. Store in amber vials or in the dark.[9] |
Issue 3: I am observing high variability in my in vivo pharmacokinetic data.
| Potential Cause | Troubleshooting Step |
| Inconsistent dosing. | 1. Ensure homogenous suspension: If administering a suspension, vortex thoroughly before drawing each dose to prevent settling of the drug. |
| 2. Verify gavage technique: Ensure the dose is accurately delivered to the stomach and not regurgitated. Proper training in oral gavage is essential. | |
| Physiological variability in animals. | 1. Increase group size: A larger number of animals per group (n=6-8) can help to reduce the impact of individual animal variations. |
| 2. Control for food effects: Ensure all animals are fasted for a consistent period before dosing, as food can significantly alter drug absorption.[10][11] | |
| Issues with the bioanalytical method. | 1. Validate the analytical method: Ensure the method for quantifying this compound in plasma is fully validated for linearity, accuracy, precision, and stability. |
| 2. Check for matrix effects: Endogenous components in plasma can interfere with the analysis. Perform matrix effect studies and use an appropriate internal standard. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles via Thin-Film Hydration
This protocol is adapted from methods used for preparing curcumin nanoparticles and liposomes.[1]
Materials:
-
This compound
-
Polymer (e.g., PLGA) or Lipid (e.g., DMPC, Cholesterol)
-
Organic Solvent (e.g., Dichloromethane, Chloroform, or Ethanol)
-
Hydration Medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, or distilled water)
-
Rotary Evaporator
-
Bath Sonicator or Probe Sonicator
Methodology:
-
Dissolution: Accurately weigh and dissolve this compound and the chosen carrier (lipid or polymer) in a suitable organic solvent in a round-bottom flask. A typical starting ratio might be 1:10 (drug:carrier by weight).
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, uniform film forms on the inner wall of the flask.[1]
-
Drying: Continue to dry the film under high vacuum for at least 12 hours to remove any residual organic solvent.[1]
-
Hydration: Add the pre-warmed (to a temperature above the lipid/polymer transition temperature) aqueous hydration medium to the flask.
-
Vesicle Formation: Agitate the flask by hand or on the rotary evaporator (with the vacuum off) until the film is fully suspended in the aqueous medium. This will form a suspension of multilamellar vesicles or large nanoparticle aggregates.
-
Size Reduction: To obtain smaller, more uniform nanoparticles, sonicate the suspension. Use a bath sonicator for 15-30 minutes or a probe sonicator with optimized amplitude and pulse settings. Keep the sample on ice during sonication to prevent degradation.
-
Purification (Optional): To remove any unencapsulated this compound, centrifuge the nanoparticle suspension. The supernatant will contain the purified nanoparticles.
Protocol 2: In Vivo Pharmacokinetic Evaluation in Rats
This protocol is a general guide based on common practices for oral bioavailability studies.[10][11][13]
Materials & Equipment:
-
Male Wistar rats (200-250g)
-
This compound formulation and control suspension
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized microcentrifuge tubes)
-
Centrifuge
-
HPLC or LC-MS/MS system for bioanalysis
Methodology:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.[10][11]
-
Fasting: Fast the rats overnight (approximately 12 hours) prior to dosing, with free access to water.[11]
-
Dosing: Divide rats into groups (e.g., Control group, Formulation group; n=6 per group). Administer a single oral dose of the respective formulation via gavage. Record the exact time of administration for each animal.
-
Blood Collection: At specified time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), collect blood samples (~200 µL) from the tail vein or another appropriate site into heparinized tubes.
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.
-
Bioanalysis: a. Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on the plasma samples to extract this compound and an internal standard. b. Quantification: Analyze the extracted samples using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
-
Pharmacokinetic Analysis: a. Calculate the mean plasma concentration at each time point for each group. b. Use pharmacokinetic software to perform a non-compartmental analysis and determine key parameters: Cmax, Tmax, and AUC₀₋₂₄. c. Calculate the relative oral bioavailability of your formulation compared to the control.
Visualizations
References
- 1. Synthesis of TPGS/Curcumin Nanoparticles by Thin-Film Hydration and Evaluation of Their Anti-Colon Cancer Efficacy In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Preparation of a curcumin nano-suspension and its pharmacokinetics in vivo#br# [cjpt.magtechjournal.com]
- 7. Utility of Intravenous Curcumin Nanodelivery Systems for Improving In Vivo Pharmacokinetics and Anticancer Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. Pharmacokinetic Study of Nanoparticulate Curcumin: Oral Formulation for Enhanced Bioavailability [scirp.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Curcumin Delivered by Nanoparticles and the Relationship with Antitumor Efficacy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of Isoprocurcumenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Isoprocurcumenol.
Troubleshooting Guide
This guide addresses common challenges encountered during the purification of this compound, a guaiane-type sesquiterpene isolated from Curcuma comosa.[1]
| Problem / Observation | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete Extraction: The initial solvent extraction from the raw plant material was not efficient. | Ensure the solvent used for extraction has the appropriate polarity. Sequential extraction with solvents of increasing polarity (e.g., hexane followed by ethyl acetate) can be effective.[2] |
| Compound Degradation: this compound may be unstable under the purification conditions (e.g., exposure to acidic silica gel, high temperatures, or prolonged processing).[3][4] | - Use deactivated silica gel by adding 1-3% triethylamine to the solvent system if the compound is acid-sensitive.[5]- Avoid high temperatures during solvent evaporation.- Minimize the duration of the purification process. | |
| Poor Separation: Co-elution with other compounds of similar polarity. | Optimize the mobile phase for column chromatography. A gradient elution, starting with a low polarity solvent and gradually increasing polarity, can improve separation for difficult mixtures.[5] | |
| Low Purity of Final Product | Ineffective Fractionation: The collected fractions from column chromatography are mixtures of this compound and impurities. | - Use Thin Layer Chromatography (TLC) to analyze fractions before pooling.- Employ a shallower solvent gradient during elution to increase the separation between compounds.[5]- Consider a secondary purification step, such as preparative HPLC or crystallization. |
| Overloaded Column: Too much crude extract was loaded onto the chromatography column, exceeding its separation capacity. | As a rule of thumb, the amount of crude sample should be about 1-5% of the weight of the stationary phase (silica gel). | |
| This compound Degradation (Observed by TLC/LC-MS) | Sensitivity to Stationary Phase: Standard silica gel is acidic and can cause degradation of sensitive compounds.[5] | - Use neutral or deactivated silica gel, or consider using alumina as an alternative stationary phase.[5][6]- Perform a quick filtration through a small plug of silica to remove highly polar impurities as a less harsh alternative to a full column.[5] |
| Solvent Instability: The compound may be unstable in certain solvents, especially over long periods.[7] | Minimize the time the compound spends in solution. Once purified, evaporate the solvent and store the compound under appropriate conditions. | |
| Irreproducible Results | Variable Quality of Raw Material: The concentration of this compound can vary between different batches of Curcuma comosa. | Standardize the collection and pre-processing of the plant material. |
| Inconsistent Column Packing: Poorly packed columns lead to channeling and inefficient separation. | Ensure the column is packed uniformly without cracks or air bubbles. Both dry and wet packing methods can be effective if done carefully.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
Here are the computed and experimental properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | PubChem[9] |
| Molecular Weight | 234.33 g/mol | PubChem[9] |
| Physical Description | Solid | HMDB[9] |
| Melting Point | 96 - 98 °C | HMDB[9] |
Q2: What is a good starting point for a solvent system in column chromatography for this compound purification?
For sesquiterpenoids like this compound, a common starting point for normal-phase chromatography on silica gel is a non-polar/polar solvent system. A gradient of Hexane/Ethyl Acetate is a versatile choice. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity based on TLC analysis of the separation.
Q3: How can I improve the separation of this compound from other closely related terpenoids?
For challenging separations, high-performance liquid chromatography (HPLC) is a powerful technique.[3] A reverse-phase C18 column with a mobile phase like methanol/water or acetonitrile/water can provide high-resolution separation. However, be aware that some compounds can be unstable during prolonged contact with aqueous mobile phases.[3]
Q4: What are the optimal storage conditions for purified this compound?
Once purified and the solvent is removed, this compound should be stored as a solid in a tightly sealed container. For stock solutions, it is recommended to aliquot and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to prevent degradation from repeated freeze-thaw cycles.[1]
Q5: My compound seems to be degrading on the column. What can I do?
Compound degradation during chromatography is a common issue, especially for sensitive natural products.[10] If you suspect degradation on a silica gel column, consider the following:
-
Deactivate the Silica: Pre-treat the column by flushing it with a solvent system containing a small amount of a base like triethylamine (1-3%).[5]
-
Change the Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography with a C18 stationary phase.[3][6]
-
Reduce Contact Time: Use flash column chromatography, which employs pressure to speed up the elution process, minimizing the time the compound is in contact with the stationary phase.[8]
Experimental Protocols
Protocol 1: General Flash Column Chromatography for this compound Purification
This protocol describes a general procedure for purifying this compound from a crude plant extract. It should be optimized based on preliminary TLC analysis.
-
Preparation of the Column:
-
Select a glass column of appropriate size (e.g., 55-mm diameter for purifying ~1g of crude material).[8]
-
Plug the bottom of the column with cotton or glass wool and add a layer of sand.[8]
-
Prepare a slurry of silica gel (mesh size 230-400) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks. Add a protective layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[8]
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
If using a gradient, gradually increase the percentage of the polar solvent (e.g., ethyl acetate) to elute compounds with higher polarity.[5]
-
-
Analysis:
-
Analyze the collected fractions using TLC to identify which ones contain the pure this compound.
-
Pool the pure fractions, and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: General workflow for this compound purification.
Caption: Troubleshooting flowchart for low purity issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijsdr.org [ijsdr.org]
- 3. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. syngeneintl.com [syngeneintl.com]
- 5. Purification [chem.rochester.edu]
- 6. column-chromatography.com [column-chromatography.com]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. orgsyn.org [orgsyn.org]
- 9. This compound | C15H22O2 | CID 14543197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Autofluorescence in Microscopy When Using Isoprocurcumenol
Welcome to the technical support center for managing autofluorescence in your microscopy experiments involving Isoprocurcumenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate unwanted background signals, ensuring the clarity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself fluorescent?
Currently, there is no readily available information in scientific literature to suggest that this compound is a fluorescent compound. The autofluorescence you are observing in your experiments likely originates from the biological sample itself.
Q2: What is autofluorescence and what causes it in my samples?
Autofluorescence is the natural emission of light by biological structures when they are excited by light, and it can interfere with the detection of your specific fluorescent labels.[1] Common endogenous sources of autofluorescence in cells and tissues include:
-
Metabolites: Molecules like NADH and flavins are abundant in the cytoplasm and contribute to autofluorescence, typically in the blue/green spectral region.[2][3]
-
Structural Proteins: Collagen and elastin, components of the extracellular matrix, are known to be autofluorescent.[2][4]
-
Lipofuscin: These are granules of oxidized proteins and lipids that accumulate in aging cells and fluoresce brightly across a broad spectrum.[1][2][4]
-
Red Blood Cells: The heme group in red blood cells can cause autofluorescence.[5]
Sample preparation methods can also induce or enhance autofluorescence:
-
Aldehyde Fixatives: Fixatives like formalin and glutaraldehyde can react with cellular components to create fluorescent products.[6][7]
-
Heat and Dehydration: Processing steps that involve heat can increase autofluorescence.[4]
Q3: How can I confirm that what I'm seeing is autofluorescence?
The most straightforward method to identify autofluorescence is to prepare and image an unstained control sample.[8] This control should undergo all the same processing steps as your experimental samples, including fixation and any treatments, but without the addition of your fluorescent probes or antibodies.[2][8][9] If you observe a signal in your unstained control, it is due to autofluorescence.
Troubleshooting Guide
Q1: My unstained control is brightly fluorescent. What are my options?
If your unstained control shows significant fluorescence, you have several strategies you can employ to reduce it. The best approach will depend on the source of the autofluorescence and your experimental setup. The main strategies are:
-
Optimize Sample Preparation: Modifying your fixation protocol or perfusing tissues to remove red blood cells can prevent autofluorescence from being generated.[4][7]
-
Use a Chemical Quenching Agent: Reagents like Sudan Black B or sodium borohydride can chemically reduce the fluorescence of certain molecules.[4]
-
Photobleach Your Sample: Exposing your sample to intense light before imaging can destroy the fluorescent properties of the autofluorescent molecules.[10][11]
-
Employ Computational Correction: Techniques like spectral unmixing can digitally separate the autofluorescence signal from your specific signal.[8][12]
Q2: I am using an aldehyde-based fixative. How can I reduce the autofluorescence it causes?
Aldehyde-induced autofluorescence is a common issue.[6] Here are some solutions:
-
Minimize Fixation Time: Use the shortest fixation time that still preserves the morphology of your sample.[4][7]
-
Switch to a Non-Aldehyde Fixative: Consider using an organic solvent like ice-cold methanol or ethanol if it is compatible with your antibodies and experimental goals.[4]
-
Use Sodium Borohydride: Treatment with sodium borohydride can chemically reduce the aldehyde groups, thereby decreasing autofluorescence.[6][13]
Q3: My tissue has a lot of lipofuscin. What is the best way to deal with this?
Lipofuscin is a particularly challenging source of autofluorescence due to its broad emission spectrum.[2]
-
Sudan Black B: This is a common and effective method for quenching lipofuscin autofluorescence.[5][14] However, be aware that Sudan Black B can sometimes introduce its own background fluorescence in the red and far-red channels.[14][15]
-
Commercial Quenching Reagents: Products like TrueBlack™ are specifically designed to quench lipofuscin autofluorescence with minimal introduction of background signal.[5][14]
-
Photobleaching: Exposing the tissue to light from an LED array can also effectively reduce lipofuscin fluorescence.[10]
Q4: Can I avoid autofluorescence by choosing different fluorophores?
Yes, careful selection of fluorophores is a key strategy.[9]
-
Go to the Far-Red: Autofluorescence is often strongest in the blue and green regions of the spectrum.[3] By using fluorophores that excite and emit in the red or far-red wavelengths (e.g., those emitting above 650 nm), you can often avoid the spectral window where autofluorescence is most problematic.[4][16]
-
Use Bright, Photostable Dyes: Brighter, more modern fluorophores (like the Alexa Fluor or DyLight series) can improve your signal-to-noise ratio, making the autofluorescence less of an issue.[3]
Comparison of Autofluorescence Reduction Methods
| Method | Principle of Action | Primary Target | Pros | Cons |
| Photobleaching | Intense light exposure destroys the fluorescent properties of molecules. | Broad spectrum (lipofuscin, fixative-induced) | Simple, low-cost, no chemical additions.[10] | Can be time-consuming, potential for damaging the target fluorophore or sample.[8] |
| Sudan Black B | A lipophilic dye that masks the fluorescence of lipid-rich structures. | Lipofuscin | Effective for lipofuscin, simple protocol.[5][17] | Can introduce background in the red/far-red channels, may reduce specific signal.[14][15] |
| Sodium Borohydride | A chemical reducing agent that converts aldehyde groups to non-fluorescent hydroxyl groups. | Aldehyde-induced autofluorescence | Effective for glutaraldehyde and paraformaldehyde-fixed samples.[6][13] | Can have variable results, potential for sample damage if not performed carefully.[4] |
| Commercial Quenchers | Proprietary formulations designed to quench specific sources of autofluorescence. | Lipofuscin, collagen, elastin, red blood cells | Optimized for high efficiency and low background.[4][5] | Higher cost compared to other methods. |
| Spectral Unmixing | A computational technique that separates the emission spectra of different fluorophores, including autofluorescence. | All sources of autofluorescence | Can separate multiple overlapping signals, no chemical treatment of the sample.[8][12] | Requires a spectral confocal microscope and appropriate software, can be computationally intensive.[18] |
Experimental Protocols
Protocol 1: Photobleaching using an LED Light Source
This protocol is adapted from methods used for reducing autofluorescence in formalin-fixed tissues and is performed before immunolabeling.[10][19]
-
Sample Preparation: Deparaffinize and rehydrate your tissue sections on slides as you would for your standard staining protocol. Perform any required antigen retrieval steps.
-
Photobleaching Setup: Place the slides in a container with a solution of alkaline hydrogen peroxide (details can be found in referenced protocols).[19] Position a bright, white LED light source above the slides.
-
Exposure: Expose the slides to the LED light for a duration ranging from 45 minutes to several hours.[19] The optimal time will need to be determined empirically. A common starting point is two cycles of 45 minutes each.[19]
-
Washing: After photobleaching, wash the slides thoroughly with PBS (3 x 5 minutes).
-
Staining: Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Sudan Black B Treatment for Lipofuscin Quenching
This protocol is applied after your immunofluorescence staining is complete.[5][8]
-
Prepare Sudan Black B Solution: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[5][15] Stir the solution for 1-2 hours and then filter it through a 0.2 µm filter to remove any undissolved particles.[15]
-
Post-Staining Wash: After the final wash of your immunofluorescence protocol, briefly rinse the slides in 70% ethanol.
-
Incubation: Cover the tissue section with the filtered Sudan Black B solution and incubate for 5-20 minutes at room temperature in the dark.[8][15][17] The optimal incubation time may need to be determined for your specific tissue type.
-
Washing: Briefly rinse the slides with 70% ethanol to remove the excess Sudan Black B.[8] Then, wash the slides thoroughly with PBS (3 x 5 minutes).[15]
-
Mounting: Mount the coverslips using an aqueous mounting medium.
Protocol 3: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is performed after fixation and permeabilization but before blocking and antibody incubation.[6][8]
-
Prepare Sodium Borohydride Solution: Immediately before use, prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.[6][8] The solution may fizz.[6]
-
Sample Preparation: After fixation and permeabilization, wash your samples thoroughly with PBS.
-
Incubation: Immerse the samples in the freshly prepared sodium borohydride solution. For cell monolayers, incubate for 4 minutes, replace with fresh solution, and incubate for another 4 minutes.[6] For tissue sections, an incubation of up to 30 minutes may be necessary.[8]
-
Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all residual sodium borohydride.[8]
-
Staining: Proceed with your standard immunofluorescence protocol, starting with the blocking step.
Protocol 4: Spectral Unmixing Workflow
Spectral unmixing is a powerful computational method for separating autofluorescence from your specific signal.[12] This requires a confocal microscope with a spectral detector.
-
Acquire a Reference Spectrum for Autofluorescence:
-
Prepare an unstained control sample that has gone through all the same preparation steps as your experimental samples.
-
On the spectral confocal microscope, acquire a "lambda stack" of this unstained sample. This is a series of images taken at different emission wavelengths, which creates an emission spectrum for each pixel.[18]
-
From this data, generate a reference spectrum for the autofluorescence in your sample.[18]
-
-
Acquire Reference Spectra for Your Fluorophores:
-
For each fluorophore in your experiment, prepare a single-stained control sample.
-
Acquire a lambda stack for each of these single-stained samples to generate a reference spectrum for each fluorophore.[18]
-
-
Acquire a Lambda Stack of Your Experimental Sample:
-
Image your fully stained experimental sample using the same settings to acquire a lambda stack.
-
-
Perform Linear Unmixing:
-
Using the microscope's software, apply the linear unmixing algorithm.[12] The software will use the reference spectra you collected to calculate the contribution of the autofluorescence and each fluorophore to the total signal in every pixel of your experimental image.[12][18]
-
The output will be a set of images, each showing the isolated signal from one of your fluorophores, with the autofluorescence signal removed into its own separate channel.[12]
-
Visualizations
Caption: A workflow for troubleshooting and selecting an appropriate method to reduce autofluorescence.
Caption: The principle of spectral unmixing to separate signals.
References
- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Autofluorescence Quenching | Visikol [visikol.com]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 8. benchchem.com [benchchem.com]
- 9. microscopyfocus.com [microscopyfocus.com]
- 10. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. (2015) | B Santhosh Kumar | 11 Citations [scispace.com]
- 12. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 13. cambridge.org [cambridge.org]
- 14. zellbio.eu [zellbio.eu]
- 15. benchchem.com [benchchem.com]
- 16. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 19. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Incubation Time for Isoprocurcumenol in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of Isoprocurcumenol in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a sesquiterpenoid derived from turmeric, functions as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] Its activation of EGFR leads to the downstream phosphorylation of key signaling molecules, including ERK and AKT, which are involved in regulating cell growth, proliferation, and survival.[1]
Q2: What is a recommended starting point for incubation time when assessing the effect of this compound on cell viability or proliferation?
A2: For cell viability and proliferation assays, such as MTT or CCK-8, a longer incubation period is generally required to observe significant effects. Based on available data and general protocols for compounds with similar mechanisms, a starting point of 24 to 72 hours is recommended.[2] A time-course experiment is crucial to determine the optimal endpoint for your specific cell line and experimental conditions.
Q3: For signaling pathway analysis, what is the recommended incubation time with this compound?
A3: To measure the direct effect of this compound on EGFR-mediated signaling events, such as ERK and AKT phosphorylation, a much shorter incubation time is sufficient. Studies have shown that this compound can induce the phosphorylation of ERK and AKT in as little as 10 minutes, with the effect sustained for at least one hour.[1][3] Therefore, a time-course experiment with short incubation periods (e.g., 10, 30, 60, and 120 minutes) is advisable.
Q4: How does the optimal incubation time for this compound vary between different cell lines?
A4: The optimal incubation time is highly dependent on the specific cell line being used. Factors such as the cell doubling time, the expression level of EGFR, and the overall metabolic rate of the cells can significantly influence the response to this compound. It is essential to perform a time-course experiment for each new cell line to determine the most appropriate incubation period.
Q5: Should the cell culture medium be changed during long incubation periods with this compound?
A5: For incubation times exceeding 48 hours, it is good practice to perform a medium change. This ensures that nutrient depletion and the accumulation of waste products do not become confounding factors in your experimental results. When changing the medium, it should be replaced with fresh medium containing the same concentration of this compound to maintain consistent exposure.
Troubleshooting Guides
Issue 1: Low Signal or No Dose-Dependent Effect in Viability/Proliferation Assays
| Possible Cause | Troubleshooting Steps |
| Incubation time is too short. | Increase the incubation time with this compound. Consider testing 48 and 72-hour time points if you initially only tested for 24 hours. |
| This compound concentration is too low. | Test a wider and higher range of concentrations. |
| Cell density is not optimal. | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the assay. |
| The cell line has low EGFR expression or is resistant. | Verify the EGFR expression status of your cell line. Consider using a cell line known to be responsive to EGFR activation as a positive control. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding. | Ensure the cell suspension is thoroughly mixed before and during plating. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to create a humidity barrier. |
| Pipetting errors. | Calibrate pipettes regularly. Pre-wet pipette tips before aspirating and dispensing solutions. |
| Compound precipitation. | Ensure this compound is fully dissolved in the vehicle solvent before diluting in culture medium. Check for precipitation in the wells under a microscope. |
Issue 3: Inconsistent Results in Phosphorylation Assays (e.g., Western Blot)
| Possible Cause | Troubleshooting Steps |
| Suboptimal incubation time. | Perform a detailed time-course experiment with shorter time points (e.g., 5, 10, 15, 30, 60 minutes) to capture the peak of phosphorylation. |
| Cell lysis and sample preparation issues. | Use ice-cold lysis buffer containing fresh protease and phosphatase inhibitors. Process samples quickly to prevent protein degradation and dephosphorylation. |
| Low signal intensity. | Ensure a sufficient amount of protein is loaded for SDS-PAGE. Optimize antibody concentrations and incubation times. |
Data Presentation
Table 1: Effect of this compound on HaCaT Keratinocyte Viability
| Concentration | 24-hour Incubation (Cell Viability %) | 48-hour Incubation (Cell Viability %) |
| 0 nM (Control) | 100 | 100 |
| 100 nM | ~105 | ~110 |
| 1 µM | ~110 | ~115 |
| 10 µM | ~115 | ~120 |
| 25 µM | ~110 | ~110 |
| 50 µM | ~100 | ~100 |
| 100 µM | ~90 | ~85 |
| 200 µM | ~80 | ~75 |
| Data is approximate and based on published findings.[2] |
Table 2: Time-Dependent Phosphorylation of ERK and AKT in HaCaT Cells Treated with this compound
| Time Point | p-ERK/Total ERK (Fold Change) | p-AKT/Total AKT (Fold Change) |
| 0 min | 1.0 | 1.0 |
| 10 min | Significant Increase | Significant Increase |
| 30 min | Sustained Increase | Sustained Increase |
| 60 min | Sustained Increase | Sustained Increase |
| Data is qualitative and based on published findings.[1][3] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control with the same final solvent concentration.
-
Treatment: Remove the existing medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Time-Course Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. The optimal incubation time is the one that provides a clear dose-response relationship.
Protocol 2: Time-Course Analysis of ERK/AKT Phosphorylation by Western Blot
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. For many cell lines, serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.
-
Time-Course Treatment: Treat the cells with the desired concentration of this compound for various short time points (e.g., 0, 5, 10, 15, 30, and 60 minutes).
-
Cell Lysis: Immediately after each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels for each time point to determine the kinetics of this compound-induced phosphorylation.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting logic for viability assays.
References
Technical Support Center: Isoprocurcumenol Quality Control and Purity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoprocurcumenol. The information is designed to address common issues encountered during quality control and purity analysis experiments.
Frequently Asked Questions (FAQs)
1. What are the primary methods for determining the purity of an this compound sample?
The principal techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][3] HPLC is widely used for its ability to separate complex mixtures, making it effective for identifying and quantifying impurities.[4] qNMR is a powerful method for determining the absolute purity of a sample without the need for a reference standard of the impurities.[5][6] Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is invaluable for identifying unknown impurities and degradation products based on their mass-to-charge ratio.[4]
2. What are the potential sources of impurities in this compound samples?
Impurities in this compound samples can originate from various stages of its lifecycle:
-
Synthesis or Extraction: Residual starting materials, intermediates, reagents, and solvents used during the synthesis or extraction from natural sources like Curcuma comosa can be present.
-
Degradation: this compound can degrade over time due to exposure to heat, light, oxygen, or improper pH conditions during storage or handling.[4][7] Potential degradation pathways could include oxidation of the hydroxyl group or isomerization.
-
Storage: Improper storage conditions can lead to the formation of degradation products.[7]
3. How can I troubleshoot common issues during the HPLC analysis of this compound?
Please refer to the detailed HPLC Troubleshooting Guide in the section below. Common issues include retention time shifts, peak tailing or fronting, baseline noise, and unexpected peaks. These can often be resolved by checking the mobile phase preparation, column condition, and system connections.
4. What is the expected purity of a high-quality this compound sample?
For research and drug development purposes, a purity of >95% is generally considered acceptable.[5] However, for specific applications, a higher purity of >98% or even >99% may be required. The table below summarizes typical purity specifications for different grades of this compound.
Data Presentation
Table 1: Typical Purity Specifications for this compound
| Grade | Purity Specification (by HPLC/qNMR) | Intended Use |
| Research Grade | ≥ 95% | In vitro studies, initial screening |
| High Purity Grade | ≥ 98% | In vivo studies, lead optimization |
| Pharmaceutical Grade | ≥ 99% | Pre-clinical and clinical development |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for the purity analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound sample
-
Methanol (for sample preparation)
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in methanol to prepare a stock solution. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient elution can be used, for example:
-
0-20 min: 50-90% B
-
20-25 min: 90% B
-
25-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a more specific wavelength if the UV max of this compound is known)
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by the area normalization method or by using a calibration curve.
Protocol 2: Purity Determination by Quantitative NMR (qNMR)
This protocol provides a general procedure for determining the absolute purity of this compound using qNMR with an internal standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., maleic acid, dimethyl sulfone) of known purity
-
This compound sample
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
-
Data Processing:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal from Isoprocurcemenol and a signal from the internal standard.
-
-
Purity Calculation:
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Troubleshooting Guides
HPLC Troubleshooting Guide for this compound Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Retention Time Drift | Inconsistent mobile phase composition | Prepare fresh mobile phase daily and ensure proper mixing. |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature. | |
| Column degradation | Replace the column if it's old or has been used extensively. | |
| Peak Tailing | Column overload | Reduce the injection volume or sample concentration. |
| Active sites on the column | Use a mobile phase with a suitable pH or add an ion-pairing agent. Consider using an end-capped column. | |
| Dead volume in the system | Check and tighten all fittings. Use tubing with a smaller internal diameter. | |
| Peak Fronting | Sample solvent stronger than the mobile phase | Dissolve the sample in the initial mobile phase composition. |
| Column collapse | Ensure the mobile phase is compatible with the column and operate within the recommended pressure limits. | |
| Baseline Noise | Air bubbles in the system | Degas the mobile phase and purge the pump. |
| Contaminated mobile phase or detector | Use high-purity solvents and filter the mobile phase. Clean the detector cell. | |
| Ghost Peaks | Contamination from previous injections | Run a blank gradient to wash the column. |
| Impurities in the mobile phase | Use fresh, high-purity solvents. |
Visualizations
Caption: this compound activates the EGFR signaling pathway.
Caption: A logical workflow for troubleshooting HPLC issues.
References
- 1. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 2. emerypharma.com [emerypharma.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. researchgate.net [researchgate.net]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? [mdpi.com]
Technical Support Center: Refining Analytical Methods for Isoprocurcumenol
Welcome to the technical support center for Isoprocurcumenol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing analytical sensitivity and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is high-sensitivity detection critical?
This compound is a sesquiterpenoid, a class of naturally occurring compounds with diverse biological activities.[1] High-sensitivity detection is crucial for accurately quantifying its presence in complex biological matrices, understanding its pharmacokinetic and pharmacodynamic profiles, and for quality control in pharmaceutical formulations.
Q2: What are the most effective analytical techniques for this compound analysis?
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for their high sensitivity and selectivity.[2][3][4] GC-MS is well-suited for volatile and semi-volatile terpenes, while LC-MS/MS is advantageous for less volatile or thermally labile compounds and can be readily applied to complex biological samples.[5][6]
Q3: What are the common challenges when analyzing this compound and other sesquiterpenoids?
Common challenges include:
-
Low Sensitivity: this compound may be present at very low concentrations in biological samples.
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the analyte signal in LC-MS/MS, affecting accuracy and reproducibility.[7][8][9][10]
-
Poor Peak Resolution: Co-elution with structurally similar compounds can interfere with accurate quantification.[11]
-
Compound Instability: Like many natural products, this compound may be susceptible to degradation under certain pH, temperature, or light conditions.[12][13][14]
-
Recovery Issues: Inefficient extraction from the sample matrix can lead to underestimation of the compound's concentration.[5]
Q4: How can I improve the extraction efficiency of this compound?
The choice of extraction method is critical. Solid-Phase Extraction (SPE) is often more effective than liquid-liquid extraction (LLE) for cleaning up complex samples and concentrating the analyte.[15] For GC-based methods, techniques like headspace sampling or solid-phase microextraction (SPME) can be optimized to improve the recovery of less volatile sesquiterpenes.[5] Using a suitable internal standard of a similar chemical composition can also help to account for extraction variability.[16]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Signal Intensity or Poor Sensitivity
-
Question: My this compound peak is very small or undetectable. How can I increase the signal intensity?
-
Answer:
-
Optimize MS Parameters: Ensure the mass spectrometer is tuned and calibrated. Optimize the ionization source parameters (e.g., capillary voltage, gas flow, and temperature) for this compound. Use Multiple Reaction Monitoring (MRM) mode for LC-MS/MS to enhance selectivity and sensitivity.[17][18]
-
Improve Sample Preparation: Implement a sample pre-concentration step. Solid-Phase Extraction (SPE) can effectively concentrate the analyte while removing interfering matrix components.[15]
-
Enhance Chromatographic Separation: Ensure you are using an appropriate column and mobile phase to achieve sharp, well-defined peaks. Narrower peaks result in a higher signal-to-noise ratio.[17]
-
Check for Compound Degradation: this compound may degrade during sample preparation or storage.[12][14] Investigate the stability of the compound under your experimental conditions.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: The chromatographic peak for this compound is asymmetrical. What could be the cause and how can I resolve it?
-
Answer:
-
Assess the Column: The column may be overloaded or contaminated. Try injecting a smaller sample volume or flushing the column. Peak tailing can also indicate secondary interactions between the analyte and active sites on the column.
-
Adjust the Mobile Phase: For LC methods, ensure the mobile phase pH is appropriate for this compound. Adding a small amount of an organic modifier or an ion-pairing agent can sometimes improve peak shape.
-
Inspect the GC System: For GC methods, peak tailing can result from active sites in the inlet liner or column. Using a deactivated liner and ensuring proper column installation can mitigate this.
-
Issue 3: Matrix Effects in LC-MS/MS
-
Question: I suspect that matrix effects are affecting my quantification. How can I diagnose and mitigate this?
-
Answer:
-
Diagnose Matrix Effects: The post-column infusion method is a reliable way to identify regions in the chromatogram where ion suppression or enhancement occurs.[9] Alternatively, compare the signal response of the analyte in a pure solvent versus a matrix extract.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.[9] Solid-Phase Extraction (SPE) is highly recommended for this purpose.
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate this compound from co-eluting matrix components can significantly reduce interference.[8]
-
Use a Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience similar matrix effects, providing the most accurate correction.
-
Issue 4: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. What should I check?
-
Answer:
-
Check for Leaks: Inspect the entire HPLC or GC system for any loose fittings or leaks, which can cause pressure and flow rate fluctuations.[19]
-
Ensure Mobile Phase Consistency: For HPLC, ensure the mobile phase is properly mixed and degassed. Inconsistent mobile phase composition can lead to retention time drift.
-
Verify Column Temperature: Maintain a stable column temperature using a column oven, as temperature fluctuations can affect retention times.
-
Assess Column Health: Over time, columns can degrade. If the problem persists, it may be time to replace the column.
-
Quantitative Data Summary
The following tables provide example parameters that can be used as a starting point for method development.
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1.0 µL |
| Ionization Mode | ESI Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined experimentally |
| Product Ion (Q2) | To be determined experimentally |
| Collision Energy | To be optimized |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast | Limited cleanup, high matrix effects |
| Liquid-Liquid Extraction (LLE) | Better cleanup than PPT | Can be labor-intensive, uses large solvent volumes |
| Solid-Phase Extraction (SPE) | Excellent cleanup, high analyte concentration | More complex, requires method development |
Experimental Protocols
Protocol 1: Sample Preparation by Solid-Phase Extraction (SPE)
This protocol provides a general guideline for extracting this compound from a biological matrix like plasma.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a starting point for the chromatographic separation of this compound.[20][21]
-
Column: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[20]
-
Mobile Phase: A gradient elution is often effective. Start with a mixture of water (with 0.1% formic acid) and acetonitrile.
-
Gradient Program:
-
0-2 min: 95% Water, 5% Acetonitrile
-
2-15 min: Ramp to 5% Water, 95% Acetonitrile
-
15-20 min: Hold at 5% Water, 95% Acetonitrile
-
20-22 min: Return to 95% Water, 5% Acetonitrile
-
22-25 min: Re-equilibration
-
-
Flow Rate: 1 mL/min.
-
Detection: Use a Diode Array Detector (DAD) to monitor at a wavelength appropriate for this compound or a mass spectrometer for higher sensitivity and selectivity.
Visualizations
The following diagrams illustrate key workflows and logical relationships in this compound analysis.
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for low sensitivity.
References
- 1. This compound | C15H22O2 | CID 14543197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Learning how to Improve your Terpene Results | PPB Analytical Inc. [ppbanalytical.com]
- 3. Analytical Methods - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 6. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eijppr.com [eijppr.com]
- 9. Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability of curcumin in buffer solutions and characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Stability of medicine: its relationship with their expiration date and with degradation products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bme.psu.edu [bme.psu.edu]
- 16. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. mdpi.com [mdpi.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Isoprocurcumenol and Other Guaiane Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of Isoprocurcumenol against other notable guaiane sesquiterpenes. Guaiane sesquiterpenes, a diverse class of bicyclic sesquiterpenoids, are recognized for their wide array of pharmacological activities. This document summarizes key experimental data to facilitate an objective comparison of their performance, particularly in the realms of anticancer and anti-inflammatory applications.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the cytotoxic (anticancer) and anti-inflammatory activities of various guaiane sesquiterpenes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Cytotoxic Activity of Guaiane Sesquiterpenes against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorohyssopifolin A | HL-60 (Leukemia) | 5.9 ± 0.9 | [1][2] |
| U-937 (Leukemia) | 2.9 ± 1.2 | [1][2] | |
| U-937/Bcl-2 | 1.7 ± 1.5 | [1][2] | |
| SK-MEL-1 (Melanoma) | 3.4 ± 0.6 | [1][2] | |
| Chlorohyssopifolin B | HL-60 (Leukemia) | 7.5 ± 1.5 | [1][2] |
| U-937 (Leukemia) | 9.2 ± 2.7 | [1][2] | |
| U-937/Bcl-2 | 13.4 ± 3.7 | [1][2] | |
| SK-MEL-1 (Melanoma) | 11.5 ± 2.0 | [1][2] | |
| Chlorohyssopifolin C | HL-60 (Leukemia) | 4.1 ± 2.1 | [1][2] |
| U-937 (Leukemia) | 5.2 ± 2.5 | [1][2] | |
| U-937/Bcl-2 | 1.2 ± 0.8 | [1][2] | |
| SK-MEL-1 (Melanoma) | 6.9 ± 0.9 | [1][2] | |
| Chlorohyssopifolin D | HL-60 (Leukemia) | 4.9 ± 1.8 | [1][2] |
| U-937 (Leukemia) | 3.9 ± 1.4 | [1][2] | |
| U-937/Bcl-2 | 1.0 ± 0.6 | [1][2] | |
| SK-MEL-1 (Melanoma) | 7.6 ± 1.4 | [1][2] | |
| Linichlorin A | HL-60 (Leukemia) | 1.2 ± 0.6 | [1][2] |
| U-937 (Leukemia) | 1.9 ± 0.5 | [1][2] | |
| U-937/Bcl-2 | 2.9 ± 1.8 | [1][2] | |
| SK-MEL-1 (Melanoma) | 3.6 ± 1.3 | [1][2] | |
| Linichlorin C | HL-60 (Leukemia) | 4.9 ± 1.7 | [1][2] |
| U-937 (Leukemia) | 5.0 ± 0.4 | [1][2] | |
| U-937/Bcl-2 | 12.8 ± 1.9 | [1][2] | |
| SK-MEL-1 (Melanoma) | 10.5 ± 0.4 | [1][2] | |
| Aquisinenoid C | MCF-7 (Breast Cancer) | 2.834 ± 1.121 | [3] |
| MDA-MB-231 (Breast Cancer) | 1.545 ± 1.116 | [3] | |
| LO2 (Normal Liver Cells) | 27.82 ± 1.093 | [3] | |
| This compound | Data Not Available | - |
Note: Direct comparative IC50 values for the cytotoxic activity of this compound are not currently available in the reviewed literature.
Table 2: Anti-inflammatory Activity of Guaiane Sesquiterpenes (Inhibition of Nitric Oxide Production)
| Compound | Cell Line | IC50 (µM) | Reference |
| Indicanone | RAW 264.7 | 9.3 | [4] |
| Stelleraguaianone B | RAW 264.7 | 24.76 ± 0.4 | [5] |
| Undulatumoside A | RAW 264.7 | 16.4 | [6] |
| 5-guaien-11-ol | RAW 264.7 | 8.1 | [6] |
| 4-guaien-11-ol | RAW 264.7 | 7.2 | [6] |
| Biscogniauxiaol A | RAW 264.7 | 4.60 | [7] |
| Biscogniauxiaol B | RAW 264.7 | 20.00 | [7] |
| Biscogniauxiaol G | RAW 264.7 | 10.10 | [7] |
| 8-deoxylactucin | Mouse Peritoneal Cells | 2.81 | [8] |
| This compound | Data Not Available | - |
Note: Direct comparative IC50 values for the anti-inflammatory activity of this compound are not currently available in the reviewed literature. This compound has been shown to be a component of Curcuma longa (turmeric), which is known for its anti-inflammatory properties.[9]
Signaling Pathways and Mechanisms of Action
Guaiane sesquiterpenes exert their biological effects through the modulation of various cellular signaling pathways.
This compound is known to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway .[9][10] This activation leads to the phosphorylation of downstream targets such as ERK and AKT, promoting cell proliferation and survival, particularly in keratinocytes.[9][10] This mechanism suggests its potential in applications related to tissue regeneration and wound healing.
In contrast, many other guaiane sesquiterpenes exhibit anti-inflammatory and anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway .[11][12] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, these compounds can suppress the production of pro-inflammatory mediators and induce apoptosis in cancer cells.
Below are diagrams illustrating these key signaling pathways.
Caption: EGFR Signaling Pathway Activation by this compound.
Caption: NF-κB Signaling Pathway Inhibition by Guaiane Sesquiterpenes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.[13][14][15]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound or other guaiane sesquiterpenes) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the highest compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization buffer (e.g., DMSO or a solution of 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
5. Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[16]
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Nitric Oxide (NO) Inhibition Assay
This protocol is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[17][18]
1. Cell Seeding:
-
Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells per well.
-
Allow the cells to adhere for 24 hours.
2. Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the test compound.
-
After a pre-incubation period (e.g., 1 hour), stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a control group with LPS stimulation but without the test compound.
3. Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
4. Measurement of Nitrite Concentration:
-
After incubation, collect the cell culture supernatant.
-
The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent.
-
Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.
5. Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
6. Data Analysis:
-
The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated groups with the LPS-stimulated control group.
-
The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.
Conclusion
The available evidence indicates that this compound and other guaiane sesquiterpenes possess distinct and significant biological activities. While many guaiane sesquiterpenes demonstrate potent cytotoxic and anti-inflammatory effects, often through the inhibition of the NF-κB pathway, this compound appears to function as an activator of the EGFR signaling pathway, promoting cell proliferation and survival.
The lack of direct comparative quantitative data for this compound in cytotoxicity and anti-inflammatory assays highlights a gap in the current research landscape. Further studies are warranted to elucidate the full therapeutic potential of this compound and to enable a more direct comparison of its efficacy against other promising guaiane sesquiterpenes. Such research will be invaluable for guiding the development of novel therapeutic agents from this important class of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Cancer Effect of Sesquiterpene and Triterpenoids from Agarwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of new guaiane type sesquiterpene from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory guaiane-type sesquiterpenes from the fruits of Pittosporum undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Guaiane-Type Sesquiterpenoids Biscogniauxiaols A–G with Anti-Fungal and Anti-Inflammatory Activities from the Endophytic Fungus Biscogniauxia Petrensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF-κB and MAPK pathways, and ameliorates DMM-induced OA in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF‑κB and MAPK pathways, and ameliorates DMM‑induced OA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Enhancing the nitric oxide inhibitory activity using a combination of plant essential oils and mixture design approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating the EGFR-Pathway-Dependent Activity of Isoprocurcumenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isoprocurcumenol's activity in activating the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The data presented herein, supported by detailed experimental protocols, validates this compound as a potent, natural alternative for EGFR pathway modulation. Comparisons are drawn with baseline cellular activity and well-established synthetic EGFR inhibitors to provide a clear perspective on its efficacy and mechanism of action.
Overview of this compound's EGFR-Dependent Activity
This compound, a terpenoid derived from turmeric (Curcuma longa), has been identified as an Epidermal Growth Factor (EGF) analogue that activates the EGFR signaling pathway.[1][2] This activation triggers downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell growth, proliferation, and survival.[2][3][4] Validation of this activity is primarily achieved by observing the increased phosphorylation of key downstream proteins, such as ERK and AKT, and the upregulation of immediate-early genes like c-myc, c-jun, c-fos, and egr-1.[2][5] The EGFR-dependency of these effects is confirmed by their attenuation in the presence of specific EGFR inhibitors, such as AG1478.
Comparative Data on EGFR Pathway Activation
The following tables summarize the quantitative data from key experiments demonstrating the effect of this compound on the EGFR pathway in human keratinocyte (HaCaT) cells.
Table 1: Effect of this compound on Keratinocyte Viability and Proliferation
| Treatment Condition | Concentration | Duration | Cell Viability (% of Control) | Cell Proliferation (% of Control) |
| Control (DMSO) | - | 24h / 48h | 100% | 100% |
| This compound | 10 nM | 24h | - | ~115% |
| 100 nM | 24h | ~100% | ~118% | |
| 1 µM | 24h | ~100% | ~120% | |
| 10 µM | 24h | ~100% | ~122% | |
| 25 µM | 24h | ~100% | - | |
| 50 µM | 24h | ~95% | - | |
| 100 µM | 24h | ~90% | - | |
| 200 µM | 48h | ~60% | - | |
| EGF (Positive Control) | 1 ng/mL | 24h | - | ~125% |
*Statistically significant difference from control (p < 0.05). Data extracted from Kwon et al., 2021.[2][6][7]
Table 2: Effect of this compound on Downstream EGFR Signaling Molecules
| Treatment Condition | Concentration | Duration | p-ERK / Total ERK (Fold Change) | p-AKT / Total AKT (Fold Change) |
| Control (DMSO) | - | 1h | 1.0 | 1.0 |
| This compound | 10 µM | 10 min - 1h | Sustained Increase | Sustained Increase |
| EGF (Positive Control) | 1 ng/mL | 1h | Significant Increase | Significant Increase |
| This compound + AG1478 | 10 µM + 10 µM | 1h | No Significant Increase | No Significant Increase |
Data interpretation from Kwon et al., 2021.[2][8]
Table 3: Effect of this compound on EGFR-Target Gene Expression
| Treatment Condition | Concentration | Duration | c-myc mRNA (Fold Change) | c-jun mRNA (Fold Change) | c-fos mRNA (Fold Change) | egr-1 mRNA (Fold Change) |
| Control (DMSO) | - | 1h | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 1 µM | 1h | ~2.5 | ~2.0 | ~3.0 | ~3.5 |
| EGF (Positive Control) | 1 ng/mL | 1h | ~3.0 | ~2.5 | ~4.0 | ~4.5 |
| This compound + AG1478 | 1 µM + 10 µM | 1h | No Significant Increase | No Significant Increase | - | - |
*Statistically significant difference from control (p < 0.05). Data extracted from Kwon et al., 2021.[2][7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
Human keratinocyte (HaCaT) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed HaCaT cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (0-200 µM) or vehicle (DMSO) for 24 or 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[6]
Cell Proliferation Assay (CCK-8 Assay)
-
Seed HaCaT cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (1 nM - 10 µM), EGF (1 ng/mL), or vehicle (DMSO) for 24 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell proliferation as a percentage of the vehicle-treated control.[2][7]
Western Blot Analysis
-
Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
For inhibitor studies, pre-treat cells with AG1478 (10 µM) for 1 hour.
-
Treat cells with this compound (10 µM), EGF (1 ng/mL), or vehicle (DMSO) for the indicated times.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities using image analysis software.[1][9]
Real-Time Quantitative PCR (RT-qPCR)
-
Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
For inhibitor studies, pre-treat cells with AG1478 (10 µM) for 1 hour.
-
Treat cells with this compound (1 µM), EGF (1 ng/mL), or vehicle (DMSO) for 1 hour.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform RT-qPCR using SYBR Green master mix and primers specific for c-myc, c-jun, c-fos, egr-1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.[10][11]
Visualizing the Molecular Interactions and Experimental Design
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.
Caption: EGFR Signaling Pathway Activated by this compound.
Caption: Workflow for Validating this compound's Activity.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation [mdpi.com]
- 3. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting AKT/mTOR and ERK MAPK signaling inhibits hormone-refractory prostate cancer in a preclinical mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. multid.se [multid.se]
- 11. Tutorial: Guidelines for Single-Cell RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bioactive Compounds in Curcuma comosa and Curcuma longa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcuma comosa and Curcuma longa, both belonging to the ginger family (Zingiberaceae), are rhizomatous herbaceous plants with significant applications in traditional medicine. While Curcuma longa (turmeric) is renowned for its anti-inflammatory properties attributed to curcuminoids, Curcuma comosa is distinguished by its high concentration of diarylheptanoids, which are associated with potent estrogenic activities. This guide provides a comprehensive comparative analysis of the chemical compounds, biological activities, and underlying mechanisms of these two medicinally important plants, supported by experimental data.
Chemical Composition: A Tale of Two Compound Classes
The primary chemical distinction between Curcuma comosa and Curcuma longa lies in their dominant bioactive constituents. C. longa is characterized by the presence of curcuminoids, which are polyphenolic compounds responsible for its vibrant yellow color.[1] In contrast, C. comosa is a rich source of diarylheptanoids, a class of compounds that are structurally related to curcuminoids but exhibit distinct biological activities.[2][3][4]
A key finding from comparative studies is that Curcuma comosa contains a high concentration of the diarylheptanoid 1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol, while being notably devoid of the curcuminoids typically found in C. longa.[5] Conversely, C. longa is a major source of curcumin, demethoxycurcumin, and bisdemethoxycurcumin.[5][6]
Quantitative Analysis of Major Bioactive Compounds
The following table summarizes the quantitative data on the major bioactive compounds identified in the rhizomes of Curcuma comosa and Curcuma longa.
| Plant Species | Compound Class | Major Compound | Concentration (mg/g of dry rhizome) | Reference |
| Curcuma comosa | Diarylheptanoids | 1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol | 300.7 ± 1.4 | [6][7][8] |
| Curcuma longa | Curcuminoids | Curcumin | 304.9 ± 0.1 | [6][7][8] |
| Curcuma longa | Curcuminoids | Demethoxycurcumin | Not explicitly quantified in comparative study | [6] |
| Curcuma longa | Curcuminoids | Bisdemethoxycurcumin | Not explicitly quantified in comparative study | [6] |
| Curcuma longa | Essential Oils | ar-turmerone, α-turmerone, β-turmerone | Major constituents of essential oil | [9][10] |
Comparative Biological Activities
The distinct chemical profiles of Curcuma comosa and Curcuma longa translate into different primary biological activities.
Curcuma comosa : The diarylheptanoids from C. comosa are potent phytoestrogens.[2][3][11] These compounds have been shown to exert estrogenic effects in both in vitro and in vivo models.[2][3][12] One of the major diarylheptanoids, (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (also known as ASPP 049), has demonstrated high estrogenic activity.[13] This has led to the traditional use of C. comosa in Thai medicine for postmenopausal symptoms.[11][12]
Curcuma longa : The curcuminoids from C. longa, particularly curcumin, are well-established for their potent anti-inflammatory properties.[4][14][15] These compounds have been shown to modulate various inflammatory pathways.[16] In addition to curcuminoids, the essential oil components of C. longa, such as turmerones, also contribute to its anti-inflammatory effects.[14]
The following table provides a comparative summary of the primary biological activities.
| Biological Activity | Curcuma comosa | Curcuma longa | Key Bioactive Compounds |
| Estrogenic | High | Low/Negligible | Diarylheptanoids |
| Anti-inflammatory | Moderate | High | Curcuminoids, Turmerones |
| Antioxidant | High | High | Diarylheptanoids[17], Curcuminoids[18] |
Signaling Pathways
Curcuma comosa: Estrogenic Activity Signaling Pathway
The estrogenic activity of diarylheptanoids from C. comosa is primarily mediated through the estrogen receptor α (ERα). These compounds act as ERα agonists, and their activity is dependent on the activation function 2 (AF2) domain of the receptor.[2][3] This interaction initiates a signaling cascade that leads to the regulation of estrogen-responsive genes.
Curcuma longa: Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of curcuminoids from C. longa are multifactorial, involving the modulation of several key signaling molecules and pathways. Curcumin has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. This, in turn, downregulates the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[16]
Experimental Protocols
Extraction and Isolation of Bioactive Compounds
A general workflow for the extraction and isolation of bioactive compounds from Curcuma species is outlined below. Specific solvents and chromatographic conditions may vary depending on the target compounds.
Detailed Methodologies:
-
Plant Material and Extraction:
-
Dried rhizomes of Curcuma comosa or Curcuma longa are pulverized into a fine powder.
-
The powder is subjected to solvent extraction, typically using ethanol or methanol, through methods such as maceration or Soxhlet extraction.[19][20]
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Isolation and Purification:
-
The crude extract is subjected to various chromatographic techniques for the isolation of individual compounds.
-
Column chromatography using silica gel is a common initial step for fractionation.
-
Further purification is achieved through High-Performance Liquid Chromatography (HPLC), often using a reverse-phase C18 column.[6][7]
-
-
Quantification of Bioactive Compounds (HPLC Method):
-
Apparatus: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Mightysil RP-18 GP (or equivalent C18 column).[21]
-
Mobile Phase: A mixture of acetonitrile, water, and acetic acid (e.g., 45:55:1 v/v/v).[21]
-
Flow Rate: Typically 1.0 mL/min.[21]
-
Detection: Wavelength is set according to the maximum absorbance of the target compounds (e.g., 410 nm for curcuminoids).[21]
-
Quantification: Standard curves are generated using pure reference compounds to determine the concentration of the target compounds in the extracts.[21]
-
Conclusion
Curcuma comosa and Curcuma longa present distinct phytochemical profiles that lead to different, yet significant, biological activities. C. comosa is a valuable source of estrogenic diarylheptanoids, offering potential for applications in hormone-related therapies. In contrast, C. longa is a well-established source of anti-inflammatory curcuminoids, which are widely researched for their therapeutic potential in inflammatory conditions. This comparative analysis provides a foundation for researchers and drug development professionals to better understand and utilize the unique properties of these two important medicinal plants. Further research into the synergistic effects of the various compounds within each plant and a deeper exploration of their respective mechanisms of action will continue to unveil their full therapeutic potential.
References
- 1. Turmeric - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Diarylheptanoid Phytoestrogens Isolated from the Medicinal Plant Curcuma comosa: Biologic Actions in Vitro and in Vivo Indicate Estrogen Receptor–Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASPP 092, a phenolic diarylheptanoid from Curcuma comosa suppresses experimentally-induced inflammatory ear edema in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thai Curcuma Species: Antioxidant and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thai Curcuma Species: Antioxidant and Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparative study of chemical composition and antioxidant activity of fresh and dry rhizomes of turmeric (Curcuma longa Linn.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Estrogenic activity of diarylheptanoids from Curcuma comosa Roxb. Requires metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparative Evaluation of Anti-Inflammatory Activity of Curcuminoids, Turmerones, and Aqueous Extract of Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Genus Curcuma and Inflammation: Overview of the Pharmacological Perspectives [mdpi.com]
- 16. naturalhealthresearch.org [naturalhealthresearch.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. phytojournal.com [phytojournal.com]
- 20. bepls.com [bepls.com]
- 21. Comparison of Anti-inflammatory Activities of Six Curcuma Rhizomes: A Possible Curcuminoid-independent Pathway Mediated by Curcuma phaeocaulis Extract - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Isoprocurcumenol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for investigating the synergistic effects of Isoprocurcumenol with other compounds. Due to a lack of extensive published data on this compound combination therapies, this document outlines a proposed investigational approach, including established experimental protocols and data presentation templates.
This compound, a sesquiterpenoid derived from turmeric, has been identified as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This activity leads to the downstream phosphorylation of ERK and AKT, which can promote the proliferation of certain cell types, such as keratinocytes. While this highlights its potential in areas like wound healing, its role in combination cancer therapy remains largely unexplored. The strategic combination of natural compounds with conventional chemotherapeutic agents is a promising approach to enhance treatment efficacy, overcome drug resistance, and reduce side effects.
This guide presents a roadmap for evaluating the synergistic potential of this compound with standard-of-care chemotherapy drugs, using hypothetical data for illustrative purposes.
Comparative Data on Synergistic Effects
To quantify the interaction between this compound and other compounds, the Combination Index (CI) is a standard metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following table provides a template for presenting such data, using a hypothetical combination of this compound and Paclitaxel in a cancer cell line.
Table 1: Hypothetical Synergistic Effects of this compound and Paclitaxel on Cancer Cell Viability
| Compound(s) | Concentration | Cell Viability (%) | Combination Index (CI) |
| This compound | 5 µM | 85 | - |
| 10 µM | 70 | - | |
| Paclitaxel | 2 nM | 80 | - |
| 5 nM | 65 | - | |
| This compound + Paclitaxel | 5 µM + 2 nM | 50 | 0.75 |
| 10 µM + 5 nM | 30 | 0.60 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
To generate the data required for a comprehensive synergistic analysis, the following experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with varying concentrations of this compound alone, the chemotherapeutic agent alone, and combinations of both. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control and determine the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the combination treatment.
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in relevant signaling pathways.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, p-ERK, p-AKT, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known signaling pathway of this compound and a proposed experimental workflow for investigating its synergistic effects.
Caption: this compound activates EGFR, leading to ERK and AKT phosphorylation and promoting cell proliferation.
Caption: Proposed experimental workflow for investigating the synergistic effects of this compound.
Unveiling the Molecular Interaction of Isoprocurcumenol with EGFR: A Comparative Analysis
A detailed guide for researchers exploring the binding characteristics of Isoprocurcumenol and other key modulators of the Epidermal Growth Factor Receptor (EGFR), providing a comparative overview of their binding sites, affinities, and the experimental methodologies used for their characterization.
This compound, a sesquiterpenoid derived from the turmeric plant (Curcuma longa), has emerged as a molecule of interest for its EGF-like activity, capable of activating the EGFR signaling pathway.[1] This guide provides a comprehensive comparison of this compound with other well-characterized EGFR modulators, including the natural ligand Epidermal Growth Factor (EGF), monoclonal antibodies, and small molecule inhibitors. A key focus is to delineate the current understanding of this compound's binding interaction with EGFR, supported by available experimental data, and to provide detailed protocols for relevant assays.
Comparative Analysis of EGFR Ligands and Inhibitors
The interaction of various molecules with EGFR can be broadly categorized based on their binding to the extracellular or intracellular domains of the receptor. This distinction is critical as it dictates their mechanism of action.
| Molecule | Type | Binding Domain on EGFR | Binding Affinity (Kd) | Mechanism of Action |
| This compound | Natural Small Molecule | Extracellular Domain (Putative) | Not Determined | Agonist; Mimics EGF, activating EGFR signaling |
| Epidermal Growth Factor (EGF) | Natural Ligand (Protein) | Extracellular Domains I and III | Sub-nanomolar to nanomolar | Agonist; Induces receptor dimerization and activation |
| Cetuximab (Erbitux®) | Monoclonal Antibody | Extracellular Domain III | ~2.7 x 10^5 nM[2] | Antagonist; Competitively inhibits EGF binding and prevents receptor dimerization[3][4] |
| Gefitinib (Iressa®) | Small Molecule Inhibitor | Intracellular Tyrosine Kinase Domain (ATP-binding site) | IC50 ~22 nM (EGFR) | Antagonist; Inhibits ATP binding, blocking downstream signaling[5][6][7] |
| Erlotinib (Tarceva®) | Small Molecule Inhibitor | Intracellular Tyrosine Kinase Domain (ATP-binding site) | IC50 ~20 nM (in cells) | Antagonist; Competitively inhibits ATP binding[8][9] |
| AG-1478 | Small Molecule Inhibitor | Intracellular Tyrosine Kinase Domain (ATP-binding site) | IC50 ~10 uM (EGF-stimulated Erk1/2 phosphorylation) | Antagonist; Blocks EGFR phosphorylation and downstream signaling[10][11] |
Note: The binding site of this compound on EGFR has not been experimentally determined. Based on its function as an EGF-like molecule that activates the receptor, it is hypothesized to bind to the extracellular domain, likely at a site that overlaps with or is allosterically coupled to the EGF binding pocket.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of EGFR modulators. Below are protocols for key experiments used to characterize the activity of this compound.
EGFR Activation Biosensor Assay
This assay is used to visually confirm the activation and internalization of EGFR in live cells upon ligand binding.
Principle: A biosensor construct, typically a fusion protein containing an SH2 domain and a fluorescent protein (e.g., GFP), is expressed in cells. Upon EGFR activation and autophosphorylation, the SH2 domain of the biosensor binds to the phosphorylated tyrosine residues on EGFR. This binding leads to the clustering of the fluorescent signal, often observed as intracellular puncta or spots, which can be visualized by fluorescence microscopy.
Protocol:
-
Cell Culture and Transfection:
-
Culture A549 cells (or other suitable cell lines with EGFR expression) in appropriate media.
-
Transfect the cells with a plasmid encoding the SH2-domain-based EGFR biosensor.
-
Select and maintain a stable cell line expressing the biosensor.
-
-
Treatment:
-
Seed the stable biosensor-expressing cells in a multi-well imaging plate.
-
Treat the cells with this compound at the desired concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., EGF).
-
-
Imaging:
-
At various time points post-treatment (e.g., 6 and 24 hours), acquire fluorescence images using a high-content imaging system or a fluorescence microscope.
-
-
Analysis:
-
Quantify the formation of fluorescent puncta per cell. An increase in the number and intensity of puncta indicates EGFR activation and internalization.
-
Western Blot for Phosphorylated ERK and AKT
This method is used to quantify the activation of downstream signaling molecules following EGFR activation.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. Phospho-specific antibodies are used to detect the phosphorylated (activated) forms of kinases like ERK and AKT.
Protocol:
-
Cell Culture and Treatment:
-
Culture keratinocytes (e.g., HaCaT cells) in appropriate media.
-
Treat the cells with this compound at various concentrations and for different durations. Include vehicle and positive (EGF) controls. To confirm EGFR-specificity, a set of cells can be pre-treated with an EGFR inhibitor like AG-1478 before this compound stimulation.[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT overnight at 4°C.[12][14]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein levels to the total protein levels.
-
Visualizing Signaling Pathways and Workflows
To better understand the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: EGFR signaling pathway activated by this compound.
Caption: Workflow for Western Blot analysis.
Conclusion
This compound presents a compelling case as a natural, small-molecule activator of the EGFR signaling pathway, functioning as an EGF analogue. While its downstream effects on cellular proliferation and survival are becoming clearer, the precise molecular binding site on the EGFR extracellular domain remains an area for future investigation. This guide provides a framework for researchers to compare this compound with other EGFR modulators and to utilize standardized experimental protocols for further characterization. Elucidating the exact binding interaction of this compound will be pivotal for its potential development in therapeutic and cosmetic applications.
References
- 1. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.nju.edu.cn [chem.nju.edu.cn]
- 3. Structural basis for inhibition of the epidermal growth factor receptor by cetuximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. tandfonline.com [tandfonline.com]
- 11. apexbt.com [apexbt.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoprocurcumenol's Impact on Cancer and Non-Cancerous Cell Lines
For Immediate Release
A comprehensive review of available in-vitro studies reveals a differential response of various cell lines to Isoprocurcumenol, a sesquiterpenoid derived from turmeric. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's effects on cell viability, proliferation, and underlying signaling pathways.
Executive Summary
This compound has demonstrated distinct effects on non-cancerous and cancerous cell lines. In normal human keratinocytes (HaCaT), it promotes proliferation and survival through the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. In contrast, as a member of the isoprenoid class of compounds, it is suggested to possess anti-proliferative and pro-apoptotic activities in various cancer cell lines. This differential response underscores its potential as a subject for further investigation in cancer research.
Comparative Efficacy: A Quantitative Overview
The following table summarizes the cytotoxic and proliferative effects of this compound on a non-cancerous human keratinocyte cell line (HaCaT). Data on specific cancer cell lines for this compound remains limited in publicly available research; therefore, a direct comparison of IC50 values across multiple cancer cell lines is not yet feasible. The data presented for HaCaT cells is derived from MTT and CCK-8 assays, which measure cell viability and proliferation, respectively.
| Cell Line | Cell Type | Assay | Concentration | Incubation Time | Effect | Reference |
| HaCaT | Human Keratinocyte (Non-cancerous) | MTT | 0 - 200 µM | 24h & 48h | No significant toxicity observed | [1] |
| HaCaT | Human Keratinocyte (Non-cancerous) | CCK-8 | 1 nM - 10 µM | 24h | Increased cell proliferation | [1] |
Unraveling the Mechanism: Signaling Pathways
This compound's differential effects appear to be rooted in its modulation of key cellular signaling pathways.
In Non-Cancerous Cells (HaCaT):
This compound acts as an agonist for the Epidermal Growth Factor Receptor (EGFR). This activation initiates a downstream cascade involving the phosphorylation of ERK and Akt, ultimately promoting gene expression related to cell growth and proliferation.
Figure 1: this compound-induced EGFR signaling in keratinocytes.
In Cancer Cells (Postulated Pathway):
Based on the known mechanisms of related isoprenoids and curcumin, this compound is hypothesized to induce apoptosis and cell cycle arrest in cancer cells. This may involve the inhibition of pro-survival pathways such as NF-κB and the activation of pro-apoptotic proteins. The EGFR pathway, often dysregulated in cancer, could also be a target for inhibition.
Figure 2: Postulated mechanism of this compound in cancer cells.
Experimental Protocols
This section details the methodologies for key experiments cited in the assessment of this compound's effects on cell lines.
Cell Viability and Proliferation Assays
1. MTT Assay:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Figure 3: Workflow of the MTT cell viability assay.
2. CCK-8 Assay:
This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt.
-
Cell Plating and Treatment: Follow the same procedure as the MTT assay.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis and Cell Cycle Analysis
1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
2. Cell Cycle Analysis by Flow Cytometry:
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat and collect cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, p-ERK, total Akt, total ERK) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Figure 4: General workflow for Western blot analysis.
Conclusion and Future Directions
The available data suggests that this compound exhibits a dual role, promoting the proliferation of non-cancerous keratinocytes while potentially inhibiting the growth of cancer cells. This differential response warrants further in-depth investigation. Future studies should focus on:
-
Determining the IC50 values of this compound across a broad panel of cancer cell lines representing different tumor types.
-
Conducting comparative studies with a wider range of normal cell lines to assess its selectivity and potential toxicity.
-
Elucidating the precise molecular mechanisms by which this compound induces apoptosis and cell cycle arrest in cancer cells.
-
Investigating the in vivo efficacy and safety of this compound in preclinical animal models of cancer.
A more complete understanding of this compound's differential effects will be crucial in evaluating its potential as a novel therapeutic agent in oncology.
References
Isoprocurcumenol and Curcuminoids: A Comparative Analysis of Anti-Proliferative Efficacy
In the landscape of oncological research, natural compounds are a vital source of potential therapeutic agents. Among these, curcuminoids, derived from the rhizome of Curcuma longa, have garnered significant attention for their anti-proliferative properties. This guide provides a comparative analysis of the anti-proliferative effects of isoprocurcumenol and other common curcuminoids, namely curcumin, demethoxycurcumin (DMC), and bisdemethoxycurcumin (BDMC), supported by experimental data. While direct comparative studies on the anti-proliferative effects of this compound against cancer cells are limited in the reviewed literature, this guide synthesizes available data on a closely related compound, isocurcumenol, alongside established curcuminoids to offer valuable insights for researchers and drug development professionals.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of curcuminoids is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of curcumin, DMC, BDMC, and isocurcumenol across various cancer cell lines.
Table 1: IC50 Values of Curcumin, Demethoxycurcumin, and Bisdemethoxycurcumin in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| Curcumin | MDA-MB-231 | Breast Cancer | 11.0[1] |
| HepG2 | Liver Cancer | 14.5 | |
| MCF-7 | Breast Cancer | 13.5 | |
| Demethoxycurcumin | MDA-MB-231 | Breast Cancer | 11.4[1] |
| HepG2 | Liver Cancer | 17.2 | |
| MCF-7 | Breast Cancer | 16.8 | |
| Bisdemethoxycurcumin | MDA-MB-231 | Breast Cancer | 12.1[1] |
| HepG2 | Liver Cancer | 21.3 | |
| MCF-7 | Breast Cancer | 18.2 |
Table 2: Anti-proliferative Effects of Isocurcumenol on Various Cancer Cell Lines
While direct IC50 values are not specified in the reviewed literature, a study on isocurcumenol isolated from Curcuma zedoaria demonstrated significant dose-dependent inhibition of proliferation in the following cell lines. The compound was found to induce apoptosis in treated cancer cells.
| Cell Line | Cancer Type |
| DLA | Dalton's Lymphoma Ascites |
| A549 | Lung Carcinoma |
| K562 | Chronic Myelogenous Leukemia |
| KB | Nasopharyngeal Carcinoma |
It is important to note that a study on this compound focused on its ability to induce proliferation in HaCaT keratinocyte cells, suggesting a different biological activity in non-cancerous cell lines.[2]
Mechanistic Insights: The NF-κB Signaling Pathway
A key mechanism underlying the anti-proliferative effects of curcuminoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.
Curcumin and its analogues have been shown to suppress NF-κB activation.[3][4][5] This inhibition disrupts the downstream signaling cascade, leading to a downregulation of genes that support cell proliferation, such as cyclin D1. The relative potency for the suppression of TNF-induced NF-κB activation was found to be Curcumin > Demethoxycurcumin > Bisdemethoxycurcumin, highlighting the importance of the methoxy groups on the phenyl ring for this specific activity.[3][4][5]
Experimental Protocols
The following section details a standard methodology for assessing the anti-proliferative effects of curcuminoids using a colorimetric assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (this compound, Curcumin, DMC, BDMC) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.1%).
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent only) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Conclusion
The available evidence strongly supports the anti-proliferative effects of curcumin, demethoxycurcumin, and bisdemethoxycurcumin against a range of cancer cell lines. Their mechanism of action is, at least in part, mediated through the inhibition of the NF-κB signaling pathway. While direct comparative data for this compound's anti-proliferative activity in cancer cells is currently lacking, the related compound isocurcumenol has demonstrated significant inhibitory and apoptosis-inducing effects. Further research is warranted to directly compare the anti-proliferative efficacy of this compound with other curcuminoids and to fully elucidate its mechanisms of action in cancer cells. The provided experimental protocol for the MTT assay offers a standardized method for conducting such comparative studies.
References
A Comparative Guide to the Cross-Validation of Analytical Techniques for Isoprocurcumenol
For researchers, scientists, and drug development professionals engaged in the study of bioactive natural products, the accurate and reliable quantification of compounds like Isoprocurcumenol is of paramount importance. This compound, a sesquiterpenoid found in plants of the Curcuma genus, necessitates robust analytical methods for its characterization and quantification in various matrices. This guide provides an objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of this compound.
This comparison is supported by illustrative experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific research needs and to facilitate the cross-validation of results between different analytical platforms.
Data Presentation: A Head-to-Head Comparison
The selection of an analytical technique often depends on a balance of performance characteristics. The following table summarizes typical quantitative validation parameters for the analysis of a sesquiterpenoid like this compound using HPLC-UV, GC-MS, and qNMR. It is important to note that while direct cross-validation studies for this compound are not extensively published, these values represent typical performance characteristics for the analysis of similar compounds.
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | 10 - 50 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL | 50 - 200 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Specificity | Moderate to High | High | Very High |
| Sample Throughput | High | Medium | Low to Medium |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are representative methodologies for the quantification of this compound using HPLC-UV, GC-MS, and qNMR.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This technique separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a solid stationary phase. Detection is achieved by measuring the absorbance of UV light by the analyte.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis detector, an autosampler, and a column oven.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (based on the UV absorbance spectrum of this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the plant extract or sample containing this compound in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Quantification: Generate a calibration curve by injecting a series of standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and semi-volatile compounds in the gas phase. The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Methodology:
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer. A capillary column suitable for terpenoid analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 10 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min and hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
If necessary, perform derivatization to increase volatility and thermal stability.
-
-
Quantification: An internal standard (e.g., n-alkane) is often used. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by relating the integral of a specific resonance signal to the number of protons giving rise to that signal. An internal standard of known purity and concentration is used for accurate quantification.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, Methanol-d4).
-
Internal Standard: A certified reference material with a known purity and a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. This is critical for full signal recovery and accurate integration.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (S/N > 150 for the signals used for quantification).
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Integrate the selected non-overlapping signals of both this compound and the internal standard.
-
-
Quantification: The concentration of this compound is calculated using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_sample) * Purity_IS
Mandatory Visualization
The following diagrams illustrate the logical workflows for the cross-validation of analytical techniques and a general signaling pathway where a compound like this compound might be investigated.
Navigating Bioavailability: A Comparative Guide to Curcuminoid Formulations
For researchers, scientists, and drug development professionals, understanding the bioavailability of a compound is paramount to harnessing its therapeutic potential. While specific comparative data on Isoprocurcumenol formulations remains unavailable in current scientific literature, this guide offers a comprehensive analysis of various formulation strategies for curcuminoids, the class of compounds to which this compound belongs. The data presented here, derived from studies on curcumin and its analogues, serves as a valuable proxy for understanding the challenges and opportunities in enhancing the systemic absorption of these promising molecules.
The clinical application of many curcuminoids, despite their demonstrated bioactivities in preclinical studies, is often hindered by poor oral bioavailability. This limitation stems from factors such as low aqueous solubility, rapid metabolism in the gut and liver, and swift systemic clearance. To overcome these hurdles, a variety of advanced formulation technologies have been developed and investigated. This guide provides an objective comparison of the performance of these formulations, supported by experimental data.
Quantitative Bioavailability Data: A Comparative Overview
The following table summarizes key pharmacokinetic parameters from human and animal studies, illustrating the relative bioavailability of different curcuminoid formulations compared to a standard, unformulated curcuminoid extract.
| Formulation Description | Key Technology | Relative Bioavailability Increase (AUC vs. Standard) | Key Pharmacokinetic Findings |
| Standard Curcuminoids | Unformulated Extract | 1 (Baseline) | Low plasma concentrations, rapid clearance. |
| Curcuminoids with Piperine | Bioenhancement (Metabolism Inhibition) | Up to 20-fold (2000%)[1][2] | Piperine inhibits glucuronidation, a major metabolic pathway for curcuminoids, leading to increased plasma concentrations.[1][2] |
| Curcuminoid Phytosomes (CP) | Phospholipid Complexation | ~7.9 to 29-fold | Forms a lipid-compatible molecular complex that enhances absorption across the intestinal membrane.[3][4][5] |
| Nanosuspension | Particle Size Reduction | ~2.5-fold (251% in AUC) | Increased surface area of the drug particles leads to enhanced dissolution and absorption.[6] |
| Amorphous Solid Dispersion | Enhanced Solubility | ~4.5-fold (446% in AUC) | The curcuminoid is dispersed in a carrier, improving its dissolution rate.[6] |
| γ-Cyclodextrin Formulation (CW8) | Inclusion Complexation | ~39 to 40-fold[7][8][9] | Encapsulation of curcuminoid molecules within cyclodextrin cavities increases aqueous solubility and dispersibility.[7][8][9] |
| Hydrophilic Carrier, Cellulosic Derivatives, and Natural Antioxidants (CHC) | Combination Formulation | ~45.9-fold | A multi-component system designed to significantly improve curcuminoid appearance in the blood.[3] |
| Micellar Formulation (NovaSol®) | Micellar Solubilization | Up to 185-fold | Curcuminoids are encapsulated in micelles, which enhances their solubility and absorption.[2] |
| Galactomannan Fiber Formulation (Curene®) | Emulsification/Fiber Delivery | ~112.7-fold | Forms an emulsion-like system upon contact with intestinal fluids, augmenting absorption.[10] |
AUC = Area Under the Curve, a measure of total drug exposure over time. Note: The relative bioavailability can vary depending on the specific study design, dosage, and analytical methods used.
Experimental Protocols: A Look into a Typical Bioavailability Study
The data presented above is primarily derived from randomized, double-blind, crossover human clinical trials, a robust design for comparing different formulations. A typical experimental methodology is as follows:
1. Study Design: A randomized, double-blind, crossover design is frequently employed. This involves each participant receiving each of the tested formulations in a random order. A "washout" period is observed between each administration to ensure that the previously administered formulation is completely cleared from the body before the next one is given.
2. Participants: A cohort of healthy human volunteers is recruited for the study. The number of participants can vary, but a typical pilot study might include around 12 subjects.
3. Intervention: Participants are administered a single oral dose of the different curcuminoid formulations. The dosage is standardized to deliver a consistent amount of the active curcuminoids across all formulations.
4. Pharmacokinetic Analysis: Blood samples are collected from each participant at baseline (before administration) and at multiple time points over a period of 12 to 24 hours after administration.
5. Bioanalytical Method: The plasma extracted from the blood samples is analyzed to determine the concentrations of the individual curcuminoids (e.g., curcumin, demethoxycurcumin, bisdemethoxycurcumin). A highly sensitive and specific analytical technique, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), is typically used for this purpose.[3]
6. Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including:
- Cmax: The maximum (or peak) serum concentration that a drug achieves.
- Tmax: The time at which the Cmax is observed.
- AUC (Area Under the Curve): This represents the total drug exposure over time.
- Relative Bioavailability: The AUC of a test formulation is compared to the AUC of a standard reference formulation to determine the relative improvement in absorption.
Below is a graphical representation of a typical experimental workflow for a comparative bioavailability study of curcuminoid formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative absorption of curcumin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytosomal curcumin: A review of pharmacokinetic, experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Comparative oral bioavailability advantage from curcumin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Better bioavailability: Novel curcumin formulation could overcome absorption issues [nutraingredients.com]
- 8. New study supports enhanced bioavailabilty for gammadextrin-curcumin complex [nutraingredients.com]
- 9. The study found that gamma cyclodextrin can increase the bioavailability of curcumin by 40 times. [ms.amulyn-bio.com]
- 10. ffhdj.com [ffhdj.com]
A Comparative Analysis of the Biological Activities of Isoprocurcumenol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Isoprocurcumenol and its isomers, including Curcumenol, Procurcumenol, and Epiprocurcumenol, are sesquiterpenoids primarily isolated from plants of the Curcuma genus, such as Curcuma zedoaria (zedoary). These compounds have garnered significant interest in the scientific community for their diverse pharmacological properties. This guide provides a comparative overview of their biological activities, supported by experimental data, to aid researchers in drug discovery and development.
Differentiating Biological Activities: An Overview
While structurally similar, Isoprocurcemenol and its isomers exhibit distinct biological effects, ranging from anticancer and anti-inflammatory to regenerative activities. The subtle variations in their stereochemistry can lead to significant differences in their interaction with biological targets, underscoring the importance of isomer-specific research.
Comparative Quantitative Data
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and its isomers. It is important to note that the data is compiled from different studies and direct side-by-side comparisons under identical experimental conditions are limited.
Table 1: Comparative Cytotoxicity (IC₅₀ values in µM)
| Compound | WEHI-3 (Murine Myelomonocytic Leukemia) | HL-60 (Human Promyelocytic Leukemia) | HUVEC (Normal Human Umbilical Vein Endothelial Cells) | 4T1 (Triple-Negative Breast Cancer) | MDA-MB-231 (Triple-Negative Breast Cancer) | AGS (Human Gastric Cancer) |
| This compound | >100 | >100 | 45.2 | - | - | - |
| Curcumenol | >100 | >100 | 50.0 | 98.76 (24h) 95.11 (48h) | 190.2 (24h) 169.8 (48h) | 212-392 |
| Procurcumenol | 25.6 | 106.8 | 16.3 | - | - | - |
Data for WEHI-3, HL-60, and HUVEC cells from a comparative study on sesquiterpenes from Curcuma zedoaria rhizomes.[1][2] Data for 4T1 and MDA-MB-231 cells from a study on Curcumenol's effect on triple-negative breast cancer.[3] Data for AGS cells from a study on cytotoxic components from C. zedoaria rhizomes.[4]
Note: A lower IC₅₀ value indicates greater cytotoxic potency. Procurcumenol demonstrates the highest cytotoxicity against the tested leukemia cell lines, but also against normal HUVEC cells, suggesting potential for general cytotoxicity. Curcumenol shows activity against triple-negative breast cancer cell lines.[3]
Table 2: Comparative Anti-inflammatory Activity
| Compound | Biological Activity | Assay System | IC₅₀ (µM) |
| Procurcumenol | Inhibition of TNF-α release | LPS-activated macrophages | 310.5 |
| Epiprocurcumenol | Inhibition of TNF-α release | LPS-activated macrophages | Not explicitly stated, but noted as active |
Data from a study on TNF-α inhibitors from Curcuma zedoaria.[5]
Note: The study also identified another compound, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, with a much lower IC₅₀ of 12.3 µM for TNF-α inhibition.[5]
Mechanistic Insights and Signaling Pathways
The isomers of this compound influence distinct signaling pathways to exert their biological effects.
Curcumenol: Inhibition of Pro-inflammatory Pathways
Curcumenol has been shown to mitigate inflammation by inhibiting the NF-κB and MAPK signaling pathways.[4][5] In chondrocytes, Curcumenol treatment effectively decreases the upregulation of phosphorylated p65 and IκBα, key components of the NF-κB pathway, when stimulated by inflammatory cytokines like TNF-α and IL-1β.[4]
Caption: Curcumenol's inhibition of the NF-κB signaling pathway.
Similarly, Curcumenol has been observed to affect the MAPK pathway, although the specific effects on different components like ERK, JNK, and p38 can be cell-type dependent.[4]
This compound: Activation of a Regenerative Pathway
In contrast to the anti-inflammatory and cytotoxic effects of its isomers, this compound has been identified as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] This activation promotes the proliferation and survival of keratinocytes, suggesting a role in skin regeneration and wound healing. The binding of this compound to EGFR triggers the phosphorylation of downstream kinases ERK and AKT.[1]
References
- 1. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curcumenol inhibits malignant progression and promotes ferroptosis via the SLC7A11/NF-κB/TGF-β pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF-κB and MAPK pathways, and ameliorates DMM-induced OA in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF‑κB and MAPK pathways, and ameliorates DMM‑induced OA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Isoprocurcumenol and Zedoary turmeric compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the biological activities of Isoprocurcumenol and key bioactive compounds isolated from Zedoary turmeric (Curcuma zedoaria). The information presented herein is intended to support research and development efforts in oncology, dermatology, and inflammatory diseases.
Compound Profiles
This compound is a sesquiterpenoid that has been investigated for its ability to promote the growth and survival of skin cells.[1] It is known to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2]
Zedoary turmeric contains a variety of bioactive sesquiterpenoids, including Curcumol , Germacrone , and Curdione .[3] These compounds have demonstrated a range of pharmacological effects, notably anti-cancer and anti-inflammatory activities, often mediated through the Mitogen-Activated Protein Kinase (MAPK) and other signaling pathways.[3][4]
Quantitative Biological Activity
The following tables summarize the available quantitative data on the biological activities of this compound and key Zedoary turmeric compounds. It is important to note that the data presented is derived from various studies and experimental conditions may differ.
Table 1: Anti-Cancer Activity (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | DLA | Dalton's Lymphoma Ascites | 12.5 | [5] |
| A549 | Human Lung Carcinoma | 18.2 | [5] | |
| K562 | Human Myelogenous Leukemia | 16.8 | [5] | |
| KB | Human Nasopharyngeal Carcinoma | 14.5 | [5] | |
| Curcumol | MDA-MB-231 | Triple-Negative Breast Cancer | 190.2 (24h), 169.8 (48h) | [1] |
| 4T1 | Triple-Negative Breast Cancer | 98.76 (24h), 95.11 (48h) | [1] | |
| Germacrone | Bel-7402 | Human Hepatocellular Carcinoma | 173.54 | [3] |
| HepG2 | Human Hepatocellular Carcinoma | 169.52 | [3] | |
| A549 | Human Lung Carcinoma | 179.97 | [3] | |
| HeLa | Human Cervical Carcinoma | 160.69 | [3] | |
| MCF-7/ADR | Adriamycin-resistant Breast Cancer | 180.41 | [2] | |
| Curdione | Not specified | No direct IC50 values found in the provided search results. Furanodiene, another Zedoary compound, showed significant anti-proliferative effects, while curdione did not show a significant effect on its own in one study. | [6] | |
| Curcumin | HCT-116 | Human Colorectal Carcinoma | 10.26 | [5] |
| SW480 | Human Colorectal Carcinoma | 13.31 | [5] | |
| MCF-7 | Human Breast Adenocarcinoma | 2.7 ± 0.5 | [7] | |
| MDA-MB-231 | Human Breast Adenocarcinoma | 1.5 ± 0.1 | [7] |
Table 2: Effects on Skin Cells and Anti-inflammatory Activity
| Compound | Cell Type/Assay | Effect | Concentration/IC50 | Reference |
| This compound | HaCaT (Keratinocytes) | Increased cell proliferation | Significant increase starting at 10 nM | [8] |
| Germacrone | B16F10 Melanoma Cells | Inhibition of melanin synthesis | Not specified | [9] |
| Human Keratinocytes | Regulation of UVB-induced MMP-1, -2, and -3 | Not specified | [10] | |
| Curcumin | HaCaT (Keratinocytes) | Protection from UV-induced photodamage | Not specified | [11] |
| SRB12-p9 (Skin SCC) | Inhibition of cell proliferation | IC50 ~20 µM | [12] | |
| Zedoary Turmeric Extract | Heat-induced protein denaturation | Anti-inflammatory activity | IC50 (Aqueous extract) = 94.45 µg/mL | [13] |
| Carrageenan-induced inflammation (in vivo) | Anti-inflammatory activity | Effective at 300, 600, and 900 mg/kg | [4] |
Signaling Pathways
This compound: EGFR Signaling Pathway
This compound activates the Epidermal Growth Factor Receptor (EGFR), leading to the phosphorylation of downstream targets ERK and AKT. This signaling cascade promotes keratinocyte proliferation and survival.[1][8]
Zedoary Turmeric Compounds: MAPK Signaling Pathway
Compounds from Zedoary turmeric, such as Curcumol and Germacrone, have been shown to modulate the MAPK signaling pathway. This pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. In the context of cancer, inhibition of this pathway can lead to reduced cell growth and induction of apoptosis.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add various concentrations of the test compound to the wells.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT reagent to each well.
-
Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay that is more sensitive than the MTT assay. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to produce a water-soluble formazan dye.
Protocol:
-
Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5000 cells/well) in a 96-well plate and pre-incubate for 24 hours.[3]
-
Compound Treatment: Add 10 µL of various concentrations of the test compound to the plate and incubate for the desired period (e.g., 6, 12, 24, or 48 hours).[3]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[3]
-
Incubation: Incubate the plate for 1-4 hours.[3]
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.[3]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample. This protocol outlines the general steps for analyzing the phosphorylation status of EGFR and MAPK pathway proteins.
Detailed Protocol:
-
Sample Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or Zedoary turmeric compounds for the specified time and concentration.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-EGFR, anti-EGFR, anti-p-p38, anti-p38).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative protein expression levels.
-
Summary and Conclusion
This compound and the bioactive compounds from Zedoary turmeric exhibit distinct yet potentially complementary biological activities. This compound's activation of the EGFR pathway suggests its utility in promoting tissue regeneration, particularly in dermatological applications.[1][8] Conversely, the inhibitory effects of Zedoary turmeric compounds on cancer cell proliferation and inflammation via pathways like MAPK highlight their potential in oncology and inflammatory disease research.[3][4]
The quantitative data, while not from direct comparative studies, provides a valuable baseline for researchers to design future experiments. The provided protocols offer a starting point for in-house validation and further investigation into the mechanisms of action of these promising natural compounds. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and potential for synergistic applications.
References
- 1. phytojournal.com [phytojournal.com]
- 2. ijfans.org [ijfans.org]
- 3. d-nb.info [d-nb.info]
- 4. A comprehensive and systematic review on potential anticancer activities of eugenol: From pre-clinical evidence to molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumour Effects of Isocurcumenol Isolated from Curcuma zedoaria Rhizomes on Human and Murine Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C15H22O2 | CID 14543197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Research Advances on Anti-Cancer Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Germacrone, A Novel and Safe Anticancer Agent from Genus Curcuma: A Review of its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Disposal of Isoprocurcumenol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling isoprocurcumenol, a naturally derived sesquiterpenoid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of specific federal or international disposal mandates for this compound, a risk-based approach guided by general principles of chemical waste management is essential. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste, designed to build trust and provide value beyond the product itself.
Immediate Safety and Logistical Information
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and refer to local and regional waste management regulations. This compound is a solid substance, and while comprehensive hazard data is not widely available, related compounds suggest caution. For instance, the similar compound Isocurcumenol is classified as "Harmful if swallowed".[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.
Key Chemical Properties of this compound
A clear understanding of a compound's properties is fundamental to its safe management. The following table summarizes the known physical and chemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | PubChem[2] |
| Molecular Weight | 234.33 g/mol | PubChem[2] |
| Physical Description | Solid | PubChem[2] |
| Melting Point | 96 - 98 °C | PubChem[2] |
Operational Plan for this compound Disposal
The following procedural guidance is based on established best practices for laboratory chemical waste disposal. This workflow ensures that this compound waste is handled in a manner that prioritizes safety and regulatory compliance.
Step 1: Waste Identification and Segregation
The first crucial step is the accurate identification and segregation of this compound waste.
-
Waste Identification : Any material that is contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, should be considered this compound waste.
-
Segregation : this compound waste should be collected in a dedicated, properly labeled waste container. It should not be mixed with other chemical waste streams unless explicitly permitted by your institution's EHS department. This prevents unintended chemical reactions and ensures proper disposal routing.
Step 2: Container Selection and Labeling
Proper containment and labeling are critical for safe storage and transport of chemical waste.
-
Container Selection : Use a container that is compatible with this compound. For solid waste, a securely sealable plastic bag or a wide-mouth plastic container is suitable. For solutions, use a sealed, leak-proof bottle.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date of accumulation and the name of the principal investigator or lab contact.
Step 3: Waste Accumulation and Storage
Safe storage of chemical waste is paramount to preventing accidents and ensuring a safe laboratory environment.
-
Storage Location : Store the sealed this compound waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Secondary Containment : It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 4: Arranging for Professional Disposal
Disposal of chemical waste is a regulated activity that must be handled by qualified professionals.
-
Contact EHS : Once the waste container is full or is ready for disposal, contact your institution's EHS department to arrange for a waste pickup.
-
Documentation : Complete any necessary waste disposal forms as required by your institution. This documentation is crucial for regulatory compliance and tracking the waste from "cradle to grave."
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedural steps and maintaining open communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within your research endeavors.
References
Personal protective equipment for handling Isoprocurcumenol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Isoprocurcumenol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed.[1] While it is not found to be a skin irritant, proper protective measures are necessary to minimize exposure.[1] The following personal protective equipment is recommended:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option for handling this compound in solid form and for incidental contact. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against dust particles or accidental splashes. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when the solid compound is being weighed or manipulated in a way that could generate dust, or when working with solutions that could produce aerosols. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing and skin from potential contamination. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when generating dust or aerosols.
-
Safe Handling Practices: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Prevent prolonged or repeated exposure.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place.
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[1]
-
If Inhaled: Move the person to fresh air and consult a doctor if complaints arise.[1]
-
In Case of Eye Contact: Rinse the opened eye for several minutes under running water.[1]
-
In Case of Skin Contact: Generally, the product does not irritate the skin. However, it is good practice to wash the affected area with soap and water.[1]
Spill and Disposal Procedures:
-
Spill Response: In case of a spill, avoid dust formation. Wear appropriate PPE, sweep or vacuum up the material, and place it in a suitable container for disposal.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
